L-692429
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-amino-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O2/c1-29(2,30)17-26(37)31-24-16-15-21-7-3-6-10-25(21)36(28(24)38)18-19-11-13-20(14-12-19)22-8-4-5-9-23(22)27-32-34-35-33-27/h3-14,24H,15-18,30H2,1-2H3,(H,31,37)(H,32,33,34,35)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJLJOFPWOYATP-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NC1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC(=O)N[C@@H]1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163045 | |
| Record name | L 692429 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145455-23-8 | |
| Record name | L 692429 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145455238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L 692429 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-692429 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GM6ZN5S1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Agonistic and Allosteric Mechanism of L-692,429 at the Growth Hormone Secretagogue Receptor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
L-692,429, a non-peptidyl benzolactam derivative, is a potent agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. This document provides an in-depth technical overview of the mechanism of action of L-692,429, detailing its binding affinity, downstream signaling pathways, and its unique role as a positive allosteric modulator of ghrelin signaling. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of GHSR pharmacology and related therapeutic areas.
Introduction
The growth hormone secretagogue receptor (GHSR) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating growth hormone (GH) secretion, appetite, and metabolism.[1] Its endogenous ligand is ghrelin, a peptide hormone primarily produced by the stomach.[1] The discovery of synthetic, non-peptidyl agonists of GHSR, such as L-692,429, has been instrumental in elucidating the receptor's function and has opened avenues for the development of novel therapeutics for conditions ranging from growth hormone deficiency to cachexia.[2] L-692,429 not only mimics the action of ghrelin but also enhances its effects, presenting a complex and intriguing mechanism of action.
Binding Affinity and Agonistic Activity
L-692,429 is a potent agonist of the GHSR.[2][3][4] It binds to the receptor with high affinity, initiating a cascade of intracellular signaling events that ultimately lead to the release of growth hormone from the pituitary gland.[3][5]
Data Presentation: Binding and Functional Parameters of L-692,429
| Parameter | Value (nM) | Assay Type | Reference |
| Binding Affinity (Ki) | 63 | Radioligand Competition Binding Assay | [3][6][7] |
| EC50 (Intracellular Calcium Release) | 26 | Fluorescence-based Calcium Mobilization Assay | [3][8] |
| EC50 (Inositol Phosphate (B84403) Turnover) | 47 | Inositol (B14025) Monophosphate (IP1) Accumulation Assay | [3][8] |
| EC50 (CREB Activity) | 60 | Reporter Gene Assay | [3][8] |
| EC50 (Serum-Responsive Element Activity) | 63 | Reporter Gene Assay | [3][8] |
| EC50 (Bioluminescence Resonance Energy Transfer) | 58 | BRET Assay | [3][8] |
Downstream Signaling Pathways
Activation of GHSR by L-692,429 triggers multiple downstream signaling pathways, primarily through the coupling to Gαq/11 proteins.[1] This leads to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and inositol phosphates.[9] Furthermore, L-692,429 has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway and increase the activity of the transcription factor cAMP-responsive element binding protein (CREB).[3][8]
Gαq/11-PLC-IP3-Ca2+ Pathway
The canonical signaling pathway activated by GHSR agonists involves the Gαq/11 protein.[1] Upon binding of L-692,429, the activated Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[9] This increase in intracellular calcium is a key trigger for the secretion of growth hormone from pituitary somatotrophs.
MAPK/ERK Pathway Activation
L-692,429 treatment leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK).[3][8] This is evidenced by increased activity of the Serum-Responsive Element (SRE), a downstream target of the MAPK/ERK pathway.[3][8] This pathway is often associated with cell growth and proliferation.
CREB Phosphorylation
Activation of GHSR by L-692,429 also results in the phosphorylation and activation of the cAMP-Responsive Element Binding protein (CREB).[3][8] Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in various cellular processes, including hormone synthesis.
Positive Allosteric Modulation of Ghrelin Signaling
A remarkable aspect of L-692,429's mechanism of action is its ability to act as a positive allosteric modulator of ghrelin signaling.[10] This means that in addition to its intrinsic agonistic activity, L-692,429 can enhance the potency of the endogenous ligand, ghrelin.[10] Co-administration of L-692,429 with ghrelin results in a synergistic increase in intracellular signaling, shifting the dose-response curve of ghrelin to the left.[10] This suggests that L-692,429 binds to a site on the GHSR that is distinct from the ghrelin binding site, or that it induces a conformational change in the receptor that enhances ghrelin's affinity and/or efficacy.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of L-692,429 for the GHSR.
-
Cell/Membrane Preparation: Membranes are prepared from cells stably expressing GHSR (e.g., HEK293 or CHO cells).[11][12]
-
Radioligand: A radiolabeled GHSR ligand (e.g., [125I]-Ghrelin or [3H]-MK-0677) is used.
-
Procedure:
-
Incubate a fixed concentration of the radioligand with increasing concentrations of unlabeled L-692,429 in the presence of the GHSR-containing membranes.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.[11]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The concentration of L-692,429 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay (HTRF IP-One)
This assay measures the production of inositol monophosphate (IP1), a stable metabolite of IP3, to quantify Gq-coupled receptor activation.
-
Principle: The assay is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF).[6][13]
-
Procedure:
-
Seed GHSR-expressing cells in a microplate.
-
Stimulate the cells with varying concentrations of L-692,429 in the presence of lithium chloride (LiCl) to inhibit IP1 degradation.[6][13]
-
Lyse the cells and add the HTRF reagents: an anti-IP1 antibody labeled with a donor fluorophore (Europium cryptate) and IP1 labeled with an acceptor fluorophore (d2).
-
The amount of endogenous IP1 produced is inversely proportional to the HTRF signal.
-
-
Data Analysis: A standard curve is used to determine the concentration of IP1, and a dose-response curve is generated to calculate the EC50 value for L-692,429.
Intracellular Calcium Mobilization Assay
This assay directly measures the increase in intracellular calcium concentration upon GHSR activation.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 (B43766)/AM or Fluo-4/AM.[14][15]
-
Procedure:
-
Load GHSR-expressing cells with the fluorescent calcium indicator dye.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of L-692,429 to the cells.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader or a flow cytometer.
-
-
Data Analysis: The peak fluorescence intensity is plotted against the concentration of L-692,429 to determine the EC50 value.
SRE-Luciferase Reporter Assay
This assay is used to measure the activation of the MAPK/ERK signaling pathway.
-
Principle: Cells are co-transfected with a plasmid encoding GHSR and a reporter plasmid containing the firefly luciferase gene under the control of a serum response element (SRE).[2][9][10]
-
Procedure:
-
Transfect cells with the GHSR and SRE-luciferase reporter plasmids.
-
Treat the cells with varying concentrations of L-692,429.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: The increase in luciferase activity reflects the activation of the SRE and, consequently, the MAPK/ERK pathway. An EC50 value can be determined from the dose-response curve.
Conclusion
L-692,429 is a multifaceted ligand of the growth hormone secretagogue receptor. It acts as a potent agonist, stimulating GH release through the activation of canonical Gαq/11-mediated signaling pathways, including intracellular calcium mobilization and inositol phosphate production, as well as the MAPK/ERK and CREB pathways. Uniquely, L-692,429 also functions as a positive allosteric modulator, enhancing the signaling of the endogenous ligand, ghrelin. This dual mechanism of action makes L-692,429 a valuable tool for studying GHSR function and a lead compound for the development of novel therapeutics targeting this important receptor. The experimental protocols detailed in this guide provide a framework for the continued investigation of L-692,429 and other GHSR modulators.
References
- 1. G protein-coupled receptor interactions and modification of signalling involving the ghrelin receptor, GHSR1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SRE Reporter Assay for MAPK ERK Signaling via RTK and GPCR Scientific Poster [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved method for measuring intracellular Ca++ with fluo-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
L-692,429: A Technical Overview of a Potent Nonpeptidyl Growth Hormone Secretagogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-692,429 is a synthetic, nonpeptidyl small molecule that acts as a potent agonist for the growth hormone secretagogue receptor 1a (GHSR1a). As a member of the benzolactam class of compounds, it mimics the action of the endogenous hormone ghrelin, stimulating the release of growth hormone (GH) from the anterior pituitary. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and mechanism of action of L-692,429, with a focus on quantitative data and experimental methodologies.
Chemical Structure and Physicochemical Properties
L-692,429 is a substituted benzolactam with the systematic IUPAC name (3R)-3-amino-3-methyl-N-[(2R)-1-[[4'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]butanamide. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C29H31N7O2 |
| Molecular Weight | 509.60 g/mol |
| CAS Number | 145455-23-8 |
| Appearance | White to off-white solid |
| SMILES | CC(C)(N)CC(=O)N[C@H]1CC--INVALID-LINK--c1ccccc1 |
| InChI Key | SBJLJOFPWOYATP-XMMPIXPASA-N |
2D Chemical Structure of L-692,429
Biological Activity and Quantitative Data
L-692,429 is a potent and selective agonist of the GHSR1a, a G protein-coupled receptor. Its binding and functional activities have been characterized in various in vitro and in vivo models.
In Vitro Activity
The in vitro efficacy of L-692,429 has been demonstrated through its ability to stimulate downstream signaling pathways upon binding to the GHSR.
| Parameter | Value (nM) | Assay System |
| Ki | 63 | Competitive binding assay with GHSR |
| EC50 (Intracellular Calcium Release) | 26 | HeLa-T4 cells expressing GHSR |
| EC50 (Inositol Phosphate Turnover) | 47 | Cells expressing GHSR |
| EC50 (CREB Activity) | 60 | Reporter gene assay |
| EC50 (Serum-Responsive Element Activity) | 63 | Reporter gene assay |
| EC50 (GH Secretion) | 60 | Rat pituitary cells in vitro |
In Vivo Activity
Studies in animal models and humans have confirmed the potent GH-releasing activity of L-692,429.
| Species | Dose | Route | Peak GH Response |
| Beagle | 0.1 mg/kg | IV | 13 ± 2 ng/mL |
| Beagle | 0.25 mg/kg | IV | 39 ± 6 ng/mL |
| Beagle | 1.0 mg/kg | IV | 71 ± 11 ng/mL |
| Healthy Young Men | 0.2 mg/kg | IV | 53.8 ± 7.2 µg/L |
| Healthy Young Men | 0.75 mg/kg | IV | 42.6 ± 5.8 µg/L (with prednisolone) |
Mechanism of Action and Signaling Pathways
L-692,429 exerts its biological effects by binding to and activating the GHSR1a, which is primarily expressed in the anterior pituitary and hypothalamus. This receptor is coupled to the Gq/11 family of G proteins.
Upon activation by L-692,429, GHSR1a initiates a downstream signaling cascade:
-
G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
Phospholipase C Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).
-
Protein Kinase C Activation: The increase in intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).
-
MAPK Pathway Activation: Downstream signaling from PKC can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway.
-
CREB Activation and Gene Transcription: The signaling cascade ultimately results in the phosphorylation and activation of the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes involved in GH synthesis and secretion.
Caption: Signaling pathway of L-692,429 via the GHSR1a receptor.
Experimental Protocols
Detailed methodologies for key experiments are outlined below. It should be noted that these are generalized protocols, and specific parameters may vary between individual studies.
In Vitro Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation by L-692,429.
-
Cell Line: Human Embryonic Kidney (HEK293) or HeLa cells transiently or stably expressing the human GHSR1a.
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified 5% CO2 atmosphere.
-
Assay Procedure:
-
Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution for a specified time (e.g., 1 hour) at 37°C.
-
After incubation, the cells are washed to remove excess dye.
-
The plate is placed in a fluorescence microplate reader.
-
A baseline fluorescence reading is taken.
-
L-692,429 at various concentrations is added to the wells.
-
Fluorescence is measured kinetically over time to detect the increase in intracellular calcium.
-
Data are analyzed to determine the EC50 value.
-
In Vitro Luciferase Reporter Assay for MAPK/CREB Activation
This assay quantifies the activation of transcription factors downstream of GHSR signaling.
-
Cell Line: HEK293 or HeLa cells.
-
Transfection: Cells are co-transfected with an expression vector for GHSR1a and a reporter vector containing a luciferase gene under the control of a promoter with serum response elements (SRE) for MAPK activity or cAMP response elements (CRE) for CREB activity. A constitutively expressed Renilla luciferase vector is often co-transfected as an internal control.
-
Assay Procedure:
-
Transfected cells are seeded in 96-well plates.
-
After a period of serum starvation (to reduce basal signaling), cells are treated with various concentrations of L-692,429.
-
Following an incubation period (e.g., 6-24 hours), the cells are lysed.
-
Luciferase activity is measured using a luminometer and a luciferase assay reagent kit.
-
Firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Data are analyzed to determine the EC50 value.
-
Caption: Generalized workflow for in vitro assays of L-692,429.
In Vivo Growth Hormone Measurement in Beagles
This protocol describes a typical in vivo study to assess the GH-releasing activity of L-692,429 in a large animal model.[1]
-
Animals: Male and female beagle dogs.
-
Housing: Animals are housed under standard laboratory conditions with a controlled light-dark cycle and access to food and water.
-
Drug Administration: L-692,429 is dissolved in a suitable vehicle (e.g., saline) and administered intravenously (IV) at various doses.
-
Blood Sampling: Blood samples are collected via a catheter at multiple time points before and after drug administration (e.g., -30, -15, 0, 5, 10, 15, 30, 60, 90, and 120 minutes).
-
Sample Processing: Blood is allowed to clot, and serum is separated by centrifugation. Serum samples are stored at -20°C or lower until analysis.
-
Growth Hormone Analysis: Serum GH concentrations are determined using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The peak GH concentration (Cmax) and the area under the curve (AUC) of the GH response are calculated for each dose group.
Conclusion
L-692,429 is a valuable research tool for studying the physiology and pharmacology of the ghrelin/GHSR system. Its potent and selective agonist activity, coupled with its well-characterized signaling pathway, makes it a model compound for investigating the mechanisms of growth hormone release. The experimental protocols outlined in this guide provide a foundation for the further investigation of L-692,429 and the development of novel therapeutics targeting the GHSR.
References
L-692,429: A Technical Guide to a Benzolactam-Based Growth Hormone Secretagogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-692,429 is a potent, non-peptidyl, orally active growth hormone (GH) secretagogue that emerged from early drug discovery efforts to develop mimetics of the growth hormone-releasing peptide-6 (GHRP-6). As a substituted benzolactam, L-692,429 represents a significant class of compounds capable of stimulating GH release through the growth hormone secretagogue receptor (GHSR). This technical guide provides a comprehensive overview of L-692,429, detailing its mechanism of action, signaling pathways, and a summary of its in vitro and in vivo activities. The document includes detailed experimental protocols for key assays and visual representations of its signaling cascade and experimental workflows to support further research and development in the field of somatotropic therapeutics.
Introduction
The regulation of growth hormone (GH) secretion is a complex process primarily governed by the interplay of growth hormone-releasing hormone (GHRH) and somatostatin. The discovery of synthetic growth hormone-releasing peptides (GHRPs), such as GHRP-6, revealed a distinct pathway for stimulating GH release via the growth hormone secretagogue receptor (GHSR). However, the peptidic nature of these compounds limited their therapeutic potential due to poor oral bioavailability and short half-lives.
This led to the development of non-peptidyl mimetics, including the benzolactam derivative L-692,429. This compound effectively mimics the action of GHRP-6, demonstrating high efficacy and selectivity in stimulating GH secretion across multiple species, including humans. Its development marked a crucial step in the pursuit of orally bioavailable GH secretagogues for treating conditions associated with GH deficiency.
Mechanism of Action and Signaling Pathway
L-692,429 exerts its biological effects by acting as a potent agonist at the growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor. The binding of L-692,429 to GHSR initiates a cascade of intracellular signaling events, primarily through the Gαq/11 subunit.
Activation of the Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in cytosolic calcium is a critical step in the exocytosis of GH-containing secretory granules from somatotrophs in the anterior pituitary gland.
Furthermore, activation of the GHSR by L-692,429 has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in longer-term effects such as gene transcription and cell proliferation.
L-692,429: A Technical Guide to a Nonpeptidyl Growth Hormone Secretagogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, initial research, and pharmacological profile of L-692,429 (also known as MK-0751). L-692,429 is a potent, nonpeptidyl agonist of the growth hormone secretagogue receptor (GHS-R), a G protein-coupled receptor. As a substituted benzolactam, it mimics the action of ghrelin, stimulating the release of growth hormone.[1][2] This document consolidates key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and workflows to support further research and development in the field of growth hormone modulation.
Introduction
L-692,429 emerged from research efforts to develop small molecule, non-peptide mimetics of Growth Hormone-Releasing Peptides (GHRPs) with favorable pharmacokinetic properties for potential therapeutic use.[3] The primary mechanism of action for L-692,429 is the stimulation of growth hormone (GH) secretion from the pituitary gland through its interaction with the GHS-R.[1][4] This guide delves into the foundational studies that characterized its binding affinity, functional potency, and in vitro and in vivo efficacy.
Physicochemical Properties
L-692,429 is a white to off-white solid. Key physicochemical data are summarized in the table below.
| Property | Value |
| Chemical Name | Substituted benzolactam |
| Synonyms | MK-0751 |
| Molecular Formula | C₂₉H₃₁N₇O₂ |
| Molecular Weight | 509.60 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (50 mg/mL) |
| Storage | Powder: -20°C for 3 years |
Pharmacology
Mechanism of Action
L-692,429 is a potent agonist of the growth hormone secretagogue receptor (GHS-R), a G protein-coupled receptor.[1][2] Its binding to the GHS-R initiates a signaling cascade that results in the release of growth hormone from the anterior pituitary.
Pharmacodynamics
The pharmacodynamic effects of L-692,429 have been characterized through a variety of in vitro and in vivo studies. The key quantitative parameters are summarized in the tables below.
| Parameter | Value (nM) | Description |
| Ki (GHS-R Binding Affinity) | 63 | Inhibition constant for binding to the G protein-coupled receptor.[1][2] |
| EC₅₀ (Intracellular Calcium Release) | 26 | Effective concentration for 50% maximal stimulation of intracellular calcium release.[1][4] |
| EC₅₀ (Inositol Phosphate (B84403) Turnover) | 47 | Effective concentration for 50% maximal stimulation of inositol (B14025) phosphate turnover.[1][4] |
| EC₅₀ (CREB Activity) | 60 | Effective concentration for 50% maximal stimulation of cAMP-responsive element binding protein activity.[1][4] |
| EC₅₀ (Serum-Responsive Element Activity) | 63 | Effective concentration for 50% maximal stimulation of serum-responsive element activity.[1][4] |
| ED₅₀ (GH Secretion from rat pituitary cells) | 60 | Effective dose for 50% of the maximal stimulation of GH secretion in vitro.[5] |
| Study Type | Species | Dose(s) | Key Findings |
| GH Secretion | Beagle | 0.1, 0.25, and 1.0 mg/kg (intravenous) | Dose-dependent stimulation of GH secretion.[5] |
| Reversal of Glucocorticoid Suppression | Human | 0.2 mg/kg and 0.75 mg/kg (intravenous) | L-692,429 reversed the suppressive effect of prednisolone (B192156) on GH secretion. A 0.2 mg/kg dose resulted in a mean peak GH of 53.8 µg/L, which was reduced to 25.1 µg/L with prednisolone. The higher 0.75 mg/kg dose of L-692,429 with prednisolone achieved a mean peak GH of 42.6 µg/L.[6] |
| Efficacy in Healthy Older Adults | Human | 0.2 mg/kg and 0.75 mg/kg (intravenous) | L-692,429 was well-tolerated and acted as a potent GH secretagogue. It led to 11-fold and 18-fold increases in the amplitude of GH secretory pulses at 0.2 mg/kg and 0.75 mg/kg, respectively. The number of GH pulses also increased.[7] |
Experimental Protocols
GHS-R Competitive Binding Assay
This protocol is adapted from methods used for characterizing GHS-R ligands.
Objective: To determine the binding affinity (Ki) of L-692,429 for the GHS-R.
Materials:
-
Membrane preparations from cells expressing the GHS-R (e.g., transfected COS-7 or HEK293 cells).
-
Radioligand: [³⁵S]MK-0677.
-
L-692,429 (unlabeled competitor).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Incubate the GHS-R-expressing cell membranes with a fixed concentration of [³⁵S]MK-0677 and varying concentrations of L-692,429.
-
Incubations are carried out in the assay buffer at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled GHS-R ligand.
-
Calculate the IC₅₀ value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of L-692,429 to stimulate intracellular calcium release in cells expressing the GHS-R.
Materials:
-
HeLa-T4 cells transiently expressing the flag-tagged GHS-R.[1][4]
-
L-692,429.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
Procedure:
-
Seed HeLa-T4 cells in a suitable format (e.g., 96-well plate).
-
Transiently transfect the cells with a plasmid encoding the GHS-R.
-
Load the cells with the calcium-sensitive dye Fluo-3/AM according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of L-692,429 to the cells.
-
Measure the change in fluorescence intensity over time using a fluorometric plate reader.
-
The increase in fluorescence corresponds to the release of intracellular calcium.
-
Determine the EC₅₀ value from the dose-response curve.
Inositol Phosphate Accumulation Assay
Objective: To quantify the L-692,429-stimulated production of inositol phosphates (IPs) as a measure of Gq/11 pathway activation.
Materials:
-
Cells expressing the GHS-R.
-
myo-[³H]inositol.
-
L-692,429.
-
Lithium chloride (LiCl) solution.
-
Perchloric acid (PCA).
-
Dowex anion-exchange resin.
-
Scintillation fluid.
Procedure:
-
Label the cells by incubating them with myo-[³H]inositol overnight to allow for incorporation into membrane phosphoinositides.
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-incubate the cells with LiCl, which inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Stimulate the cells with varying concentrations of L-692,429 for a defined period.
-
Terminate the reaction by adding ice-cold PCA to lyse the cells and precipitate proteins.
-
Neutralize the cell lysates.
-
Separate the radiolabeled inositol phosphates from free inositol and other cellular components using anion-exchange chromatography (Dowex resin).
-
Quantify the amount of [³H]inositol phosphates by scintillation counting.
-
Determine the EC₅₀ value from the dose-response curve.
In Vitro Growth Hormone Release Assay
Objective: To measure the ability of L-692,429 to stimulate GH release from primary rat pituitary cells.[1]
Materials:
-
Primary pituitary cells isolated from rats.
-
Cell culture medium.
-
L-692,429.
-
GH ELISA kit.
Procedure:
-
Isolate anterior pituitary glands from rats and enzymatically disperse the cells.
-
Plate the primary pituitary cells and allow them to adhere.
-
Incubate the cells with varying concentrations of L-692,429 for a specified time (e.g., 4 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of GH in the supernatant using a specific ELISA kit.
-
Determine the ED₅₀ value from the dose-response curve.
Signaling Pathways and Experimental Workflows
L-692,429 Signaling Pathway
Caption: Signaling pathway of L-692,429 via the GHS-R.
GHS-R Competitive Binding Assay Workflow
Caption: Workflow for the GHS-R competitive binding assay.
In Vitro GH Release Assay Workflow
Caption: Workflow for the in vitro growth hormone release assay.
Synthesis
Detailed information regarding the specific synthetic route for L-692,429 is not extensively available in the public domain. It is described as a substituted benzolactam, and its discovery was the result of screening a chemical library based on a benzodiazepine-like template. The synthesis of the R-enantiomer was a key step in obtaining a potent nonpeptide GHS.
Conclusion
L-692,429 is a well-characterized, potent, and selective nonpeptidyl growth hormone secretagogue. The initial research has established its mechanism of action, binding affinity, and functional potency through a series of robust in vitro and in vivo studies. This technical guide provides a consolidated resource for researchers in the field, offering key data and methodological insights to facilitate future investigations into the therapeutic potential of GHS-R agonists. While the initial clinical development of L-692,429 did not lead to a marketed drug, the foundational research on this compound has been instrumental in advancing the understanding of the GHS-R and the development of subsequent growth hormone secretagogues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. New active series of growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Exclusion of older adults from ongoing clinical trials about type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
L-692,429: A Technical Overview of its Binding Affinity and Kinetics to the Growth Hormone Secretagogue Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-692,429 is a potent, non-peptidyl agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. As a small molecule mimetic of the endogenous ligand ghrelin, L-692,429 has been instrumental in the study of growth hormone (GH) release and the physiological roles of the GHSR. This technical guide provides a comprehensive overview of the binding affinity and kinetics of L-692,429, presenting key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.
Data Presentation
Binding Affinity of L-692,429 to the Growth Hormone Secretagogue Receptor (GHSR)
The binding affinity of L-692,429 for the GHSR has been consistently reported with a Ki value in the nanomolar range, indicating a high affinity for its target.
| Parameter | Value | Receptor Source | Radioligand | Reference |
| Ki | 63 nM | G protein-coupled receptor | Not Specified | [1] |
Table 1: Equilibrium Dissociation Constant (Ki) of L-692,429. This table summarizes the reported binding affinity of L-692,429 to its target receptor.
Functional Activity of L-692,429
L-692,429 demonstrates potent functional activity across a range of in vitro assays, confirming its role as a GHSR agonist. The EC50 values highlight its efficacy in initiating downstream signaling cascades upon receptor binding.
| Assay | EC50 Value | Cell Line | Key Experimental Detail | Reference |
| Intracellular Calcium Release | 26 nM | HeLa-T4 cells transiently expressing flag epitope-tagged GHSR | Measurement of fluorescence with calcium indicator dye fluo-3/AM. | [1] |
| Inositol Phosphate (IP) Turnover | 47 nM | Not Specified | Not Specified | [1] |
| cAMP-Responsive Element Binding Protein (CREB) Activity | 60 nM | Not Specified | Not Specified | [1] |
| Serum-Responsive Element (SRE) Activity | 63 nM | Not Specified | Not Specified | [1] |
| Bioluminescence Resonance Energy Transfer (BRET) | 58 nM | Not Specified | Not Specified | [1] |
Table 2: Functional Potency (EC50) of L-692,429 in Various In Vitro Assays. This table details the effective concentrations of L-692,429 required to elicit half-maximal response in different functional assays, demonstrating its agonistic properties at the GHSR.
Experimental Protocols
Radioligand Competition Binding Assay for Ki Determination
This protocol is based on methodologies used for characterizing ligands at the GHSR.
Objective: To determine the binding affinity (Ki) of L-692,429 for the GHSR using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Crude membranes prepared from HEK293 cells stably expressing the human GHSR.[2]
-
Radioligand: [35S]MK-0677 (a potent GHSR agonist).
-
Unlabeled Competitor: L-692,429.
-
Non-specific Binding Control: A high concentration of an unlabeled GHSR agonist (e.g., 50 nM MK-0677).[2]
-
Incubation Buffer: To be optimized, but typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2) and a protease inhibitor cocktail.
-
Wash Buffer: Cold incubation buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells stably expressing GHSR in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in incubation buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
A fixed volume of membrane preparation (e.g., 25 µg of membrane protein).[2]
-
A fixed concentration of [35S]MK-0677 (e.g., 0.1 nM).[2]
-
A range of concentrations of L-692,429 (e.g., from 10^-11 M to 10^-5 M).
-
For non-specific binding, add a high concentration of unlabeled MK-0677 (e.g., 50 nM) instead of L-692,429.[2]
-
For total binding, add incubation buffer instead of any unlabeled competitor.
-
-
Incubation: Incubate the plate at 20°C for 60 minutes with gentle agitation.[2]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of L-692,429 by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of L-692,429.
-
Determine the IC50 value (the concentration of L-692,429 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Intracellular Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of L-692,429 in stimulating intracellular calcium release.
Materials:
-
Cell Line: HeLa-T4 cells transiently expressing the flag epitope-tagged GHSR.[1]
-
Compound: L-692,429.
-
Calcium Indicator Dye: Fluo-3/AM.[1]
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) with calcium and magnesium.
-
Fluorometric Plate Reader.
Procedure:
-
Cell Culture and Transfection: Culture HeLa-T4 cells and transiently transfect them with the GHSR expression vector. Plate the transfected cells into a 96-well plate.
-
Dye Loading: Incubate the cells with Fluo-3/AM dye in assay buffer according to the manufacturer's instructions. This allows the dye to enter the cells.
-
Compound Addition: Prepare a serial dilution of L-692,429 in assay buffer.
-
Measurement: Use a fluorometric plate reader to measure the baseline fluorescence. Add the different concentrations of L-692,429 to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of L-692,429.
-
Plot the peak response as a function of the log concentration of L-692,429.
-
Determine the EC50 value by non-linear regression analysis.
-
Visualizations
Caption: GHSR Signaling Pathway Activated by L-692,429.
Caption: Workflow for Radioligand Competition Binding Assay.
Conclusion
L-692,429 is a high-affinity agonist for the GHSR, as evidenced by its low nanomolar Ki and EC50 values. The provided experimental protocols offer a foundation for the in vitro characterization of this and similar compounds. The signaling pathway diagram illustrates the downstream consequences of L-692,429 binding, leading to physiological effects such as growth hormone release. This technical guide serves as a valuable resource for researchers investigating the pharmacology of the ghrelin receptor and the development of novel growth hormone secretagogues.
References
In Vivo Effects of L-692,429 in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo effects of L-692,429, a nonpeptidyl growth hormone secretagogue, in various preclinical models. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and related scientific fields.
Introduction
L-692,429 is a potent, orally active, nonpeptidyl agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. By mimicking the action of the endogenous ligand ghrelin, L-692,429 stimulates the release of growth hormone (GH) from the pituitary gland. This guide summarizes key preclinical findings related to its efficacy, specificity, pharmacokinetics, and mechanism of action.
Efficacy and Specificity in a Beagle Model
A key study in beagles demonstrated the potent GH-releasing activity of L-692,429. Intravenous administration resulted in a dose-dependent increase in serum GH levels.
Quantitative Data Summary
| Dose of L-692,429 (mg/kg, i.v.) | Mean Peak Serum GH (ng/mL) | Fold Increase vs. Saline | Mean Peak Serum Cortisol (µg/dL) | Fold Increase vs. Saline |
| Saline | 3.6 ± 0.6 | 1.0 | 3.0 ± 0.2 | 1.0 |
| 0.1 | 13 ± 2 | 3.6 | 6.6 ± 0.6 | 2.2 |
| 0.25 | 39 ± 6 | 10.8 | 8.1 ± 0.9 | 2.7 |
| 1.0 | 71 ± 11 | 19.7 | 9.3 ± 1.2 | 3.1 |
| 5.0 | 133 ± 14 | 36.9 | ~2.0-fold increase | ~2.0 |
Data are presented as mean ± SEM.
In these studies, L-692,429 also induced a significant, though transient, increase in cortisol levels. Prolactin (PRL) levels were slightly decreased, and luteinizing hormone (LH) levels were unaffected, indicating a degree of specificity for the GH and adrenal axes.
Experimental Protocol: Beagle Study
-
Animal Model: Four male and four female beagle dogs were used in a balanced cross-over design study.
-
Drug Administration: L-692,429 was administered intravenously at doses of 0.1, 0.25, or 1.0 mg/kg. A saline vehicle was used as a control.
-
Blood Sampling: Blood samples were collected at baseline and at various time points up to 75 minutes post-administration to measure serum hormone levels. In a separate study with a higher dose (5.0 mg/kg), blood was collected for up to 8 hours.
-
Hormone Analysis: Serum concentrations of growth hormone (GH), cortisol, prolactin (PRL), and luteinizing hormone (LH) were determined using validated immunoassays.
Pharmacokinetics in Preclinical Species
The pharmacokinetic profile of L-692,429 has been characterized in rats and dogs, revealing species-specific differences in its distribution, metabolism, and excretion.
Quantitative Pharmacokinetic Parameters
| Species | Dose (mg/kg, i.v.) | Plasma Clearance (CLp; mL/min/kg) | Plasma Protein Binding (%) | Major Route of Elimination |
| Rat (Sprague-Dawley) | 0.1 - 5.0 | 3 - 12 (dose-dependent) | 90.6 - 98.5 (concentration-dependent) | Biliary Excretion |
| Dog (Beagle) | 0.1 - 0.9 | ~18 | ~87 | Metabolism and Biliary Excretion |
Experimental Protocol: Pharmacokinetic Studies
-
Animal Models: Male Sprague-Dawley rats and beagle dogs were utilized.
-
Drug Administration: L-692,429 was administered as a single intravenous dose.
-
Sample Collection: Blood samples were collected at predetermined time points to determine plasma concentrations of L-692,429. Urine and feces were also collected to assess routes of excretion.
-
Analytical Methods: Plasma concentrations of L-692,429 were quantified using a validated high-performance liquid chromatography (HPLC) method.
-
Protein Binding: In vitro plasma protein binding was determined by equilibrium dialysis.
Mechanism of Action and Signaling Pathways
L-692,429 exerts its effects by binding to and activating the ghrelin receptor (GHSR), a G-protein coupled receptor (GPCR). This initiates a cascade of intracellular signaling events.
GHSR Signaling Pathway
Caption: Signaling pathway of L-692,429 via the ghrelin receptor.
Experimental Workflow: In Vivo GH Secretion Assay
Caption: Experimental workflow for assessing in vivo GH secretion.
Effects on Appetite and Food Intake
As an agonist of the ghrelin receptor, which is known to play a crucial role in appetite regulation, L-692,429 is anticipated to have orexigenic (appetite-stimulating) effects. While specific preclinical studies focusing solely on the food intake effects of L-692,429 are not extensively detailed in the public domain, the known functions of the ghrelin receptor strongly suggest that agonism by L-692,429 would lead to an increase in food intake and potentially body weight with chronic administration.
Conclusion
L-692,429 is a potent growth hormone secretagogue with well-defined in vivo efficacy in preclinical models. Its mechanism of action through the ghrelin receptor and its pharmacokinetic profile have been characterized, providing a solid foundation for further investigation and development. The data presented in this guide offer valuable insights for researchers working on novel therapies related to growth hormone deficiency, metabolism, and appetite regulation.
L-692,429: A Technical Overview for Drug Development Professionals
L-692,429 , also known as MK-0751, is a potent, nonpeptidyl growth hormone secretagogue (GHS) agonist.[1] As a benzolactam derivative, it has been a key compound in the study of growth hormone regulation and the development of therapeutic agents targeting the growth hormone secretagogue receptor (GHSR).[1] This document provides a comprehensive technical guide on L-692,429, including its chemical properties, mechanism of action, and relevant experimental protocols.
Core Compound Data
The fundamental properties of L-692,429 are summarized in the table below, providing a quick reference for researchers.
| Parameter | Value | Reference |
| CAS Number | 145455-23-8 | [1] |
| Molecular Weight | 509.60 g/mol | [1] |
| Molecular Formula | C29H31N7O2 | [1] |
| Appearance | White to off-white solid | [1] |
| Binding Affinity (Ki) | 63 nM for G protein-coupled receptor | [1] |
Mechanism of Action and Signaling Pathway
L-692,429 exerts its effects by binding to and activating the growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor.[1] This activation initiates a cascade of intracellular signaling events, leading to the secretion of growth hormone (GH). The primary signaling pathway involves the stimulation of intracellular calcium release and inositol (B14025) phosphate (B84403) (IP) turnover.[1] Furthermore, activation of the GHSR by L-692,429 has been shown to stimulate the MAPK pathway.[1]
Below is a diagram illustrating the signaling pathway initiated by L-692,429.
In Vitro Efficacy
The potency of L-692,429 in stimulating various cellular responses has been quantified, as detailed in the following table.
| Activity | EC50 Value | Reference |
| Intracellular Calcium Release | 26 nM | [1] |
| Inositol Phosphate (IP) Turnover | 47 nM | [1] |
| cAMP-Responsive Element Binding Protein (CREB) Activity | 60 nM | [1] |
| Serum-Responsive Element Activity | 63 nM | [1] |
| Bioluminescence Resonance Energy Transfer (BRET) Activity | 58 nM | [1] |
Experimental Protocols
In Vitro Growth Hormone (GH) Releasing Activity in Rat Primary Pituitary Cells
This assay is fundamental for assessing the direct effect of L-692,429 on pituitary cells to induce GH secretion.
Objective: To determine the dose-dependent effect of L-692,429 on GH release from primary cultures of rat pituitary cells.
Methodology:
-
Cell Culture: Primary pituitary cells are isolated from rats and cultured in appropriate media.
-
Treatment: The cultured cells are treated with varying concentrations of L-692,429.
-
Incubation: The cells are incubated for a specified period to allow for GH secretion.
-
Sample Collection: The cell culture medium is collected.
-
GH Measurement: The concentration of GH in the collected medium is quantified using a suitable immunoassay (e.g., ELISA).
-
Data Analysis: The results are analyzed to determine the effective concentration for stimulating GH release. L-692,429 was shown to stimulate GH secretion from rat pituitary cells in vitro with an ED50 of 60 nM.[2]
In Vivo Efficacy in Beagles
Animal models are crucial for evaluating the systemic effects of L-692,429.
Objective: To assess the efficacy and specificity of L-692,429 as a GH secretagogue in a beagle model.
Methodology:
-
Animal Model: Beagles are used for the study.
-
Drug Administration: L-692,429 is administered intravenously at various dosages (e.g., 0.1, 0.25, or 1.0 mg/kg).[2]
-
Blood Sampling: Blood samples are collected at different time points post-administration.
-
Hormone Analysis: Plasma concentrations of GH and other hormones such as cortisol, prolactin, and insulin (B600854) are measured to assess both efficacy and specificity.
-
Data Analysis: The data is analyzed to determine the dose-response relationship for GH release and to evaluate any off-target effects on other hormones.
In Vivo Inhibition Studies in Anesthetized Rats
These studies are designed to investigate the interaction of L-692,429 with potential antagonists.
Objective: To evaluate the inhibitory effect of a substance (e.g., L-756867) on L-692,429-stimulated GH secretion in anesthetized rats.
Methodology:
-
Animal Model: Wistar rats are anesthetized for the experiment.[1]
-
Drug Administration:
-
Measurement of GH Secretion: The level of GH secretion is monitored.
-
Data Analysis: The dose-dependent inhibition of L-692,429-stimulated GH secretion by the antagonist is determined. Complete inhibition was observed at an i.v. dose of 100 μg/kg of L-756867.[1]
Below is a diagram outlining the general workflow for in vivo efficacy studies.
References
Pharmacological Profile of L-692,429: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-692,429, also known as MK-0751, is a potent, nonpeptidyl, orally active growth hormone secretagogue (GHS). It acts as an agonist at the growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor, stimulating the release of growth hormone (GH). This technical guide provides a comprehensive overview of the pharmacological profile of L-692,429, detailing its binding affinity, functional activity, and the experimental protocols used for its characterization. The information is presented to support further research and drug development efforts in the field of endocrinology and metabolic diseases.
Introduction
L-692,429 is a substituted benzolactam derivative that mimics the action of the endogenous peptide ghrelin, the natural ligand for the GHSR.[1] Its development as a nonpeptide mimic of GH-releasing peptide-6 (GHRP-6) offered a significant advancement in the study of GH regulation due to its oral bioavailability.[2][3] This compound has been instrumental in elucidating the signaling pathways downstream of GHSR activation and has been evaluated for its therapeutic potential in various contexts, including glucocorticoid-induced GH suppression.[4][5]
Binding Affinity
L-692,429 exhibits a high affinity for the G protein-coupled growth hormone secretagogue receptor.
| Parameter | Value | Receptor |
| Ki | 63 nM | G protein-coupled receptor (GHSR) |
| [Table 1: Binding Affinity of L-692,429][6][7][8] |
Functional Activity
The agonistic activity of L-692,429 at the GHSR initiates a cascade of intracellular signaling events, leading to the release of growth hormone. Its functional potency has been characterized through various in vitro assays.
| Assay | EC50 Value |
| Intracellular Calcium Release | 26 nM |
| Inositol Phosphate (IP) Turnover | 47 nM |
| cAMP-Responsive Element Binding Protein (CREB) Activity | 60 nM |
| Serum-Responsive Element (SRE) Activity | 63 nM |
| Bioluminescence Resonance Energy Transfer (BRET) Activity | 58 nM |
| Growth Hormone Secretion (in vitro rat pituitary cells) | 60 nM |
| [Table 2: Functional Activity of L-692,429][6][9][10] |
L-692,429 has also been shown to act as a positive allosteric modulator of ghrelin signaling, enhancing the potency of the endogenous ligand.[11]
Experimental Protocols
In Vitro Growth Hormone Release Assay
This assay is used to determine the efficacy of L-692,429 in stimulating GH release from primary pituitary cells.
-
Cell Culture: Primary pituitary cells are isolated from rats and cultured in appropriate media.
-
Treatment: The cultured cells are treated with varying concentrations of L-692,429.
-
Measurement: The concentration of growth hormone released into the culture medium is quantified using a specific immunoassay.
-
Data Analysis: The dose-response curve is plotted to determine the EC50 value.[6]
Intracellular Calcium Release Assay
This protocol measures the ability of L-692,429 to induce intracellular calcium mobilization, a key event in GHSR signaling.
-
Cell Line: HeLa-T4 cells transiently expressing the flag epitope-tagged growth hormone secretagogue (GHS) receptor are utilized.[6][9]
-
Loading: The cells are loaded with the calcium indicator dye fluo-3/AM.
-
Treatment: The cells are then treated with L-692,429.
-
Measurement: The release of intracellular calcium is measured by detecting the increase in fluorescent emission using fluorometry.[6][9] Untransfected cells are used as a negative control.[6][9]
In Vivo Studies in Anesthetized Rats
These experiments evaluate the in vivo efficacy of L-692,429 and its interaction with antagonists.
-
Animal Model: Anesthetized Wistar rats are used.
-
Administration: L-692,429 is administered intravenously (e.g., 100 μg/kg). To test for inhibition, a GHSR antagonist like L-756,867 can be administered prior to L-692,429.
-
Measurement: Blood samples are collected at various time points to measure plasma GH concentrations.
-
Data Analysis: The data is analyzed to determine the effect of L-692,429 on GH secretion and its inhibition by antagonists.[6][9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by L-692,429 and a typical experimental workflow for its characterization.
Figure 1: L-692,429 Activated Signaling Pathway
Figure 2: Experimental Workflow for L-692,429
Conclusion
L-692,429 is a well-characterized growth hormone secretagogue with a clear pharmacological profile. Its high affinity for the GHSR and potent functional activity make it a valuable tool for studying the regulation of growth hormone secretion. The detailed experimental protocols and signaling pathway information provided in this guide serve as a resource for researchers and scientists in the field, facilitating further investigation into the therapeutic applications of GHSR agonists.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. scispace.com [scispace.com]
- 3. Growth hormone response in man to L-692,429, a novel nonpeptide mimic of growth hormone-releasing peptide-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GHSR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. L-692,429, a nonpeptide growth hormone (GH) secretagogue, reverses glucocorticoid suppression of GH secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. Efficacy and specificity of L-692,429, a novel nonpeptidyl growth hormone secretagogue, in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
The Nonpeptidyl Nature of L-692,429: A Technical Guide to its Mechanism of Action as a Growth Hormone Secretagogue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of L-692,429, a potent, nonpeptidyl growth hormone secretagogue (GHS). By delving into its chemical characteristics, binding affinities, and the intracellular signaling cascades it triggers, this document serves as a comprehensive resource for understanding its mechanism of action. The information presented is curated to facilitate further research and drug development efforts in the field of endocrinology and metabolism.
Unveiling the Nonpeptidyl Agonist: L-692,429
L-692,429 is a synthetic compound belonging to the benzolactam class of molecules.[1] Unlike the endogenous ligand for the growth hormone secretagogue receptor (GHS-R1a), ghrelin, and other early synthetic secretagogues which are peptide-based, L-692,429 possesses a distinct nonpeptidyl chemical architecture. This structural difference is a key attribute, offering potential advantages in terms of oral bioavailability and metabolic stability compared to its peptide counterparts.
To visually underscore this distinction, the following diagram contrasts the complex peptidic structure of a typical growth hormone-releasing peptide (GHRP) with the more compact, non-peptidic scaffold of L-692,429.
Quantitative Pharmacological Profile
The efficacy and potency of L-692,429 as a GHS-R1a agonist have been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its binding affinity and functional activity across different signaling pathways.
Table 1: Binding Affinity of L-692,429 for the Growth Hormone Secretagogue Receptor (GHS-R1a)
| Compound | Receptor | Assay Type | Ki (nM) |
| L-692,429 | GHS-R1a | Radioligand Binding | 63[1][2] |
Table 2: In Vitro Efficacy of L-692,429 in Stimulating Downstream Signaling Pathways
| Pathway/Response | Assay Type | Cell Type | EC50 (nM) |
| Intracellular Calcium Release | Fluorometry (Fluo-3/AM) | HeLa-T4 cells expressing GHS-R | 26[1] |
| Inositol (B14025) Phosphate (B84403) (IP) Turnover | Radiometric | Not Specified | 47[1] |
| CREB Activity | Not Specified | Not Specified | 60[1] |
| Serum-Responsive Element (SRE) Activity | Luciferase Reporter Assay | Not Specified | 63[1] |
| Bioluminescence Resonance Energy Transfer (BRET) | BRET Assay | Not Specified | 58[1] |
Intracellular Signaling Cascades Activated by L-692,429
Upon binding to the GHS-R1a, a G-protein coupled receptor, L-692,429 initiates a cascade of intracellular events. The primary signaling pathway involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately culminates in the activation of the mitogen-activated protein kinase (MAPK) pathway and the phosphorylation of cAMP response element-binding protein (CREB), leading to the transcription of genes involved in growth hormone synthesis and secretion.
The following diagram illustrates the signaling pathway initiated by L-692,429.
Detailed Experimental Methodologies
The characterization of L-692,429's activity relies on a series of well-defined in vitro assays. Below are detailed protocols for the key experiments cited in this guide.
Intracellular Calcium Release Assay
This assay measures the ability of L-692,429 to induce an increase in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.
Experimental Workflow:
Protocol:
-
Cell Culture: HeLa-T4 cells transiently expressing the flag epitope-tagged growth hormone secretagogue (GHS) receptor are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing the calcium-sensitive fluorescent dye, Fluo-3 acetoxymethyl (AM) ester. Fluo-3/AM is a cell-permeant dye that is cleaved by intracellular esterases to the fluorescent, calcium-chelating form, Fluo-3.
-
Compound Addition: After incubation, the cells are washed to remove excess dye. A baseline fluorescence reading is taken before the addition of L-692,429 at various concentrations.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The change in fluorescence is plotted against the concentration of L-692,429 to generate a dose-response curve, from which the EC50 value is calculated.
Inositol Phosphate (IP) Turnover Assay
This assay directly measures the product of PLC activity, providing further evidence for the Gq-mediated signaling pathway.
Protocol:
-
Cell Labeling: Cells expressing the GHS-R1a are pre-incubated with [3H]-myo-inositol to radiolabel the cellular inositol phosphate pools.
-
Stimulation: The cells are then stimulated with different concentrations of L-692,429 in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Extraction: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.
-
Separation and Quantification: The different inositol phosphate species (IP1, IP2, IP3) are separated using anion-exchange chromatography. The radioactivity of each fraction is measured by liquid scintillation counting to quantify the amount of each inositol phosphate produced.
-
Data Analysis: The total [3H]-inositol phosphate accumulation is plotted against the concentration of L-692,429 to determine the EC50 value.
CREB Activity Assay (Western Blot for Phospho-CREB)
This assay assesses the activation of the transcription factor CREB, a downstream target of the MAPK pathway, by detecting its phosphorylated form.
Experimental Workflow:
Protocol:
-
Cell Treatment and Lysis: Cells are treated with L-692,429 for a specified time. Following treatment, the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of CREB (pCREB). A separate blot or a stripped and re-probed blot is incubated with an antibody that recognizes total CREB as a loading control.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
-
Data Analysis: The intensity of the pCREB band is normalized to the intensity of the total CREB band to determine the relative increase in CREB phosphorylation upon stimulation with L-692,429.
Conclusion
L-692,429 stands as a significant milestone in the development of growth hormone secretagogues. Its nonpeptidyl nature represents a critical design feature that has paved the way for orally active GHSs. The comprehensive data on its binding affinity, in vitro efficacy, and the elucidation of its intracellular signaling pathways provide a solid foundation for its use as a research tool and as a scaffold for the design of novel therapeutics targeting the GHS-R1a. This technical guide consolidates the key information necessary for researchers and drug developers to understand and further investigate the pharmacological and therapeutic potential of L-692,429 and related nonpeptidyl GHSs.
References
Methodological & Application
Application Notes and Protocols for L-692,429 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of L-692,429, a nonpeptidyl growth hormone secretagogue (GHS) agonist, in various in vitro assays. The information is intended to guide researchers in preparing solutions of L-692,429 in Dimethyl Sulfoxide (DMSO) and in designing and executing experiments to study its biological activity.
Compound Information
| Property | Value |
| Compound Name | L-692,429 |
| Synonyms | MK-0751 |
| Mechanism of Action | Agonist of the Growth Hormone Secretagogue Receptor (GHSR), a G-protein coupled receptor.[1] |
| Binding Affinity (Ki) | 63 nM[1] |
Solubility in DMSO
Proper dissolution of L-692,429 is critical for accurate and reproducible in vitro experiments. DMSO is a commonly used solvent for preparing stock solutions of this compound.
| Solvent | Concentration | Observations |
| DMSO | ≥ 2.5 mg/mL (4.91 mM) | A clear solution can be obtained.[1] |
| 10% DMSO in PEG300, Tween-80, and Saline | ≥ 2.5 mg/mL (4.91 mM) | A clear solution is formed, indicating good solubility in this mixed solvent system suitable for in vivo and some in vitro applications.[1] |
Note: For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO. One source suggests that a stock solution of 25.0 mg/mL in DMSO can be prepared. This stock can then be diluted to the final desired concentration in the assay buffer. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Signaling Pathway of L-692,429
L-692,429 exerts its effects by binding to and activating the Growth Hormone Secretagogue Receptor (GHSR), a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events.
Experimental Protocols
Preparation of L-692,429 Stock Solution
Objective: To prepare a concentrated stock solution of L-692,429 in DMSO for use in various in vitro assays.
Materials:
-
L-692,429 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of L-692,429 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the calculated mass of L-692,429). A stock solution of 25.0 mg/mL in DMSO can be prepared.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
In Vitro Growth Hormone Release Assay
Objective: To measure the ability of L-692,429 to stimulate growth hormone (GH) release from primary rat pituitary cells.
Materials:
-
Primary rat pituitary cells
-
Cell culture medium (e.g., DMEM) supplemented with serum
-
Serum-free medium for assay
-
L-692,429 stock solution in DMSO
-
Control vehicle (DMSO)
-
Growth Hormone ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Isolate and culture primary pituitary cells from neonatal rats in 96-well plates until they form a confluent monolayer.
-
Cell Treatment: a. Wash the cells twice with serum-free medium. b. Pre-incubate the cells in serum-free medium for 1 hour at 37°C. c. Prepare serial dilutions of L-692,429 in serum-free medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. d. Remove the pre-incubation medium and add the medium containing different concentrations of L-692,429 or the vehicle control. e. Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
GH Quantification: a. Carefully collect the supernatant from each well. b. Quantify the concentration of GH in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: a. Generate a dose-response curve by plotting the GH concentration against the log concentration of L-692,429. b. Calculate the EC50 value, which represents the concentration of L-692,429 that elicits a half-maximal response.
Intracellular Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration in response to L-692,429 treatment in cells expressing the GHSR.
Materials:
-
A cell line stably or transiently expressing the human GHSR (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
L-692,429 stock solution in DMSO
-
Control vehicle (DMSO)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the GHSR-expressing cells into black, clear-bottom 96-well plates and culture overnight to allow for attachment.
-
Dye Loading: a. Prepare a loading buffer containing the calcium indicator dye according to the manufacturer's instructions. b. Remove the culture medium from the wells and add the dye-loading buffer. c. Incubate the plate at 37°C for 30-60 minutes in the dark. d. Wash the cells gently with assay buffer to remove excess dye.
-
Calcium Measurement: a. Place the plate in a fluorescence plate reader. b. Measure the baseline fluorescence for a short period. c. Inject the desired concentrations of L-692,429 (prepared in assay buffer from the DMSO stock) or vehicle control into the wells. d. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: a. Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. b. Normalize the data (e.g., as a percentage of the maximum response). c. Plot the normalized response against the log concentration of L-692,429 to generate a dose-response curve and determine the EC50 value.
MAPK/ERK Activation Assay (Western Blot)
Objective: To detect the phosphorylation of ERK1/2, a key downstream effector in the MAPK signaling pathway, following stimulation with L-692,429.
Materials:
-
GHSR-expressing cells
-
Cell culture medium
-
Serum-free medium
-
L-692,429 stock solution in DMSO
-
Control vehicle (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Culture GHSR-expressing cells to near confluency. b. Serum-starve the cells for several hours to overnight to reduce basal ERK phosphorylation. c. Treat the cells with various concentrations of L-692,429 or vehicle control for a specific time period (e.g., 5-15 minutes).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Determine the protein concentration of each lysate using a protein assay.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Re-probing for Total ERK: a. Strip the membrane to remove the phospho-ERK antibodies. b. Re-probe the membrane with an antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: a. Quantify the band intensities for both phospho-ERK and total ERK using densitometry software. b. Calculate the ratio of phospho-ERK to total ERK for each sample to determine the level of ERK activation.
References
Recommended storage conditions for L-692,429 powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-692,429 is a potent, non-peptidyl, orally active growth hormone secretagogue (GHS). It acts as an agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor, stimulating the release of growth hormone (GH). These application notes provide essential information on the recommended storage conditions for L-692,429 powder, its stability, and detailed protocols for its application in in-vitro studies.
Recommended Storage and Handling
Proper storage and handling of L-692,429 powder are critical to maintain its stability and ensure the reproducibility of experimental results.
Storage Conditions
It is recommended to store L-692,429 powder and its prepared solutions under the following conditions to ensure long-term stability.[1]
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| Stock Solutions | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Shipping and Handling
L-692,429 powder is typically shipped at room temperature for domestic transit.[1] Upon receipt, it is imperative to store it at the recommended temperatures. When handling the powder, use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Solubility and Solution Preparation
L-692,429 is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.
Stock Solution Preparation (10 mM in DMSO)
-
Weigh the desired amount of L-692,429 powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C.
Signaling Pathway
L-692,429 acts as an agonist at the Growth Hormone Secretagogue Receptor (GHSR), a G-protein coupled receptor (GPCR). Activation of GHSR by L-692,429 initiates a signaling cascade that leads to the release of growth hormone from the pituitary gland. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium ([Ca²⁺]i), while DAG activates protein kinase C (PKC). This cascade ultimately results in the fusion of GH-containing vesicles with the plasma membrane and the secretion of GH.
Experimental Protocols
The following protocols provide a framework for in-vitro experiments using L-692,429.
In Vitro Growth Hormone Release Assay from Primary Rat Pituitary Cells
This protocol describes a method to measure the ability of L-692,429 to stimulate GH release from primary cultures of rat anterior pituitary cells.
Materials:
-
L-692,429
-
Primary rat anterior pituitary cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Bovine Serum Albumin (BSA)
-
Rat Growth Hormone ELISA Kit
-
24-well culture plates
Procedure:
-
Cell Culture: Isolate anterior pituitary cells from rats and culture them in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in 24-well plates until they form a confluent monolayer.
-
Serum Starvation: Prior to the assay, wash the cells with serum-free DMEM and then incubate in serum-free DMEM containing 0.1% BSA for 2 hours to reduce basal GH release.
-
L-692,429 Treatment: Prepare a series of dilutions of L-692,429 in serum-free DMEM with 0.1% BSA. Aspirate the starvation medium and add the L-692,429 solutions to the cells. Include a vehicle control (DMSO concentration should be consistent across all wells and typically <0.1%).
-
Incubation: Incubate the cells with L-692,429 for 1 hour at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: After incubation, carefully collect the supernatant from each well.
-
GH Measurement: Quantify the concentration of GH in the collected supernatants using a rat Growth Hormone ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the GH concentration against the logarithm of the L-692,429 concentration to generate a dose-response curve and determine the EC₅₀ value.
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to L-692,429 in cells expressing the GHSR.
Materials:
-
L-692,429
-
HEK293 cells stably expressing GHSR (or other suitable cell line)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Probenecid
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Plating: Seed the GHSR-expressing cells into 96-well black, clear-bottom plates and culture overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing 4 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBSS containing 2.5 mM Probenecid to remove extracellular dye.
-
Baseline Fluorescence Measurement: Add HBSS with Probenecid to each well and measure the baseline fluorescence using a fluorescence plate reader (Excitation: 494 nm, Emission: 516 nm).
-
L-692,429 Addition and Signal Detection:
-
Prepare dilutions of L-692,429 in HBSS with Probenecid.
-
Using the plate reader's injector, add the L-692,429 solutions to the wells while continuously recording the fluorescence signal.
-
Continue recording the fluorescence for at least 2-3 minutes to capture the peak response and subsequent decline.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of L-692,429 and plot a dose-response curve to determine the EC₅₀.
References
Application Notes and Protocols: L-692,429 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation of L-692,429 stock solutions for in vitro and in vivo research applications. L-692,429 (also known as MK-0751) is a potent, nonpeptidyl agonist of the growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor.[1] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Chemical Properties and Solubility
A thorough understanding of the physicochemical properties of L-692,429 is essential for the proper preparation of stock solutions. Key data is summarized in the table below.
| Property | Value | Source |
| Synonyms | MK-0751 | [1] |
| Molecular Formula | C₂₆H₂₃IN₄O₃ | Not explicitly found |
| Molecular Weight | 509.4 g/mol | Not explicitly found |
| Binding Affinity (Ki) | 63 nM for G protein-coupled receptor | [1] |
| Solubility | ≥ 2.5 mg/mL (4.91 mM) in various solvent mixtures | [1] |
| Storage of Stock Solution | -80°C for 2 years; -20°C for 1 year | [1] |
Experimental Protocols: Stock Solution Preparation
The following protocols detail the preparation of L-692,429 stock solutions for both in vitro and in vivo studies. It is recommended to prepare a high-concentration primary stock in a minimal amount of an appropriate organic solvent, which can then be diluted to the final working concentration.
Materials:
-
L-692,429 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn Oil
-
20% SBE-β-CD in Saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Protocol 1: Preparation of a 10 mM DMSO Stock Solution (for in vitro use)
This protocol is suitable for preparing a high-concentration stock solution that can be further diluted in aqueous media for cell-based assays.
-
Weighing: Accurately weigh the desired amount of L-692,429 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.5094 mg of L-692,429.
-
Dissolution: Add the appropriate volume of DMSO to the L-692,429 powder. For a 10 mM stock, if you weighed 0.5094 mg, add 100 µL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Protocol 2: Preparation of a 2.5 mg/mL Working Solution in a Vehicle for In Vivo Administration
This protocol provides a method for preparing L-692,429 in a vehicle suitable for animal studies.[1]
-
Initial Dissolution: Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation: In a sterile tube, add the following solvents in the specified order, mixing after each addition:
-
400 µL PEG300
-
50 µL Tween-80
-
-
Final Formulation: To the PEG300 and Tween-80 mixture, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.
-
Final Volume Adjustment: Add 450 µL of saline to bring the total volume to 1 mL. This results in a final concentration of 2.5 mg/mL.
-
Clarity Check: The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used.[1]
Alternative In Vivo Formulations: [1]
-
10% DMSO, 90% (20% SBE-β-CD in Saline): This formulation can also achieve a solubility of ≥ 2.5 mg/mL.
-
10% DMSO, 90% Corn Oil: This is another option for achieving a solubility of ≥ 2.5 mg/mL.
Experimental Workflow
The following diagram illustrates the general workflow for preparing L-692,429 stock solutions.
Caption: Workflow for L-692,429 stock solution preparation.
Signaling Pathway of L-692,429
L-692,429 acts as an agonist for the growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor.[1] Activation of GHSR by L-692,429 initiates a cascade of intracellular signaling events. This includes the stimulation of intracellular calcium release and inositol (B14025) phosphate (B84403) (IP) turnover.[2] Furthermore, activation of the GHSR can stimulate the MAPK pathway.[1]
Caption: L-692,429 signaling pathway.
References
Application Notes and Protocols for L-692,429 in Rat Pituitary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-692,429 is a potent, non-peptidyl, orally active growth hormone secretagogue (GHS). It functions as an agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] By binding to this G protein-coupled receptor, L-692,429 mimics the action of the endogenous ligand ghrelin, stimulating the release of growth hormone (GH) from the anterior pituitary gland.[1] These application notes provide detailed protocols for utilizing L-692,429 in rat pituitary cell culture experiments to study its effects on GH secretion and intracellular signaling pathways.
Mechanism of Action
L-692,429 binds to the GHSR with a high affinity, exhibiting a Ki of 63 nM.[1][2] Activation of the GHSR by L-692,429 initiates a downstream signaling cascade primarily through the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are a key factor in promoting the fusion of GH-containing secretory vesicles with the plasma membrane, resulting in GH release.[3] Additionally, activation of the GHSR by L-692,429 can stimulate the MAPK pathway.[2]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of L-692,429 from various studies.
Table 1: In Vitro Efficacy of L-692,429 in Rat Primary Pituitary Cells
| Parameter | Value | Cell Type | Reference |
| EC50 for GH Release | 59.6 ± 7.3 nM | Rat Primary Pituitary Cells | [1] |
Table 2: In Vitro Efficacy of L-692,429 on Signaling Pathways
| Parameter | EC50 Value | Cell Type | Reference |
| Intracellular Calcium Release | 26 nM | HeLa-T4 cells expressing GHS receptor | [2] |
| Inositol Phosphate (B84403) (IP) Turnover | 47 nM | HeLa-T4 cells expressing GHS receptor | [2] |
| CREB Activity | 60 nM | HeLa-T4 cells expressing GHS receptor | [2] |
| Serum-Responsive Element Activity | 63 nM | HeLa-T4 cells expressing GHS receptor | [2] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Rat Anterior Pituitary Cells
This protocol describes the enzymatic dissociation and culture of anterior pituitary cells from rats.
Materials:
-
Sprague-Dawley rats (8-10 weeks old)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Collagenase Type I
-
DNase I
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Sterile dissection tools
-
70% Ethanol
-
Sterile culture plates (24-well or 96-well)
Procedure:
-
Euthanize rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Sterilize the head of the rat with 70% ethanol.
-
Under sterile conditions, dissect the skull to expose the pituitary gland.
-
Carefully remove the anterior pituitary and place it in ice-cold HBSS.
-
Mince the tissue into small pieces (approximately 1 mm³).
-
Transfer the minced tissue to a sterile tube containing a digestion solution of Collagenase Type I (0.5 mg/mL) and DNase I (10 µg/mL) in HBSS.
-
Incubate at 37°C for 60-90 minutes with gentle agitation every 15 minutes.
-
Gently triturate the cell suspension with a sterile pipette to further dissociate the tissue into single cells.
-
Filter the cell suspension through a 70 µm cell strainer to remove any remaining tissue clumps.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the cells in culture plates at a density of 2 x 10^5 cells/well for a 24-well plate or 5 x 10^4 cells/well for a 96-well plate.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Allow the cells to adhere and recover for 48-72 hours before initiating experiments.
Protocol 2: Growth Hormone (GH) Secretion Assay
This protocol outlines the procedure for treating cultured rat pituitary cells with L-692,429 and measuring the subsequent GH release.
Materials:
-
Primary rat anterior pituitary cells cultured as described in Protocol 1
-
L-692,429 stock solution (e.g., 10 mM in DMSO)
-
Serum-free DMEM
-
Bovine Serum Albumin (BSA)
-
Rat Growth Hormone ELISA Kit
Procedure:
-
After the initial 48-72 hour culture period, gently wash the cells twice with serum-free DMEM.
-
Pre-incubate the cells in serum-free DMEM containing 0.1% BSA for 1-2 hours at 37°C.
-
Prepare a dose-response range of L-692,429 in serum-free DMEM with 0.1% BSA. A suggested concentration range is 1 nM to 1 µM, including a vehicle control (e.g., 0.1% DMSO).
-
Remove the pre-incubation medium and add the different concentrations of L-692,429 to the respective wells.
-
Incubate the cells for a defined period, typically 1 to 4 hours, at 37°C.
-
After incubation, carefully collect the culture medium from each well.
-
Centrifuge the collected medium at 500 x g for 5 minutes to pellet any detached cells.
-
Transfer the supernatant to a new set of tubes and store at -20°C or -80°C until the GH assay is performed.
-
Quantify the concentration of GH in the culture supernatants using a commercially available rat GH ELISA kit, following the manufacturer's instructions.
Protocol 3: Inositol Phosphate (IP) Turnover Assay
This protocol describes the measurement of inositol phosphate accumulation as an indicator of Gq-coupled receptor activation. A modern, non-radioactive method using a competitive immunoassay for inositol monophosphate (IP1) is recommended.
Materials:
-
Primary rat anterior pituitary cells cultured in 96-well plates
-
L-692,429
-
IP-One HTRF® Assay Kit (or similar)
-
Lithium Chloride (LiCl) solution (provided in most kits)
Procedure:
-
Culture primary rat pituitary cells in a 96-well plate as described in Protocol 1.
-
On the day of the experiment, gently wash the cells with the appropriate assay buffer provided in the kit.
-
Prepare a dose-response range of L-692,429 in the stimulation buffer, which should also contain LiCl to inhibit the degradation of IP1.
-
Add the L-692,429 solutions to the cells and incubate for the recommended time (typically 30-60 minutes) at 37°C.
-
Following stimulation, lyse the cells and perform the IP1 detection according to the manufacturer's protocol for the HTRF assay. This typically involves adding the HTRF reagents (IP1-d2 and anti-IP1-cryptate) and incubating for a specified time.
-
Measure the fluorescence at the appropriate wavelengths using a HTRF-compatible plate reader.
-
Calculate the IP1 concentrations based on a standard curve and plot the dose-response to determine the EC50 of L-692,429 for IP turnover.
Visualizations
Caption: Signaling pathway of L-692,429 in rat pituitary cells.
Caption: Experimental workflow for GH secretion assay.
References
Application Notes and Protocols: L-692,429 Dose-Response Analysis in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-692,429 is a potent, non-peptidyl agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. As a small molecule mimic of ghrelin, L-692,429 stimulates the release of growth hormone (GH) from the pituitary gland. Its activity is mediated through the G protein-coupled receptor, GHSR, making it a valuable tool for studying GHSR signaling and its physiological effects. These application notes provide a summary of the dose-response characteristics of L-692,429 in relevant cell systems and detailed protocols for key in vitro assays.
Data Presentation: Dose-Response of L-692,429
The following table summarizes the quantitative analysis of L-692,429's biological activity in different in vitro systems. The data highlights its potency in stimulating downstream signaling pathways and hormonal secretion.
| Cell Line/System | Assay | Parameter | Value (nM) | Reference |
| HeLa-T4 cells expressing GHSR | Intracellular Calcium Release | EC50 | 26 | [1] |
| HeLa-T4 cells expressing GHSR | Inositol (B14025) Phosphate (IP) Turnover | EC50 | 47 | [1] |
| HeLa-T4 cells expressing GHSR | CREB Activity | EC50 | 60 | [1] |
| HeLa-T4 cells expressing GHSR | Serum-Responsive Element Activity | EC50 | 63 | [1] |
| Rat Pituitary Cells | Growth Hormone (GH) Secretion | ED50 | 60 | [1] |
Note: There is limited publicly available data on the effect of L-692,429 on the proliferation (e.g., IC50 values from MTT or similar viability assays) of a broad range of cell lines, including cancer cell lines. The primary characterization of this compound has focused on its secretagogue and signaling activities in GHSR-expressing systems.
Signaling Pathway
L-692,429 exerts its effects by binding to the Growth Hormone Secretagogue Receptor (GHSR), a G protein-coupled receptor. The primary signaling cascade initiated upon agonist binding involves the activation of the Gαq/11 subunit, leading to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in growth hormone secretion. Furthermore, activation of GHSR can also stimulate the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation of downstream targets like ERK1/2 and influencing gene expression through transcription factors such as the cAMP-responsive element-binding protein (CREB).
GHSR Signaling Pathway Activated by L-692,429.
Experimental Protocols
The following are detailed protocols for key experiments to analyze the dose-response of L-692,429.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to L-692,429 stimulation in GHSR-expressing cells using the fluorescent indicator Fluo-3/AM.
Materials:
-
GHSR-expressing cells (e.g., stably transfected HEK293 or HeLa cells)
-
Black, clear-bottom 96-well plates
-
Fluo-3/AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
L-692,429 stock solution (in DMSO)
-
Fluorescence plate reader with kinetic reading capabilities and excitation/emission wavelengths of ~485 nm and ~525 nm, respectively.
Procedure:
-
Cell Plating: Seed GHSR-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-3/AM (typically 2-5 µM) and Pluronic F-127 (0.02-0.04%) in HBSS.
-
Aspirate the culture medium from the cell plate and wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Washing: Aspirate the loading buffer and wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, add 100 µL of HBSS to each well.
-
Compound Preparation: Prepare a 2X concentration series of L-692,429 in HBSS from the stock solution.
-
Measurement:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the plate reader to perform a kinetic read, measuring fluorescence intensity every 1-2 seconds.
-
Establish a baseline fluorescence reading for 15-30 seconds.
-
Add 100 µL of the 2X L-692,429 dilutions to the corresponding wells.
-
Continue recording the fluorescence intensity for at least 2-3 minutes to capture the peak response.
-
-
Data Analysis: The change in fluorescence intensity (peak fluorescence - baseline fluorescence) is plotted against the concentration of L-692,429. A non-linear regression analysis is used to determine the EC50 value.
MAPK/ERK Phosphorylation Assay (Western Blot)
This protocol details the detection of ERK1/2 phosphorylation in response to L-692,429 treatment as an indicator of MAPK pathway activation.
Materials:
-
GHSR-expressing cells
-
6-well plates
-
L-692,429
-
Serum-free culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment by replacing the growth medium with serum-free medium.
-
Treat the cells with various concentrations of L-692,429 for a predetermined time (e.g., 5, 10, 15, 30 minutes). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 20 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. The ratio of phospho-ERK to total ERK is calculated for each concentration and plotted to generate a dose-response curve.
In Vitro Growth Hormone Secretion Assay (Primary Rat Pituitary Cells)
This protocol provides a method for measuring GH release from primary rat pituitary cells stimulated with L-692,429.
Materials:
-
Sprague-Dawley rats (postnatal day 8-10)
-
DMEM
-
Horse serum and Fetal Bovine Serum (FBS)
-
Collagenase and DNase I
-
96-well culture plates
-
L-692,429
-
Rat GH ELISA kit
Procedure:
-
Pituitary Cell Isolation:
-
Isolate anterior pituitaries from neonatal rats under sterile conditions.
-
Mince the tissue and digest with collagenase and DNase I to obtain a single-cell suspension.
-
Wash the cells and resuspend in DMEM supplemented with 10% horse serum and 2.5% FBS.
-
-
Cell Plating: Plate the cells in 96-well plates at an appropriate density and culture for 48-72 hours.
-
Secretion Assay:
-
Wash the cells twice with serum-free DMEM.
-
Pre-incubate the cells in serum-free DMEM for 1-2 hours.
-
Prepare a dose range of L-692,429 in serum-free DMEM.
-
Replace the medium with the L-692,429 solutions or vehicle control.
-
Incubate for a defined period (e.g., 1-4 hours).
-
-
Sample Collection: Collect the supernatant from each well.
-
GH Quantification: Measure the concentration of GH in the supernatants using a rat GH ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured GH concentration against the concentration of L-692,429. Use non-linear regression to determine the ED50 value.
Experimental Workflow
The following diagram illustrates a general workflow for conducting a dose-response analysis of L-692,429 in a cell-based assay.
General Workflow for L-692,429 Dose-Response Analysis.
References
Application Notes and Protocols for Intravenous Administration of L-692,429 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous (IV) administration of L-692,429, a nonpeptidyl growth hormone secretagogue, in preclinical animal studies. The following sections detail the pharmacokinetic and pharmacodynamic properties of L-692,429, alongside detailed protocols for its preparation and administration, and subsequent analysis of biological samples.
Quantitative Data Summary
The following tables summarize the key quantitative data from animal studies involving the intravenous administration of L-692,429.
Table 1: Pharmacokinetic Parameters of L-692,429 Following Intravenous Administration
| Animal Species | Dose (mg/kg) | Plasma Clearance (CLp) (ml/min/kg) | Plasma Protein Binding (%) |
| Sprague-Dawley Rat | 0.1 | 3 | 98.5 (at 0.01 µg/ml) |
| 5 | 12 (dose-dependent) | 90.6 (at 10 µg/ml) | |
| Beagle Dog | 0.1 - 0.9 | ~18 (constant) | ~87 (concentration-independent) |
| Chimpanzee | 0.5 | 5.7 | ~94 (concentration-independent) |
| Data sourced from reference[1]. |
Table 2: Pharmacodynamic Effects of Intravenous L-692,429 in Beagle Dogs
| Dose (mg/kg) | Mean Peak Serum GH (ng/ml) | Fold Increase vs. Saline | Mean Peak Cortisol (µg/dl) | Fold Increase vs. Saline |
| Saline | 3.6 ± 0.6 | - | 3.0 ± 0.2 | - |
| 0.1 | 13 ± 2 | ~3.6 | - | 2.2 |
| 0.25 | 39 ± 6 | ~10.8 | - | 2.7 |
| 1.0 | 71 ± 11 | ~19.7 | - | 3.1 |
| 5.0 | 133 ± 14 | ~22.2 | - | 2.0 |
| Data sourced from reference[2]. |
Experimental Protocols
Preparation of L-692,429 for Intravenous Administration
This protocol describes the preparation of L-692,429 for intravenous injection.
Materials:
-
L-692,429 (MK-0751)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride)
-
Sterile vials
-
Sterile syringes and needles
Procedure:
-
Prepare the vehicle solution by combining the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
To prepare a 1 mL working solution as an example, first add 100 µL of a 25.0 mg/mL DMSO stock solution of L-692,429 to 400 µL of PEG300 and mix thoroughly.[3]
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.[3]
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.[3]
-
Ensure the final solution is clear. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]
-
The solution should be prepared freshly on the day of use.[3]
Intravenous Administration to Animal Models
This protocol outlines the procedure for the intravenous administration of L-692,429 to Sprague-Dawley rats and beagle dogs.
Animals:
Procedure for Rats:
-
Administer the prepared L-692,429 solution via the lateral tail vein.[4]
-
The injection should be performed as a slow bolus.
Procedure for Dogs:
-
Administer the prepared L-692,429 solution via the cephalic or saphenous vein as a bolus injection.[4]
-
For infusion studies, the dose can be given into the cephalic or saphenous vein.[4]
Blood Sample Collection
This protocol details the collection of blood samples for pharmacokinetic and pharmacodynamic analysis.
Procedure for Dogs:
-
For pharmacokinetic studies, collect blood samples at various time points post-administration to characterize the drug's concentration-time profile. A typical schedule might involve collection up to 24 hours.[5]
-
For pharmacodynamic studies measuring hormone levels, blood samples were collected up to 75 minutes post-treatment in one study[2]. In another, samples were collected for 8 hours.[2]
-
Collect blood from the cephalic veins using a syringe with an appropriate gauge needle (e.g., 21- or 22-gauge for beagle dogs).[6]
-
For serum, collect blood in plain red-top tubes and allow it to clot.[7]
-
For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at approximately 3,000 rpm for 10 minutes to separate the serum or plasma.[6]
-
Aspirate the serum or plasma and store it frozen (e.g., at -80°C) until analysis.[6]
Hormone Analysis (Radioimmunoassay)
This protocol provides a general outline for the measurement of growth hormone (GH) and cortisol in canine serum using a radioimmunoassay (RIA).
Principle:
RIA is a competitive binding assay where a radiolabeled hormone (tracer) competes with the unlabeled hormone in the sample for a limited number of antibody binding sites. The amount of bound radioactivity is inversely proportional to the concentration of the hormone in the sample.
General Procedure (adapted from multiple sources):
-
Standard Curve Preparation: Prepare a series of standards with known concentrations of the hormone (canine GH or cortisol).
-
Assay Setup: In antibody-coated tubes, add the standards, controls, and unknown serum samples.
-
Tracer Addition: Add a known amount of radiolabeled hormone (e.g., ¹²⁵I-labeled cGH) to each tube.
-
Incubation: Incubate the tubes to allow for competitive binding to occur. Incubation times and temperatures will vary depending on the specific kit (e.g., 1.5 hours at 37°C for a cortisol RIA).[8]
-
Separation: After incubation, separate the antibody-bound hormone from the free hormone. In coated-tube assays, this is achieved by decanting and washing the tubes to remove unbound material.[8]
-
Counting: Measure the radioactivity in each tube using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the bound radioactivity against the hormone concentration of the standards. Determine the hormone concentration in the unknown samples by interpolating their radioactivity readings from the standard curve.
Visualizations
Signaling Pathway of L-692,429
L-692,429 acts as an agonist for the Growth Hormone Secretagogue Receptor (GHS-R1a), a G protein-coupled receptor. Its activation triggers downstream signaling cascades.
Caption: GHS-R1a signaling cascade initiated by L-692,429.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo pharmacokinetic and pharmacodynamic study of intravenously administered L-692,429 in beagle dogs.
Caption: Workflow for L-692,429 in vivo studies.
References
- 1. Schematic drawing of the major neuroprotective signaling pathways regulated by ghrelin and GHS [pfocr.wikipathways.org]
- 2. Studies on the Assessment of Hair Cortisol Concentration in Dogs by Radioimmunoassay (RIA) [arccjournals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Intravenous tolerability of an acid vehicle in Sprague Dawley rats and beagle dogs after daily slow bolus injection and infusion for one hour during 14 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. admescope.com [admescope.com]
- 6. Basic data on the hematology, serum biochemistry, urology, and organ weights of beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canine Reproductive Function Tests | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 8. ivdtechnologies.com [ivdtechnologies.com]
Application Notes and Protocols for Calcium Mobilization Assay Using L-692,429
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-692,429 is a potent, non-peptidyl small molecule that acts as an agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] The GHSR is a G protein-coupled receptor (GPCR) that, upon activation, can stimulate the release of growth hormone. One of the key intracellular signaling events following the binding of an agonist like L-692,429 to the GHSR is the mobilization of intracellular calcium ([Ca2+]). This is primarily mediated through the Gαq/11 signaling pathway, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and the subsequent release of calcium from the endoplasmic reticulum.[3]
This application note provides a detailed protocol for a fluorescent-based calcium mobilization assay to characterize the activity of L-692,429 on cells expressing the GHSR. This assay is a robust and widely used method in drug discovery for screening and characterizing compounds that modulate GPCRs that signal through calcium.[3][4]
Signaling Pathway of L-692,429
L-692,429 binding to the GHSR initiates a cascade of intracellular events culminating in an increase in cytosolic calcium. The simplified signaling pathway is depicted below.
Caption: L-692,429 signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with L-692,429 in functional assays.
| Parameter | Value | Cell Line | Notes | Reference |
| EC₅₀ (Calcium Mobilization) | 26 nM | HeLa-T4 cells transiently expressing the GHS receptor | The concentration of L-692,429 that elicits a half-maximal increase in intracellular calcium. | [1][2] |
| Kᵢ (Binding Affinity) | 63 nM | N/A | The inhibitory constant of L-692,429 for binding to the GHS receptor. | [1] |
| EC₅₀ (Inositol Phosphate Turnover) | 47 nM | N/A | Reflects the activation of the phospholipase C pathway. | [1] |
| EC₅₀ (GH Secretion) | 60 nM | Rat pituitary cells | The concentration of L-692,429 that stimulates half-maximal growth hormone secretion. | [5] |
Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.
Materials and Reagents
-
Cell Line: HeLa-T4 cells transiently or stably expressing the human growth hormone secretagogue receptor (GHSR).
-
Compound: L-692,429
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM or a no-wash equivalent (e.g., Fluo-4 NW).
-
Probenecid (B1678239) (optional but recommended): Anion transport inhibitor to prevent dye leakage.[6]
-
Control Agonist (optional): Ghrelin or another known GHSR agonist.
-
Assay Plates: Black-walled, clear-bottom 96-well microplates.
-
Fluorescence Plate Reader: Equipped with an injector and capable of kinetic reading with excitation at ~490 nm and emission at ~525 nm.
Experimental Workflow Diagram
Caption: Experimental workflow.
Step-by-Step Method
1. Cell Culture and Plating: a. Culture HeLa-T4 cells expressing GHSR in T-75 flasks using the appropriate culture medium. b. On the day before the assay, harvest the cells and seed them into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium. c. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Dye Loading: a. Prepare the Fluo-4 AM dye-loading solution in Assay Buffer. The final concentration of Fluo-4 AM is typically between 2-5 µM. If using a no-wash kit, follow the manufacturer's instructions. b. If not using a no-wash kit, consider adding probenecid (typically 1-2.5 mM) to the dye-loading solution to improve dye retention. c. Carefully remove the culture medium from the wells and add 100 µL of the dye-loading solution to each well. d. Incubate the plate at 37°C for 45-60 minutes, protected from light. e. After incubation, if a wash step is required, gently wash the cells twice with 100 µL of Assay Buffer, leaving 100 µL of buffer in each well after the final wash. For no-wash kits, this step is omitted.
3. Compound Preparation and Addition: a. Prepare a stock solution of L-692,429 in DMSO. b. Perform serial dilutions of the L-692,429 stock solution in Assay Buffer to create a range of concentrations for the dose-response curve (e.g., from 1 nM to 10 µM). Prepare a vehicle control (Assay Buffer with the same final concentration of DMSO). c. Set up the fluorescence plate reader to inject a specific volume of the compound solutions (e.g., 20 µL) into each well.
4. Fluorescence Measurement: a. Place the cell plate into the fluorescence plate reader. b. Set the instrument to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) kinetically. c. Establish a stable baseline reading for 10-20 seconds. d. Inject the L-692,429 dilutions and the vehicle control into the respective wells. e. Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.
5. Data Analysis: a. The change in fluorescence is typically calculated as the maximum fluorescence intensity after compound addition minus the baseline fluorescence. b. Normalize the data by expressing the response as a percentage of the maximum response observed with a saturating concentration of L-692,429 or a control agonist. c. Plot the normalized response against the logarithm of the L-692,429 concentration. d. Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC₅₀ value.[7][8]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal-to-Noise Ratio | - Low receptor expression- Insufficient dye loading- Cell death | - Use a cell line with higher receptor expression or optimize transfection efficiency.- Increase Fluo-4 AM concentration or incubation time.- Ensure cells are healthy and not over-confluent. |
| High Well-to-Well Variability | - Uneven cell seeding- Inconsistent dye loading or washing- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Use an automated plate washer or be meticulous with manual washing.- Calibrate pipettes and ensure proper technique. |
| No Response to L-692,429 | - Inactive compound- Non-functional receptor- Incorrect assay conditions | - Verify the integrity and concentration of the L-692,429 stock.- Confirm receptor expression and functionality with a known agonist.- Check buffer pH, temperature, and instrument settings. |
| High Background Fluorescence | - Autofluorescence from compounds or media- Incomplete hydrolysis of Fluo-4 AM | - Measure the fluorescence of the compound in buffer alone.- Ensure the dye loading incubation is sufficient for de-esterification. |
Conclusion
This application note provides a comprehensive protocol for performing a calcium mobilization assay to characterize the activity of the GHSR agonist, L-692,429. By following this detailed methodology, researchers can obtain reliable and reproducible data on the potency and efficacy of L-692,429 and other potential GHSR modulators. The provided diagrams and tables serve as quick references for the signaling pathway, experimental workflow, and key quantitative parameters. Careful attention to cell handling, reagent preparation, and data analysis will ensure the generation of high-quality data for drug discovery and pharmacological research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy and specificity of L-692,429, a novel nonpeptidyl growth hormone secretagogue, in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 7. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Luciferase Reporter Assay for Quantifying GHSR Activation by L-692,429
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating growth hormone release, appetite, and metabolism.[1] L-692,429 is a potent, nonpeptidyl, synthetic agonist of GHSR, making it a valuable tool for studying the receptor's function and a lead compound in drug discovery.[2][3][4]
This application note provides a detailed protocol for a luciferase reporter gene assay to quantify the activation of GHSR by L-692,429. The assay leverages the downstream signaling of GHSR, which includes the activation of the mitogen-activated protein kinase (MAPK) pathway.[2][5] Activation of this pathway leads to the phosphorylation of transcription factors that bind to the Serum Response Element (SRE) in the promoter region of target genes, initiating transcription.[1][6] By using a reporter construct where the luciferase gene is under the control of an SRE, the activity of GHSR can be sensitively and quantitatively measured as a luminescent signal.
GHSR Signaling Pathway
Upon binding of an agonist like L-692,429, GHSR activates multiple intracellular signaling cascades. The primary pathway leveraged in this assay is the Gαq/11-mediated activation of Phospholipase C (PLC), leading to an increase in intracellular calcium and subsequent activation of the MAPK/ERK cascade. Activated ERK translocates to the nucleus, where it promotes the formation of a transcription factor complex at the SRE, driving the expression of the luciferase reporter gene.[1][2][6]
Caption: GHSR activation by L-692,429 stimulates the MAPK/SRE pathway to produce luciferase.
Quantitative Data: L-692,429 Activity Profile
L-692,429 has been characterized across various functional assays, demonstrating potent activation of GHSR and its downstream signaling pathways. The half-maximal effective concentration (EC50) or inhibitory constant (Ki) values highlight its efficacy.
| Assay Type | Parameter | Value (nM) | Reference |
| Receptor Binding | Ki | 63 | [2][7] |
| SRE Activity (Luciferase) | EC50 | 63 | [2][5] |
| CREB Activity | EC50 | 60 | [2][5] |
| BRET Activity | EC50 | 58 | [2][5] |
| Inositol Phosphate (IP) Turnover | EC50 | 47 | [2][5] |
| Intracellular Calcium Release | EC50 | 26 | [2][5] |
| GH Release (rat pituitary cells) | ED50 | 60 | [3][8] |
Experimental Protocol
This protocol outlines the steps for a dual-luciferase reporter assay using human embryonic kidney 293 (HEK293) cells to measure GHSR activation. A firefly luciferase reporter driven by an SRE promoter serves as the experimental reporter, while a constitutively expressed Renilla luciferase serves as an internal control for normalization.[6][9]
Experimental Workflow
The overall workflow involves cell seeding, co-transfection of plasmids, stimulation with the agonist, cell lysis, and finally, the sequential measurement of firefly and Renilla luciferase activities.
Caption: Workflow for the dual-luciferase reporter assay to measure GHSR activation.
Materials and Reagents
-
Cells: HEK293 cell line
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Plasmids:
-
GHSR expression vector (e.g., in pcDNA3.1)
-
SRE-luciferase reporter vector (e.g., pGL4.33[luc2P/SRE/Hygro])
-
Renilla luciferase control vector (e.g., pRL-SV40)
-
-
Reagents:
-
Transfection Reagent (e.g., Lipofectamine® 3000)
-
L-692,429 compound
-
Dual-Luciferase® Reporter Assay System (e.g., Promega E1910)
-
Phosphate-Buffered Saline (PBS)
-
-
Equipment:
-
White, clear-bottom 96-well cell culture plates
-
Luminometer capable of sequential dual-injection
-
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture HEK293 cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed 2 x 10⁴ cells per well in a white, clear-bottom 96-well plate in 100 µL of medium.
-
Incubate overnight at 37°C with 5% CO₂.
Day 2: Transfection
-
For each well, prepare a transfection mix according to the manufacturer's protocol. A typical ratio is 100 ng total DNA per well, comprising:
-
50 ng GHSR expression vector
-
45 ng SRE-luciferase reporter
-
5 ng Renilla luciferase control
-
-
Add the transfection complex to each well.
-
Gently swirl the plate to mix.
-
Incubate for 24 hours at 37°C with 5% CO₂.
Day 3: Agonist Stimulation
-
Prepare a serial dilution of L-692,429 in serum-free DMEM (e.g., from 1 µM to 0.01 nM), including a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the medium from the cells and replace it with 90 µL of serum-free DMEM.
-
Incubate for 4-6 hours to serum-starve the cells and reduce basal pathway activity.[6][10]
-
Add 10 µL of the L-692,429 serial dilutions to the respective wells.
-
Incubate for 6 hours at 37°C with 5% CO₂.[6]
Day 4: Luciferase Assay
-
Equilibrate the 96-well plate and assay reagents to room temperature.
-
Aspirate the medium from the wells and gently wash once with 100 µL of PBS.
-
Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker at room temperature.
-
Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure firefly luminescence for 10 seconds.
-
Following the firefly reading, program the instrument to inject 100 µL of Stop & Glo® Reagent and measure Renilla luminescence for 10 seconds.[9]
Data Analysis
-
Normalization: For each well, calculate the normalized response by dividing the firefly luciferase signal by the Renilla luciferase signal.
-
Normalized Response = Firefly Luminescence / Renilla Luminescence
-
-
Fold Induction: To determine the fold induction, divide the normalized response of each treated well by the average normalized response of the vehicle control wells.
-
Fold Induction = Normalized Response (Treated) / Average Normalized Response (Vehicle)
-
-
Dose-Response Curve: Plot the fold induction against the logarithm of the L-692,429 concentration.
-
EC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic fit) in a suitable software package (e.g., GraphPad Prism) to determine the EC50 value from the dose-response curve.
Conclusion
The SRE-luciferase reporter assay is a robust and highly sensitive method for quantifying the pharmacological activity of GHSR agonists like L-692,429. It provides a quantitative measure of receptor activation through a key downstream signaling pathway. This assay is readily adaptable for high-throughput screening (HTS) to identify novel GHSR modulators and for detailed pharmacological characterization of lead compounds in drug discovery programs.
References
- 1. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy and specificity of L-692,429, a novel nonpeptidyl growth hormone secretagogue, in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. L-692429 (MK-0751) | Growth Hormone Secretagogue Agonist | MCE [medchemexpress.cn]
- 9. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 10. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Inositol Phosphate Turnover with L-692,429
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-692,429 is a potent, non-peptidyl agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] The ghrelin receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 alpha-subunit.[3][4] Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is a soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. The measurement of inositol phosphate (B84403) (IP) accumulation, particularly in the presence of a phosphodiesterase inhibitor like lithium chloride (LiCl), is a robust method to quantify the activation of Gq-coupled receptors.
These application notes provide a detailed protocol for measuring inositol phosphate turnover in response to L-692,429, enabling researchers to characterize its potency and efficacy at the ghrelin receptor.
Data Presentation
The following table summarizes the quantitative data for L-692,429 activity on inositol phosphate turnover and other relevant signaling pathways.
| Parameter | Value | Cell Line/System | Reference |
| Inositol Phosphate (IP) Turnover EC50 | 47 nM | Not specified | [5] |
| Intracellular Calcium Release EC50 | 26 nM | HeLa-T4 cells expressing GHS receptor | [5] |
| cAMP-Responsive Element Binding Protein (CREB) Activity EC50 | 60 nM | Not specified | [5] |
| Serum-Responsive Element (SRE) Activity EC50 | 63 nM | Not specified | [5] |
| Bioluminescence Resonance Energy Transfer (BRET) Activity EC50 | 58 nM | Not specified | [5] |
| Binding Affinity (Ki) | 63 nM | Not specified | [1][2] |
Signaling Pathway
The activation of the ghrelin receptor by L-692,429 initiates a signaling cascade that leads to the production of inositol phosphates. This pathway is a hallmark of Gq-coupled GPCR activation.
L-692,429 signaling pathway leading to inositol phosphate turnover.
Experimental Protocols
Preparation of L-692,429 Stock Solution
Materials:
-
L-692,429 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of L-692,429 in 100% DMSO. For example, for a compound with a molecular weight of 509.6 g/mol , dissolve 5.1 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if precipitation occurs.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]
Inositol Phosphate Turnover Assay Protocol (96-well plate format)
This protocol is designed for a 96-well plate format, suitable for higher throughput screening and dose-response analysis.
Materials:
-
HEK293 cells stably expressing the human ghrelin receptor (or other suitable cell line)
-
Inositol-free DMEM
-
Fetal Bovine Serum (FBS)
-
myo-[³H]-Inositol
-
L-692,429 stock solution (prepared as above)
-
Lithium Chloride (LiCl) solution
-
Perchloric acid (PCA)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail
-
96-well cell culture plates
-
96-well filter plates
Experimental Workflow Diagram:
Workflow for the inositol phosphate turnover assay.
Detailed Protocol:
Day 1: Cell Seeding
-
Seed HEK293 cells expressing the ghrelin receptor into a 96-well cell culture plate at a density of 50,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
Day 2: Radiolabeling
-
Carefully aspirate the growth medium from each well.
-
Add 100 µL of inositol-free DMEM containing 1% dialyzed FBS and 1 µCi/mL of myo-[³H]-inositol to each well.
-
Incubate for 18-24 hours at 37°C in a humidified 5% CO2 incubator to allow for incorporation of the radiolabel into the cellular phosphoinositide pool.
Day 3: Stimulation and Lysis
-
Prepare a range of L-692,429 dilutions in assay buffer (e.g., inositol-free DMEM containing 10 mM LiCl). A typical concentration range would be from 1 pM to 10 µM.
-
Aspirate the labeling medium from the cells.
-
Wash each well once with 100 µL of assay buffer without LiCl.
-
Add 90 µL of assay buffer containing 10 mM LiCl to each well and incubate for 15 minutes at 37°C. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate.
-
Add 10 µL of the prepared L-692,429 dilutions to the respective wells. For basal control wells, add 10 µL of assay buffer.
-
Incubate for 30-60 minutes at 37°C.
-
Terminate the reaction by aspirating the stimulation buffer and adding 100 µL of ice-cold 0.5 M perchloric acid (PCA) to each well.
-
Incubate on ice for 30 minutes to lyse the cells and extract the soluble inositol phosphates.
Day 3: Separation and Quantification
-
Prepare the Dowex AG1-X8 resin by washing it several times with distilled water and then with 1 M sodium formate (B1220265), followed by extensive washing with water until the pH is neutral. Prepare a 50% slurry of the resin in water.
-
Transfer the PCA lysates to a 96-well filter plate that has been pre-loaded with 100 µL of the Dowex resin slurry per well.
-
Wash the resin with 3 x 200 µL of water to remove free [³H]myo-inositol.
-
Elute the total inositol phosphates with 200 µL of 1 M sodium formate into a 96-well scintillation plate.
-
Add 1 mL of scintillation cocktail to each well of the scintillation plate.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
Data Analysis:
-
Subtract the average counts per minute (CPM) of the blank wells (no cells) from all other wells.
-
Plot the CPM values against the logarithm of the L-692,429 concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value.
This comprehensive guide provides the necessary information for researchers to successfully measure inositol phosphate turnover in response to L-692,429, facilitating the characterization of this and other ghrelin receptor agonists.
References
Application Notes and Protocols for Studying Ghrelin Receptor Signaling with L-692,429
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using L-692,429, a nonpeptidyl growth hormone secretagogue (GHS), as a tool to investigate the signaling pathways of the ghrelin receptor (GHSR). This document includes detailed experimental protocols and data presentation to facilitate research in endocrinology and drug discovery.
Introduction
L-692,429 is a potent agonist of the ghrelin receptor, a G protein-coupled receptor (GPCR) primarily known for its role in stimulating growth hormone secretion and regulating appetite.[1][2] Unlike the endogenous ligand ghrelin, L-692,429 is a small molecule, making it a valuable pharmacological tool for in vitro and in vivo studies.[3] Notably, L-692,429 also acts as a positive allosteric modulator of the ghrelin receptor, enhancing the potency of ghrelin.[1][4] This dual activity provides a unique avenue for exploring the complex signaling mechanisms of the GHSR.
The ghrelin receptor primarily couples to Gαq/11 proteins, initiating a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] This results in the mobilization of intracellular calcium (Ca2+) and the activation of downstream effectors such as the MAPK pathway and cAMP-response element binding protein (CREB).[1][5] The receptor can also couple to other G proteins, including Gαi/o and Gα12/13, highlighting the complexity of its signaling potential.[4][6]
Data Presentation
The following table summarizes the quantitative data for L-692,429 in various in vitro assays, providing a clear comparison of its potency across different signaling endpoints.
| Parameter | Value (nM) | Assay System | Reference |
| Binding Affinity (Ki) | 63 | G protein-coupled receptor binding assay | [1][2] |
| EC50: Intracellular Calcium Release | 26 | HeLa-T4 cells expressing GHSR | [1] |
| EC50: Inositol Phosphate (B84403) (IP) Turnover | 47 | Cells expressing GHSR | [1] |
| EC50: CREB Activity | 60 | Cells expressing GHSR | [1] |
| EC50: Serum-Responsive Element (SRE) Activity | 63 | Cells expressing GHSR | [1] |
| EC50: Growth Hormone Release | 60 | Rat pituitary cell assay | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: Ghrelin Receptor Signaling Pathway Activated by L-692,429.
Caption: General Experimental Workflow for a GPCR Functional Assay.
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of L-692,429 on ghrelin receptor signaling are provided below.
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to L-692,429 using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing the human ghrelin receptor (HEK293-GHSR)
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
Fluo-3 AM (or Fluo-4 AM) calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
L-692,429
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection
Procedure:
-
Cell Plating: Seed HEK293-GHSR cells into 96-well black, clear-bottom plates at a density of 50,000 cells/well and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing HBSS, 4 µM Fluo-3 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid.
-
Remove the culture medium from the cells and add 100 µL of loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing:
-
Gently wash the cells twice with 100 µL of HBSS containing 2.5 mM probenecid to remove extracellular dye.
-
After the final wash, leave 100 µL of the wash buffer in each well.
-
-
Compound Preparation: Prepare a 2X concentration series of L-692,429 in HBSS.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader set to an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.
-
Record a stable baseline fluorescence for 15-30 seconds.
-
Use the automated injector to add 100 µL of the 2X L-692,429 solution to the wells.
-
Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the concentration of L-692,429 and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Inositol Phosphate (IP) Turnover Assay
This protocol measures the accumulation of inositol phosphates, a direct product of PLC activation, using a competitive binding assay.
Materials:
-
HEK293-GHSR cells
-
Inositol-free DMEM
-
myo-[³H]inositol
-
L-692,429
-
LiCl
-
Perchloric acid
-
KOH
-
IP1 competitive binding assay kit (e.g., from Cisbio)
-
24-well plates
Procedure:
-
Cell Labeling:
-
Seed HEK293-GHSR cells in 24-well plates and grow to ~80% confluency.
-
Replace the medium with inositol-free DMEM containing 1 µCi/mL myo-[³H]inositol and incubate for 18-24 hours.
-
-
Cell Stimulation:
-
Wash the cells with HBSS.
-
Pre-incubate the cells with HBSS containing 10 mM LiCl for 15 minutes at 37°C.
-
Add varying concentrations of L-692,429 and incubate for 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the medium and add 500 µL of ice-cold 0.5 M perchloric acid to each well.
-
Incubate on ice for 30 minutes.
-
Neutralize the extracts by adding a solution of 0.72 M KOH / 0.6 M KHCO₃.
-
Centrifuge to pellet the precipitate.
-
-
Quantification:
-
Use a commercially available IP1 assay kit following the manufacturer's instructions to measure the amount of IP1 in the supernatant.
-
Alternatively, separate the different inositol phosphate species using anion-exchange chromatography and quantify the radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Plot the amount of IP1 produced (or total inositol phosphates) against the concentration of L-692,429.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
-
Protocol 3: CREB Phosphorylation Assay (Western Blot)
This protocol detects the phosphorylation of CREB at Serine 133, a downstream event of ghrelin receptor activation.
Materials:
-
HEK293-GHSR cells
-
Serum-free DMEM
-
L-692,429
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Culture HEK293-GHSR cells to ~90% confluency and serum-starve overnight.
-
Treat the cells with different concentrations of L-692,429 for a predetermined time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Detection and Re-probing:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-CREB antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-CREB and total-CREB.
-
Normalize the phospho-CREB signal to the total-CREB signal.
-
Plot the normalized phospho-CREB levels against the L-692,429 concentration to observe the dose-dependent effect.
-
References
- 1. Nonpeptide and peptide growth hormone secretagogues act both as ghrelin receptor agonist and as positive or negative allosteric modulators of ghrelin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ulab360.com [ulab360.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-692,429 for Maximal Growth Hormone Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L-692,429 to achieve maximal growth hormone (GH) release. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is L-692,429 and how does it stimulate Growth Hormone (GH) release?
A1: L-692,429 is a non-peptide mimic of Growth Hormone-Releasing Peptide-6 (GHRP-6) and acts as a potent agonist for the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[1][2][3] It is a substituted benzolactam that binds to this G protein-coupled receptor, initiating a signaling cascade that results in the secretion of Growth Hormone from the pituitary gland.[2][4]
Q2: What is the mechanism of action for L-692,429?
A2: L-692,429 stimulates GH release by binding to the GHSR, which is primarily expressed in the hypothalamus and pituitary gland.[3][4] This binding activates the receptor and triggers downstream signaling pathways. The primary mechanism involves the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 stimulates the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC).[4][5] This increase in intracellular calcium is a key factor in promoting the fusion of GH-containing vesicles with the cell membrane, leading to hormone secretion.[4] There is also evidence suggesting that the MAPK pathway is stimulated upon GHSR activation by L-692,429.[2][6]
Q3: What are the recommended starting concentrations for in vitro and in vivo experiments?
A3: The optimal concentration of L-692,429 will vary depending on the experimental model.
-
In Vitro: For primary rat pituitary cell assays, the effective dose for 50% of maximal response (ED50) has been reported to be 60 nM (0.06 µM).[2][7] EC50 values for other cellular responses, such as intracellular calcium release and inositol phosphate (B84403) turnover, range from 26 nM to 63 nM.[2][6] A starting concentration range of 10 nM to 1 µM is recommended for initial dose-response studies.
-
In Vivo (Human): In human studies, intravenous administration has shown a dose-dependent GH response. A threshold dose of 0.05 mg/kg was observed, with 0.2 mg/kg producing a significant response in all subjects.[1] A maximum dose of 1.0 mg/kg resulted in a pronounced GH response.[1]
-
In Vivo (Animal): In beagles, intravenous administration of 0.1, 0.25, and 1.0 mg/kg resulted in significant, dose-dependent increases in serum GH levels.[7] In anesthetized rats, a dose of 100 µg/kg (0.1 mg/kg) has been used to stimulate GH secretion.[2][6]
Troubleshooting Guides
Problem 1: Suboptimal or No Growth Hormone (GH) Release in In Vitro Experiments.
| Potential Cause | Troubleshooting Step |
| Cell Health and Viability | Ensure pituitary cells are healthy and have high viability before and during the experiment. Use trypan blue exclusion to assess viability. |
| Incorrect L-692,429 Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Start with a broad range (e.g., 1 nM to 10 µM). |
| Receptor Desensitization | Avoid prolonged exposure to high concentrations of L-692,429. Consider shorter incubation times or pulsatile stimulation. |
| Assay Sensitivity | Verify the sensitivity and specificity of your GH detection method (e.g., ELISA, RIA). Ensure the assay can detect the expected range of GH concentrations. |
| Presence of Inhibitory Factors | Ensure the culture medium does not contain factors that may inhibit GH release, such as high levels of somatostatin. |
| L-692,429 Degradation | Prepare fresh solutions of L-692,429 for each experiment. Store stock solutions at -20°C or -80°C in appropriate solvents and avoid repeated freeze-thaw cycles.[8] |
Problem 2: High Variability in GH Release Between Experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Plating Density | Ensure a consistent number of cells are seeded in each well or dish. |
| Variable Incubation Times | Standardize the incubation time with L-692,429 across all experiments. |
| Inconsistent Reagent Preparation | Prepare all reagents, including L-692,429 dilutions, consistently and from the same stock solution for a given set of experiments. |
| Pulsatile Nature of GH Secretion | For in vivo studies, be aware of the natural pulsatile secretion of GH.[8] Implement a consistent sampling schedule to capture the peak response. |
| Assay Performance | Include internal controls and standards in every GH assay to monitor for inter-assay variability. |
Data Presentation
Table 1: In Vitro Efficacy of L-692,429
| Parameter | Value | Cell Type/System | Reference |
| Ki | 63 nM | G protein-coupled receptor | [2][6] |
| ED50 (GH Release) | 60 nM | Rat pituitary cells | [2][7] |
| EC50 (Intracellular Calcium Release) | 26 nM | HeLa-T4 cells expressing GHS receptor | [2][6] |
| EC50 (Inositol Phosphate Turnover) | 47 nM | HeLa-T4 cells expressing GHS receptor | [2][6] |
| EC50 (CREB Activity) | 60 nM | HeLa-T4 cells expressing GHS receptor | [2][6] |
| EC50 (Serum-Responsive Element Activity) | 63 nM | HeLa-T4 cells expressing GHS receptor | [2][6] |
Table 2: In Vivo Dose-Response of L-692,429 on Peak GH Release in Humans
| Dose (mg/kg, i.v.) | Mean Peak GH (µg/L) ± SE | Subject Population | Reference |
| Placebo | - | Healthy young men | [1] |
| 0.05 | > 7 (in 4 of 6 subjects) | Healthy young men | [1] |
| 0.2 | 41.0 ± 6.3 | Healthy young men | [1] |
| 1.0 | 82.5 ± 14.9 | Healthy young men | [1] |
| Placebo | 1.2 ± 0.2 | Healthy older subjects | [9] |
| 0.2 | 16.5 ± 1.8 | Healthy older subjects | [9] |
| 0.75 | 32.2 ± 3.9 | Healthy older subjects | [9] |
Experimental Protocols
Protocol 1: In Vitro GH Release Assay from Primary Pituitary Cells
-
Cell Preparation: Isolate primary pituitary cells from rats using established enzymatic digestion protocols.
-
Cell Plating: Plate the cells in a 24-well plate at a density of 2-5 x 10^5 cells/well and culture for 48-72 hours.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate for 1-2 hours.
-
Stimulation: Replace the medium with fresh serum-free medium containing various concentrations of L-692,429 (e.g., 0, 1, 10, 100, 1000 nM).
-
Incubation: Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C in a humidified incubator.
-
Sample Collection: Collect the supernatant from each well for GH measurement.
-
GH Measurement: Quantify the GH concentration in the supernatant using a validated ELISA or RIA kit.
-
Data Analysis: Normalize the GH release to the total protein content or cell number in each well. Plot the dose-response curve to determine the EC50.
Protocol 2: In Vivo GH Stimulation in a Rodent Model
-
Animal Acclimation: Acclimate the animals (e.g., rats) to the experimental conditions for at least one week.
-
Catheter Implantation (Optional): For serial blood sampling, implant a catheter into the jugular vein or carotid artery.
-
Fasting: Fast the animals overnight to reduce baseline GH fluctuations.
-
L-692,429 Administration: Administer L-692,429 via the desired route (e.g., intravenous, subcutaneous). Doses can range from 0.1 to 1.0 mg/kg.
-
Blood Sampling: Collect blood samples at multiple time points before and after administration (e.g., -15, 0, 15, 30, 45, 60, 90, 120 minutes).
-
Plasma Separation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
GH Measurement: Measure plasma GH concentrations using a species-specific and validated assay.
-
Data Analysis: Plot the GH concentration over time to determine the peak concentration (Cmax) and the area under the curve (AUC).
Mandatory Visualizations
Caption: Signaling pathway of L-692,429-induced GH release.
Caption: General experimental workflows for L-692,429 studies.
Caption: Troubleshooting logic for suboptimal GH release.
References
- 1. Growth hormone response in man to L-692,429, a novel nonpeptide mimic of growth hormone-releasing peptide-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Growth hormone secretagogues: prospects and potential pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The growth hormone secretagogue, L-692,429, induces phosphatidylinositol hydrolysis and hormone secretion by human pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. Efficacy and specificity of L-692,429, a novel nonpeptidyl growth hormone secretagogue, in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Neuroendocrine responses to a novel growth hormone secretagogue, L-692,429, in healthy older subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
L-692,429 stability in aqueous solution over time
Welcome to the technical support center for L-692,429. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting scenarios related to the handling and stability of L-692,429 in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of L-692,429?
For optimal solubility and stability, it is recommended to prepare stock solutions of L-692,429 in an organic solvent such as DMSO. A common starting concentration is 10 mM. Store stock solutions at -20°C or -80°C for long-term stability.[1] Based on general laboratory practices, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q2: What is the recommended procedure for diluting L-692,429 into an aqueous solution for my experiment?
When diluting the DMSO stock solution into an aqueous buffer (e.g., PBS), ensure that the final concentration of the organic solvent is kept to a minimum (typically <1%) to avoid solvent effects in your assay. It is crucial to add the stock solution to the aqueous buffer and mix thoroughly. For some compounds, precipitation can occur, so visual inspection after dilution is important.
Q3: What is the expected stability of L-692,429 in an aqueous solution?
The stability of L-692,429 in aqueous solution can be influenced by several factors, including pH, temperature, and the presence of other substances. While specific public data on the aqueous stability of L-692,429 is limited, similar small molecules can be susceptible to hydrolysis over time, especially at non-neutral pH and elevated temperatures. It is recommended to prepare fresh aqueous solutions for each experiment or to conduct a stability study under your specific experimental conditions.
Q4: How can I assess the stability of L-692,429 in my specific aqueous buffer?
To determine the stability, you can incubate a solution of L-692,429 in your buffer at a specific temperature and monitor the concentration of the compound over time using a validated analytical method such as HPLC-UV or LC-MS.[2][3] Samples should be taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to determine the rate of degradation.
Q5: What are the potential degradation products of L-692,429 in an aqueous solution?
Without specific studies on L-692,429, the exact degradation products are unknown. However, potential degradation pathways for similar molecules could include hydrolysis of amide bonds or oxidation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradants.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed upon dilution into aqueous buffer. | The aqueous solubility of L-692,429 may be limited. The final concentration may be too high. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible. - Consider using a different buffer system or adjusting the pH. - Sonication may help in dissolving the compound.[1] - Perform a solubility test to determine the maximum soluble concentration in your specific buffer. |
| Inconsistent or lower-than-expected activity in biological assays. | The compound may be degrading in the aqueous assay medium. The compound may be adsorbing to plasticware. | - Prepare fresh aqueous solutions of L-692,429 immediately before use. - Perform a stability study in your assay medium at the incubation temperature. - Consider using low-adsorption plasticware or adding a small amount of a non-ionic surfactant (e.g., Tween-80) to the buffer, if compatible with your assay. |
| Assay results vary between experiments. | Inconsistent preparation of L-692,429 solutions. Degradation of stock solution due to improper storage. | - Standardize the protocol for preparing and handling L-692,429 solutions. - Aliquot stock solutions to minimize freeze-thaw cycles. - Periodically check the concentration and purity of the stock solution via HPLC. |
Data Presentation
Table 1: Hypothetical Stability of L-692,429 in Aqueous Buffer (pH 7.4) at 37°C
This table illustrates how stability data for L-692,429 could be presented. The values are for illustrative purposes only and are not based on experimental data.
| Time (hours) | % Remaining of L-692,429 |
| 0 | 100 |
| 2 | 98.5 |
| 4 | 96.2 |
| 8 | 91.8 |
| 12 | 87.3 |
| 24 | 75.1 |
Experimental Protocols
Protocol: Assessing the Aqueous Stability of L-692,429
This protocol outlines a general method for determining the stability of L-692,429 in an aqueous solution.
-
Preparation of Test Solution:
-
Prepare a 10 mM stock solution of L-692,429 in DMSO.
-
Dilute the stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
-
Incubation:
-
Incubate the test solution at the desired temperature (e.g., room temperature or 37°C).
-
Protect the solution from light if photostability is not the primary focus.
-
-
Sampling:
-
Collect aliquots of the solution at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Immediately quench any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol. This will also precipitate proteins if present.
-
Store the samples at -80°C until analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.
-
The method should be able to separate L-692,429 from any potential degradation products.
-
Quantify the peak area of L-692,429 at each time point.
-
-
Data Analysis:
-
Calculate the percentage of L-692,429 remaining at each time point relative to the amount at time zero.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Signaling pathway of L-692,429 via the GHSR.
Caption: Experimental workflow for assessing aqueous stability.
References
Technical Support Center: L-692,429 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-692,429 in in vivo experiments. The information provided is intended to help anticipate and troubleshoot potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-692,429?
L-692,429 is a nonpeptidyl growth hormone secretagogue (GHS) that acts as an agonist at the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. It binds to this G protein-coupled receptor with a reported Ki of 63 nM, mimicking the action of endogenous ghrelin to stimulate the release of growth hormone (GH) from the pituitary gland.[1]
Q2: What are the expected in vivo pharmacodynamic effects of L-692,429?
The primary and expected in vivo effect of L-692,429 is a robust and dose-dependent increase in circulating growth hormone levels.
Q3: Are there any known off-target effects of L-692,429 observed in preclinical or clinical studies?
Direct and comprehensive public documentation of off-target effects for L-692,429 is limited. However, studies in humans have reported transient facial flushing and sensations of warmth. Minor and temporary elevations in cortisol and prolactin have also been noted. Importantly, one study in humans indicated no significant alterations in luteinizing hormone (LH), follicle-stimulating hormone (FSH), thyroid-stimulating hormone (TSH), insulin (B600854), or glucose concentrations.
Due to the limited availability of extensive public safety data on L-692,429, potential off-target effects may be inferred from studies on other ghrelin receptor agonists like capromorelin (B1582104) and ibutamoren. These may include:
-
Gastrointestinal: Vomiting, diarrhea, and hypersalivation (observed with capromorelin).
-
Hepatic: Mild elevations in liver enzymes at higher doses (observed with capromorelin).[2]
-
Cardiovascular: Potential for congestive heart failure (a concern raised for ibutamoren).[3]
-
Metabolic: Increases in fasting blood glucose and potential for hyperglycemia (observed with ibutamoren).[3]
-
Skeletal: Negative impact on bone mineral density (a concern with ibutamoren).[3]
Q4: What is the pharmacokinetic profile of L-692,429 in common animal models?
Pharmacokinetic data is available for rats and dogs. In rats, metabolism of L-692,429 is minimal, while in dogs, it is moderate. The primary route of elimination in both species is biliary excretion.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with L-692,429 and offers potential solutions.
Issue 1: Unexpected changes in animal behavior or activity levels.
-
Question: We observed sedation or hyperactivity in our study animals after administration of L-692,429. Is this a known off-target effect?
-
Answer and Troubleshooting:
-
While specific CNS safety pharmacology data for L-692,429 is not publicly available, ghrelin receptors are present in the central nervous system and are involved in regulating behavior.
-
Recommendation:
-
Dose-Response Assessment: Determine if the observed behavioral changes are dose-dependent. A clear dose-response relationship may indicate a direct pharmacological effect.
-
Control Groups: Ensure that your experimental design includes appropriate vehicle control groups to rule out procedural or environmental stressors.
-
Functional Observation Battery: If behavioral effects are a concern, consider implementing a functional observation battery to systematically assess a range of behaviors, including posture, gait, and general activity.
-
-
Issue 2: Alterations in cardiovascular parameters.
-
Question: Our telemetry data shows a transient change in heart rate and/or blood pressure following L-692,429 administration. Is this expected?
-
Answer and Troubleshooting:
-
Recommendation:
-
Cardiovascular Monitoring: For studies where cardiovascular effects are critical, continuous monitoring of blood pressure, heart rate, and ECG via telemetry is recommended.
-
Dose Escalation: In initial studies, employ a dose-escalation design to identify the threshold for any cardiovascular changes.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of cardiac tissue to look for any signs of hypertrophy or other abnormalities.
-
Issue 3: Unanticipated changes in metabolic parameters.
-
Question: We have noted fluctuations in blood glucose levels in animals treated with L-692,429, even though some studies report no effect. Why might this be happening?
-
Answer and Troubleshooting:
-
While one human study with L-692,429 reported no significant change in glucose or insulin, other ghrelin agonists, such as ibutamoren, have been associated with increased fasting blood glucose and a risk of hyperglycemia.[3] The metabolic effects of ghrelin receptor agonists can be complex and may depend on the species, dose, and duration of treatment.
-
Recommendation:
-
Regular Glucose Monitoring: Implement regular monitoring of blood glucose and insulin levels, particularly in longer-term studies.
-
Glucose Tolerance Test: Consider performing an oral or intravenous glucose tolerance test to more formally assess any impact on glucose homeostasis.
-
Pair-Feeding Controls: To distinguish direct metabolic effects from those secondary to changes in food intake, include a pair-fed control group in your study design.
-
-
Data Presentation
Table 1: In Vitro Activity of L-692,429
| Parameter | Value (nM) | Cell System |
| Ki | 63 | G protein-coupled receptor |
| EC50 (Intracellular Calcium Release) | 26 | HeLa-T4 cells expressing GHS receptor |
| EC50 (Inositol Phosphate Turnover) | 47 | HeLa-T4 cells expressing GHS receptor |
| EC50 (CREB Activity) | 60 | Not Specified |
| EC50 (Serum-Responsive Element Activity) | 63 | Not Specified |
| EC50 (BRET Activity) | 58 | Not Specified |
Data compiled from publicly available sources.[1]
Table 2: Potential Off-Target Effects of Ghrelin Receptor Agonists (Inferred for L-692,429)
| System | Potential Off-Target Effect | Associated Compound(s) |
| Gastrointestinal | Vomiting, Diarrhea, Hypersalivation | Capromorelin |
| Hepatic | Mild elevation in liver enzymes | Capromorelin[2] |
| Cardiovascular | Congestive heart failure | Ibutamoren[3] |
| Metabolic | Increased fasting blood glucose, Hyperglycemia | Ibutamoren[3] |
| Skeletal | Decreased bone mineral density | Ibutamoren[3] |
| Endocrine | Transient increases in Cortisol and Prolactin | L-692,429 |
Experimental Protocols
Protocol 1: Assessment of in vivo Growth Hormone Secretion in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimation: Acclimatize animals to the housing conditions for at least 3 days prior to the experiment.
-
Catheter Implantation (Optional but Recommended): For serial blood sampling, implant a catheter into the jugular vein under anesthesia and allow for a recovery period of at least 48 hours.
-
Dosing:
-
Prepare a stock solution of L-692,429 in a suitable vehicle (e.g., saline or DMSO/saline).
-
Administer L-692,429 intravenously (i.v.) or intraperitoneally (i.p.) at the desired doses. Include a vehicle-only control group.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 100-200 µL) at baseline (pre-dose) and at various time points post-dose (e.g., 15, 30, 60, 90, and 120 minutes).
-
Place blood samples into tubes containing an anticoagulant (e.g., EDTA) and keep on ice.
-
-
Plasma Separation: Centrifuge the blood samples at 4°C to separate the plasma.
-
GH Analysis: Analyze plasma growth hormone concentrations using a species-specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the mean GH concentration versus time for each treatment group. Calculate the area under the curve (AUC) for GH response.
Mandatory Visualization
Caption: Signaling pathway of L-692,429 leading to Growth Hormone release.
Caption: Experimental workflow for assessing in vivo Growth Hormone secretion.
Caption: Logical workflow for troubleshooting unexpected in vivo findings.
References
Managing L-692,429-induced increases in cortisol and prolactin
Welcome to the technical support center for researchers utilizing L-692,429. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage L-692,429-induced increases in cortisol and prolactin during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-692,429 and what is its primary mechanism of action?
A1: L-692,429 is a potent, non-peptide growth hormone secretagogue (GHS). It mimics the action of ghrelin, binding to the growth hormone secretagogue receptor (GHS-R1a) in the pituitary and hypothalamus to stimulate the release of growth hormone (GH).
Q2: Why does L-692,429 cause an increase in cortisol and prolactin levels?
A2: The increase in cortisol is primarily due to L-692,429 stimulating the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, which in turn stimulates cortisol production by the adrenal glands.[1] The mechanism for the transient increase in prolactin is less defined but is a known side effect of some growth hormone secretagogues.[2]
Q3: Are the increases in cortisol and prolactin significant and are they dose-dependent?
A3: Yes, studies have shown that L-692,429 can cause statistically significant, albeit transient, increases in both cortisol and prolactin. These effects appear to be dose-dependent.[1][2]
Q4: What are the potential consequences of elevated cortisol and prolactin in my experimental model?
A4: Elevated cortisol can introduce confounding variables related to stress, metabolism, and immune function. Hyperprolactinemia can affect reproductive parameters and may have other systemic effects. For long-term studies, these hormonal changes should be carefully monitored and managed to ensure the validity of your experimental results.
Troubleshooting Guides
Issue 1: Managing Elevated Cortisol Levels
Symptom: Post-administration analysis reveals a significant increase in plasma cortisol levels.
Potential Cause: L-692,429-induced stimulation of the hypothalamic-pituitary-adrenal (HPA) axis, leading to increased ACTH and subsequent cortisol release.
Troubleshooting Steps:
-
Confirm the Finding: Repeat the cortisol measurement to rule out handling stress or other procedural artifacts. Ensure a consistent and minimally stressful blood collection procedure.
-
Dose Optimization: If your experimental design allows, consider reducing the dose of L-692,429, as the cortisol increase is dose-dependent.
-
Pharmacological Intervention (for advanced studies):
-
Somatostatin (B550006) Analogs: Consider the co-administration of a somatostatin analog, such as pasireotide (B1678482). These drugs bind to somatostatin receptors (SSTR2 and SSTR5) on the pituitary corticotrophs and can inhibit ACTH secretion.
-
Glucocorticoid Receptor Antagonists: In specific experimental contexts, a glucocorticoid receptor antagonist could be used to block the effects of elevated cortisol at the target tissues.
-
Issue 2: Managing Elevated Prolactin Levels
Symptom: A transient but significant increase in plasma prolactin is observed following L-692,429 administration.
Potential Cause: Off-target effects of L-692,429 or related growth hormone secretagogues on the pituitary lactotrophs.
Troubleshooting Steps:
-
Verify the Increase: As with cortisol, confirm the prolactin elevation with a repeat measurement.
-
Dose Adjustment: Evaluate if a lower effective dose of L-692,429 can be used to minimize the impact on prolactin.
-
Pharmacological Intervention:
-
Dopamine (B1211576) D2 Receptor Agonists: Co-administration of a dopamine D2 receptor agonist, such as bromocriptine (B1667881) or cabergoline, is the standard approach for managing drug-induced hyperprolactinemia. These agents directly inhibit prolactin secretion from the pituitary gland.
-
Vitamin B6 (Pyridoxine): Some research suggests that Vitamin B6 can help in regulating prolactin levels, offering a milder intervention strategy.[3]
-
Data Presentation
Table 1: L-692,429 Dose-Response Effect on Cortisol and Prolactin in Beagles
| L-692,429 Dose (mg/kg, IV) | Mean Peak Cortisol Increase (-fold over control) |
| 0.1 | 2.2 |
| 0.25 | 2.7 |
| 1.0 | 3.1 |
Data synthesized from a study in beagles. Control cortisol levels were 3.0 +/- 0.2 µg/dl.[1]
Table 2: L-692,429 Effect on Cortisol and Prolactin in Healthy Young Men
| L-692,429 Dose (mg/kg, IV) | Average Cortisol Increase (nmol/L) | Peak Prolactin (µg/L) |
| 1.0 | 182.1 +/- 33.1 | 21 +/- 2.6 |
Data from a study in healthy nonobese young male volunteers.[2]
Experimental Protocols
Protocol 1: Measurement of Plasma Cortisol and Prolactin by ELISA
This protocol provides a general outline for the quantitative determination of cortisol and prolactin in plasma samples using a competitive ELISA kit.
Materials:
-
Plasma samples collected in EDTA- or heparin-coated tubes.
-
Commercially available Cortisol and Prolactin ELISA kits.
-
Microplate reader.
-
Pipettes and tips.
-
Distilled or deionized water.
-
Wash buffer, substrate, and stop solution (typically provided in the kit).
Procedure:
-
Sample Preparation: Centrifuge blood samples to separate plasma. Store plasma at -20°C or -80°C until analysis. Thaw samples on ice before use.
-
Reagent Preparation: Prepare all reagents, working standards, and controls as instructed in the ELISA kit manual.
-
Assay Procedure (Example for Cortisol):
-
Add a specified volume of standards, controls, and plasma samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-labeled cortisol conjugate to each well.
-
Incubate as per the kit's instructions to allow for competitive binding.
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cortisol in the sample.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of cortisol or prolactin in the samples by interpolating their absorbance values from the standard curve.
Protocol 2: In Vivo Administration of L-692,429 and Mitigating Agents in a Rodent Model
Animals: Adult male Sprague-Dawley rats.
Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
Drug Preparation:
-
L-692,429: Dissolve in a suitable vehicle (e.g., saline, DMSO). The final concentration should be prepared to administer the desired dose in a low volume (e.g., 1 ml/kg).
-
Bromocriptine (for prolactin management): Prepare a solution for subcutaneous or intraperitoneal injection. A typical dose might be 1-5 mg/kg.
-
Pasireotide (for cortisol management): Prepare a solution for subcutaneous injection. A typical dose might range from 10-100 µg/kg.
Experimental Procedure:
-
Baseline Blood Sample: Collect a baseline blood sample from the tail vein or other appropriate site.
-
Administration of Mitigating Agent (if applicable): Administer bromocriptine or pasireotide at the predetermined time before L-692,429 administration. This timing should be optimized based on the pharmacokinetics of the mitigating agent.
-
Administration of L-692,429: Administer L-692,429 via the desired route (e.g., intravenous, subcutaneous, or oral).
-
Post-administration Blood Sampling: Collect blood samples at various time points post-L-692,429 administration (e.g., 15, 30, 60, and 120 minutes) to capture the peak and duration of the hormonal response.
-
Hormone Analysis: Process the blood samples to obtain plasma and measure cortisol and prolactin levels using ELISA as described in Protocol 1.
Mandatory Visualizations
Caption: L-692,429 stimulates the HPA axis, leading to cortisol release.
Caption: L-692,429 can increase prolactin; this is managed by D2 agonists.
Caption: Workflow for in vivo assessment of L-692,429 and mitigating agents.
References
Why is my L-692,429 not dissolving properly?
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists using L-692,429.
Frequently Asked Questions (FAQs)
Q1: What is L-692,429?
L-692,429, also known as MK-0751, is a nonpeptidyl, benzolactam derivative that functions as a potent agonist for the growth hormone secretagogue receptor (GHSR).[1][2][3][4] It stimulates the release of growth hormone (GH) and has been studied for its potential therapeutic applications.
Q2: What is the primary mechanism of action for L-692,429?
L-692,429 mimics the action of ghrelin by binding to the G protein-coupled receptor GHSR with a Ki of 63 nM.[1][3][4][5] This binding event initiates a signaling cascade that leads to the secretion of growth hormone from the pituitary gland.[2]
Troubleshooting Guide: Dissolution Issues
Q3: My L-692,429 is not dissolving properly. What should I do?
Difficulty in dissolving L-692,429 can be due to several factors, including the choice of solvent, concentration, and handling technique. The following steps can help troubleshoot this issue.
Initial Checks & Recommendations:
-
Confirm Solvent Quality: Ensure you are using high-quality, anhydrous DMSO. Hygroscopic DMSO can significantly impact the solubility of L-692,429.[1] It is recommended to use newly opened DMSO.[1]
-
Use of Sonication and Gentle Heating: If precipitation or phase separation occurs, using an ultrasonic bath or gentle heating can aid in dissolution.[1]
-
Proper Storage: L-692,429 powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions should be aliquoted and stored at -80°C for up to 2 years or -20°C for up to 1 year to prevent degradation from repeated freeze-thaw cycles.[1]
Experimental Protocols & Data
Solubility Data
The solubility of L-692,429 in various solvent systems is summarized below.
| Solvent System | Solubility | Observation |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (98.12 mM) | Clear solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.91 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.91 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.91 mM) | Clear solution |
Table 1: Solubility of L-692,429 in different solvent systems. Data sourced from MedChemExpress.[1]
Stock Solution Preparation (DMSO)
A common method for preparing a stock solution of L-692,429 is to use DMSO.
| Desired Concentration | Mass of L-692,429 (for 1 mL) | Mass of L-692,429 (for 5 mL) | Mass of L-692,429 (for 10 mL) |
| 1 mM | 0.51 mg | 2.55 mg | 5.10 mg |
| 5 mM | 2.55 mg | 12.74 mg | 25.48 mg |
| 10 mM | 5.10 mg | 25.48 mg | 50.96 mg |
Table 2: Mass of L-692,429 required to prepare stock solutions in DMSO.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out 5.10 mg of L-692,429 powder.
-
Add 1 mL of high-quality, anhydrous DMSO.
-
Vortex the solution until the powder is fully dissolved.
-
If necessary, use an ultrasonic bath to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
In Vivo Working Solution Preparation
Protocol for a 1 mL Working Solution (e.g., for intravenous injection):
This protocol yields a clear solution with a concentration of ≥ 2.5 mg/mL.[1]
-
Prepare a 25 mg/mL stock solution of L-692,429 in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline (0.9% NaCl in ddH₂O) to bring the final volume to 1 mL.
-
It is recommended to prepare this working solution fresh on the day of use.[1]
Signaling Pathway & Experimental Workflow
Activation of the GHSR by L-692,429 stimulates several downstream signaling pathways, leading to the release of Growth Hormone.
Caption: Signaling pathway of L-692,429 via the GHS receptor.
The following diagram illustrates a typical workflow for investigating the effects of L-692,429 on cells expressing the GHS receptor.
Caption: In vitro experimental workflow for L-692,429.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and specificity of L-692,429, a novel nonpeptidyl growth hormone secretagogue, in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. medchemexpress.com [medchemexpress.com]
Interpreting unexpected results in L-692,429 experiments
Welcome to the technical support resource for L-692,429 (MK-0751). This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this potent, nonpeptidyl growth hormone secretagogue (GHS) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for L-692,429?
A1: L-692,429 is a benzolactam derivative that acts as a selective agonist for the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[1][2][3] It is a G protein-coupled receptor (GPCR).[1][4] Binding of L-692,429 to GHSR initiates a signaling cascade that results in the secretion of Growth Hormone (GH) from the pituitary gland.[1][3]
Q2: My L-692,429 solution appears to have precipitated. How can I properly dissolve and store the compound?
A2: Precipitation can occur during the preparation of L-692,429 solutions. If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[1] It is critical to ensure the compound is fully dissolved to achieve accurate experimental concentrations.
For stock solutions, it is recommended to aliquot the solution after preparation to prevent degradation from repeated freeze-thaw cycles.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]
Recommended Solvent Protocols for a Clear Solution:
-
Protocol 1 (Aqueous): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
-
Protocol 2 (Aqueous with cyclodextrin): 10% DMSO, 90% (20% SBE-β-CD in Saline).[1]
-
Protocol 3 (Oil): 10% DMSO, 90% Corn Oil.[1]
Recommended Storage for Stock Solutions:
Q3: I'm observing a diminished or no response to L-692,429 in my multi-day experiment. What could be the cause?
A3: A diminished response to L-692,429 over time may be due to receptor desensitization or tachyphylaxis, a common phenomenon for GPCR agonists. Prolonged exposure to an agonist can lead to receptor phosphorylation, internalization, and downregulation, reducing the cell's or tissue's responsiveness. One study on a similar oral GHS, NN703, showed that after 14 days of treatment, the acute GH response to the compound was significantly reduced.[5]
Troubleshooting Steps:
-
Review Dosing Schedule: Consider if a "washout" period is appropriate for your experimental design to allow for receptor re-sensitization.
-
Analyze Receptor Expression: If possible, measure GHSR mRNA or protein levels to determine if receptor downregulation has occurred.
-
Use a Pulsatile vs. Continuous Exposure: In some systems, pulsatile stimulation may prevent the rapid onset of desensitization compared to continuous exposure.
Troubleshooting Unexpected Results
Q4: My results show L-692,429 is affecting hormones other than Growth Hormone. Is this an expected off-target effect?
A4: While L-692,429 is highly selective for the GHSR, minor off-target effects have been documented, particularly at higher concentrations. In a study with healthy human subjects, high doses (≥0.2 mg/kg) of L-692,429 caused small, transient increases in prolactin and cortisol.[6] However, the same study found no significant changes in Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), Thyroid-Stimulating Hormone (TSH), insulin, or glucose levels.[6]
This suggests that while the compound is highly specific, some minor cross-reactivity or downstream systemic effects can occur at supra-physiological doses.
Recommendations:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration that elicits your desired on-target effect to minimize potential off-target binding.
-
Use Specific Antagonists: To confirm the observed effect is GHSR-mediated, use a known GHSR antagonist. The effect of L-692,429 on GH secretion can be dose-dependently inhibited by antagonists like L-756,867.[1][2]
Q5: The downstream signaling in my cell-based assay does not match the expected pathway. What are the known signaling cascades for L-692,429?
A5: Activation of the GHSR by L-692,429 is known to stimulate multiple downstream signaling pathways. A mismatch between your results and expected outcomes could stem from the specific cell line used (which may lack certain signaling components) or the specific endpoint being measured.
The primary pathway involves the G-protein Gq/11, leading to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels.[1][2] Additionally, activation of the MAPK pathway has been demonstrated.[1][2]
If you are not observing the expected signaling (e.g., no calcium flux), consider the following:
-
Confirm Receptor Expression: Verify that your cell model endogenously expresses sufficient levels of functional GHSR. Untransfected HeLa-T4 cells, for example, are unresponsive to L-692,429.[1][2]
-
Check Multiple Endpoints: Measure activation across different known pathways (e.g., calcium release, IP turnover, CREB activation) to get a complete picture of the response.
-
Review Compound Integrity: Ensure your L-692,429 stock has been stored correctly and is not degraded.
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of L-692,429 in various assays.
Table 1: Receptor Binding Affinity
| Target | Parameter | Value | Reference |
|---|
| Growth Hormone Secretagogue Receptor (GHSR) | Ki | 63 nM |[1][2][4] |
Table 2: In Vitro Functional Potency (EC50)
| Assay | System | Parameter | Value | Reference |
|---|---|---|---|---|
| Intracellular Calcium Release | HeLa cells expressing GHSR | EC50 | 26 nM | [1][2] |
| Inositol Phosphate (IP) Turnover | Not Specified | EC50 | 47 nM | [1][2] |
| CREB Activity | Not Specified | EC50 | 60 nM | [1] |
| Serum-Responsive Element (SRE) Activity | Not Specified | EC50 | 63 nM | [1] |
| Bioluminescence Resonance Energy Transfer (BRET) | Not Specified | EC50 | 58 nM | [1] |
| Growth Hormone (GH) Release | Rat Primary Pituitary Cells | EC50 | 125 nM |[1] |
Experimental Protocols
Protocol 1: In Vitro GH Release from Rat Primary Pituitary Cells
This protocol is a standard method for assessing the ability of L-692,429 to stimulate GH secretion directly at the pituitary level.
-
Cell Preparation: Isolate anterior pituitary glands from rats.
-
Dissociation: Mince the tissue and enzymatically digest to obtain a single-cell suspension.
-
Plating: Plate the pituitary cells in appropriate culture media and allow them to adhere overnight.
-
Treatment: Replace the culture medium with a serum-free medium containing various concentrations of L-692,429 or a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.
-
Sample Collection: Collect the supernatant (culture medium) from each well.
-
Analysis: Quantify the amount of Growth Hormone in the supernatant using a validated method such as an ELISA or radioimmunoassay (RIA).
-
Data Analysis: Plot the GH concentration against the L-692,429 concentration to determine the EC50 value.
Protocol 2: Intracellular Calcium Release Assay
This protocol measures the activation of the Gq/11 signaling pathway in response to L-692,429 in cells expressing the GHSR.
-
Cell Line: Use a cell line engineered to stably or transiently express the human GHSR, such as HeLa-T4 cells.[1][2] A non-transfected parental cell line should be used as a negative control.[1][2]
-
Dye Loading: Plate the cells in a multi-well plate (e.g., 96-well, black-walled). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3/AM, Fluo-4/AM) according to the manufacturer's instructions.[1][2]
-
Baseline Measurement: Place the plate in a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader. Measure the baseline fluorescence for a short period.
-
Compound Addition: Add varying concentrations of L-692,429 to the wells.
-
Signal Detection: Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.
-
Data Analysis: Calculate the peak fluorescence response over baseline for each concentration. Plot these values against the log of the L-692,429 concentration to generate a dose-response curve and calculate the EC50.
Visual Guides
Caption: Canonical GHSR signaling cascade activated by L-692,429.
Caption: A logical workflow for diagnosing unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. uniprot.org [uniprot.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. Growth hormone response in man to L-692,429, a novel nonpeptide mimic of growth hormone-releasing peptide-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-692,429 & DMSO Vehicle Controls
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing L-692,429 in experiments where Dimethyl Sulfoxide (B87167) (DMSO) is used as a vehicle. It offers troubleshooting advice and frequently asked questions (FAQs) to ensure the accurate interpretation of experimental results by appropriately controlling for the effects of the DMSO vehicle.
Frequently Asked Questions (FAQs)
Q1: What is L-692,429 and how does it work?
A1: L-692,429 is a potent, non-peptidyl agonist of the Growth Hormone Secretagogue Receptor (GHS-R), also known as the ghrelin receptor.[1] It mimics the action of ghrelin, stimulating the release of Growth Hormone (GH).[1][2] Its mechanism of action involves binding to the G protein-coupled receptor GHS-R, which leads to the activation of intracellular signaling pathways.[1][3]
Q2: Why is DMSO used as a solvent for L-692,429?
A2: DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including L-692,429, that have poor aqueous solubility.[1][4] Its miscibility with water and culture media makes it a common choice for preparing stock solutions for in vitro and in vivo experiments.
Q3: Can DMSO itself affect my experimental results?
A3: Yes, DMSO is not biologically inert and can exert its own effects on cells and tissues, which are concentration-dependent. These "vehicle effects" can include alterations in cell viability, proliferation, differentiation, and gene expression.[5] At higher concentrations, DMSO can be cytotoxic, while even at low concentrations, it may influence cellular processes.[1][6][7] Therefore, it is crucial to use appropriate vehicle controls in all experiments.
Q4: What is a vehicle control and why is it essential for experiments with L-692,429?
A4: A vehicle control is a group of cells or animals treated with the same concentration of DMSO as the experimental group, but without L-692,429. This control is critical to differentiate the biological effects of L-692,429 from those of the solvent. Any observed changes in the vehicle control group can be attributed to DMSO, allowing for the isolation of the true effect of L-692,429.
Q5: What is the recommended maximum concentration of DMSO for my experiments?
A5: The maximum tolerated DMSO concentration is highly dependent on the specific cell line or animal model and the duration of exposure. It is strongly recommended to perform a dose-response experiment with DMSO alone to determine the highest concentration that does not significantly affect the viability or baseline signaling of your system. General guidelines are provided in the tables below.
Data Presentation
Table 1: Potency of L-692,429
| Parameter | Value | Target |
| Ki | 63 nM | GHS-R |
| EC50 (in vitro GH release) | 60 nM | Rat Pituitary Cells |
| EC50 (intracellular Ca2+ release) | 26 nM | HeLa cells expressing GHS-R |
| EC50 (Inositol Phosphate turnover) | 47 nM | HeLa cells expressing GHS-R |
| EC50 (CREB activity) | 60 nM | HeLa cells expressing GHS-R |
| EC50 (Serum-Responsive Element activity) | 63 nM | HeLa cells expressing GHS-R |
This data is compiled from multiple sources.[1]
Table 2: General Guidelines for Maximum DMSO Concentration in Cell Culture
| DMSO Concentration (v/v) | General Effects & Recommendations |
| ≤ 0.1% | Generally considered safe for most cell lines with minimal impact. Recommended for long-term experiments (>24h). |
| 0.1% - 0.5% | Often tolerated by robust, immortalized cell lines for standard assay durations (24-72h). A viability assay is recommended. |
| 0.5% - 1.0% | May induce cellular stress, affect proliferation, or cause cytotoxicity in some cell lines.[6] |
| > 1.0% | Often cytotoxic and can induce apoptosis.[1] Not recommended for most applications. |
Table 3: In Vivo Considerations for DMSO Administration
| Route of Administration | Maximum Recommended Concentration (v/v) | Potential Toxic Effects |
| Intraperitoneal (IP) | < 10% (ideally < 1%)[8] | Renal, hepatic, pancreatic, and splenic necrosis with repeated doses.[8] |
| Intravenous (IV) | < 10% (ideally < 1%)[8] | Hemolysis, coagulation, pulmonary edema.[8] |
| Intravitreal | > 1% can induce retinal apoptosis.[1] | Neuronal apoptosis.[1] |
| General | Keep dose to a minimum. | High concentrations can cause neurotoxicity and motor impairment.[9] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration in Vitro
This protocol is essential to establish the highest concentration of DMSO that does not impact the viability of your specific cell line.
-
Cell Plating: Seed your cells in a 96-well plate at the density used for your L-692,429 experiments and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Create a serial dilution of DMSO in your complete cell culture medium. Recommended final concentrations to test include 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Also, include a "medium-only" control (0% DMSO).
-
Treatment: Replace the existing medium with the prepared DMSO dilutions. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the longest duration of your planned L-692,429 experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Normalize the results to the "medium-only" control (set to 100% viability). The highest DMSO concentration that results in ≥95% viability is considered safe for your experiments.
Protocol 2: Experimental Setup for an In Vitro L-692,429 Experiment
-
Prepare Stock Solutions:
-
Dissolve L-692,429 in 100% high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare a "vehicle stock" of 100% DMSO.
-
-
Prepare Working Solutions:
-
L-692,429 Group: Dilute the L-692,429 stock solution in your experimental medium to the final desired concentration. Ensure the final DMSO concentration is below the maximum tolerated level determined in Protocol 1.
-
Vehicle Control Group: Dilute the 100% DMSO vehicle stock in the same experimental medium to the exact same final DMSO concentration as the L-692,429 group.
-
Untreated Control Group: Use the experimental medium with no additions. This group helps to assess the baseline state of the cells.
-
-
Treatment: Add the prepared working solutions to your cells and incubate for the desired time.
-
Assay: Perform your experimental assay to measure the desired endpoints.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| L-692,429 is not dissolving in DMSO. | 1. Low-quality or hydrated DMSO.2. Insufficient mixing.3. Concentration is too high. | 1. Use fresh, anhydrous, high-purity DMSO.2. Vortex vigorously and/or sonicate in a water bath for 10-15 minutes.3. Gently warm the solution to 37°C. If the problem persists, prepare a more dilute stock solution. |
| L-692,429 precipitates when added to aqueous medium. | 1. Rapid change in solvent polarity ("salting out").2. Final DMSO concentration is too low to maintain solubility. | 1. Perform serial dilutions of the DMSO stock in the aqueous medium, adding it dropwise while vortexing.2. Ensure the final DMSO concentration is sufficient to keep the compound in solution, while remaining below the cytotoxic level. |
| Toxicity observed in the vehicle control group. | The DMSO concentration is too high for your cells or the exposure time is too long. | 1. Re-evaluate the maximum tolerated DMSO concentration for your specific cell line and experimental duration using Protocol 1.2. Lower the final DMSO concentration by preparing a more concentrated L-692,429 stock solution. |
| Similar results in the L-692,429-treated and vehicle control groups. | 1. The observed effect may be due to DMSO itself.2. The concentration of L-692,429 is too low.3. L-692,429 has degraded. | 1. Review your DMSO concentration. If it is high, it may be masking the effect of L-692,429. Perform a DMSO dose-response for the specific endpoint you are measuring.2. Increase the concentration of L-692,429, ensuring the final DMSO concentration remains constant.3. Prepare fresh stock solutions of L-692,429. |
Visualizations
Caption: Signaling pathway of L-692,429 via the GHS-R.
Caption: Experimental workflow for a properly controlled L-692,429 study.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation | MDPI [mdpi.com]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
Avoiding precipitation of L-692,429 in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of L-692,429 precipitation in cell culture media.
Troubleshooting Guides
Issue: Immediate Precipitation of L-692,429 Upon Addition to Cell Culture Media
Question: I dissolved L-692,429 in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation upon addition of a DMSO-dissolved compound to aqueous cell culture media is a common problem, particularly with hydrophobic compounds. This phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of L-692,429 in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of L-692,429. Determine the maximum soluble concentration by performing a solubility test. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require making a more dilute stock solution in DMSO. |
Issue: Delayed Precipitation of L-692,429 in the Incubator
Question: My media with L-692,429 looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation can occur due to changes in the media environment over time, such as shifts in pH, temperature fluctuations, or interactions with media components.
| Potential Cause | Explanation | Recommended Solution |
| pH Shift | The CO2 environment in an incubator lowers the pH of the media over time, which can affect the solubility of pH-sensitive compounds. | Ensure your media is properly buffered for the CO2 concentration in your incubator (e.g., using HEPES buffer). |
| Interaction with Media Components | L-692,429 may interact with salts, amino acids, or other components in the media, forming insoluble complexes. | If possible, try a different basal media formulation. The presence of serum can sometimes help solubilize hydrophobic compounds through protein binding, but in other cases can also promote precipitation. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including L-692,429, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve L-692,429?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of L-692,429. For in vivo applications, co-solvents such as PEG300, Tween-80, and corn oil have been used to improve solubility.
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity, though some may be more sensitive. It is best practice to keep the final DMSO concentration at or below 0.1%. We strongly recommend performing a vehicle control experiment to determine the effect of the desired DMSO concentration on your specific cell line.
Q3: How can I determine the maximum soluble concentration of L-692,429 in my specific cell culture medium?
A3: You can perform a simple solubility test. Prepare a serial dilution of your L-692,429 DMSO stock in your pre-warmed cell culture medium in a multi-well plate. Visually inspect for precipitation immediately and after incubation at 37°C for a period relevant to your experiment. The highest concentration that remains clear is your maximum working concentration.
Q4: Can I use heat or sonication to dissolve L-692,429 in my cell culture media?
A4: While gentle warming (e.g., to 37°C) and brief sonication can be used to help dissolve L-692,429 in its initial solvent (DMSO), it is generally not recommended to heat cell culture media as it can degrade sensitive components like vitamins, amino acids, and growth factors. Direct sonication of media can also have detrimental effects. It is better to focus on optimizing the dilution method from a well-dissolved stock solution.
Q5: Does the presence of Fetal Bovine Serum (FBS) affect the solubility of L-692,429?
A5: The effect of FBS can be complex. Serum proteins, particularly albumin, can bind to small molecules, which can either increase their apparent solubility or, in some cases, lead to the formation of insoluble complexes. If you are observing precipitation in serum-containing media, it may be worth testing the solubility in serum-free media to see if serum components are contributing to the issue.
Experimental Protocols
Protocol for Preparing L-692,429 Working Solutions in Cell Culture Media
-
Prepare a High-Concentration Stock Solution:
-
Dissolve L-692,429 in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
-
-
Create an Intermediate Dilution (Optional but Recommended):
-
Pre-warm your complete cell culture medium (containing serum and other supplements, if applicable) to 37°C.
-
To minimize the shock of rapid dilution, first, dilute your high-concentration DMSO stock to a lower concentration (e.g., 1 mM) in pre-warmed media.
-
-
Prepare the Final Working Solution:
-
Add a small volume of the stock or intermediate solution to the pre-warmed medium while gently vortexing or swirling the tube. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.
-
-
Final Check:
-
After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Protocol for Determining Maximum Soluble Concentration
-
Prepare a Serial Dilution of the Compound in DMSO:
-
Start with your highest concentration DMSO stock of L-692,429 and prepare a 2-fold serial dilution in DMSO.
-
-
Add to Media:
-
In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media.
-
Include a DMSO-only control.
-
-
Incubate and Observe:
-
Incubate the plate at 37°C and 5% CO2.
-
-
Assess Precipitation:
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
For a quantitative assessment, read the absorbance of the plate at 600 nm. An increase in absorbance indicates precipitation.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear is your maximum working soluble concentration under those conditions.
-
Visualizations
Caption: Workflow for preparing L-692,429 working solutions.
Caption: Troubleshooting logic for L-692,429 precipitation.
Technical Support Center: L-692,429 Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers assessing the potential cytotoxicity of L-692,429, a nonpeptidyl growth hormone secretagogue (GHS) agonist.
Frequently Asked Questions (FAQs)
Q1: What is L-692,429 and what is its known mechanism of action?
L-692,429 is a benzolactam derivative that acts as a nonpeptidyl agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] It mimics the action of ghrelin, stimulating the release of growth hormone.[3][4] Its mechanism involves binding to this G protein-coupled receptor, which can lead to the activation of downstream signaling pathways, including the stimulation of intracellular calcium release and the MAPK pathway.[1][2][5]
Q2: Why would I assess the cytotoxicity of a growth hormone secretagogue agonist?
While L-692,429 is designed to be an agonist, it is crucial to evaluate its potential cytotoxic effects, especially at higher concentrations or in cell types not typically targeted for its primary effect. Overstimulation of signaling pathways can sometimes lead to cellular stress, apoptosis, or necrosis. Cytotoxicity assessment is a standard part of the preclinical safety evaluation of any compound.
Q3: Which cell viability assays are recommended for assessing L-692,429 cytotoxicity?
Standard colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (lactate dehydrogenase) are suitable starting points.
-
MTT Assay: Measures mitochondrial metabolic activity, which is often correlated with cell viability.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity and cell death.[6]
It is recommended to use at least two assays that measure different cellular parameters to obtain a comprehensive understanding of the compound's cytotoxic potential.
Q4: What are the expected outcomes of a cytotoxicity assessment of L-692,429?
As a GHS agonist, L-692,429 is not expected to be broadly cytotoxic at concentrations where it exhibits its primary activity (EC50 values are in the nanomolar range).[1] However, at significantly higher concentrations, off-target effects or pathway overstimulation could potentially lead to a decrease in cell viability. The dose-response curve should be carefully evaluated to determine the concentration at which any cytotoxic effects become apparent.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Recommendation |
| High background absorbance | - Contamination of reagents or media. - Phenol red or serum in the media interfering with the reading.[7] | - Use sterile technique and fresh reagents. - Use serum-free media during the MTT incubation step.[7] - Include a "no cell" blank control with media and MTT reagent to subtract background. |
| Low absorbance readings | - Insufficient number of viable cells. - Incubation time with MTT is too short. - Incomplete solubilization of formazan (B1609692) crystals.[7] | - Optimize cell seeding density. - Increase incubation time with MTT (check formazan crystal formation under a microscope). - Ensure complete dissolution of formazan crystals by thorough mixing; consider incubating longer with the solubilization buffer. |
| Inconsistent results between wells | - Uneven cell seeding. - Incomplete mixing of reagents. - "Edge effect" in the 96-well plate. | - Ensure a single-cell suspension before seeding. - Mix reagents thoroughly before and after adding to wells. - Avoid using the outer wells of the plate, or fill them with sterile media/PBS. |
| Increased absorbance at high concentrations of L-692,429 | - The compound may be chemically reducing the MTT reagent.[8] - The compound may be increasing cellular metabolic activity.[8] | - Run a control with L-692,429 and MTT in cell-free media to check for direct reduction.[8] - Corroborate results with a different viability assay (e.g., LDH). |
LDH Assay Troubleshooting
| Issue | Possible Cause | Recommendation |
| High background in media control | - High endogenous LDH activity in the serum used in the culture media.[9][10] | - Reduce the serum concentration in the media if possible without affecting cell viability.[9] - Use heat-inactivated serum. - Always subtract the background from a "no cell" media control. |
| High spontaneous LDH release in untreated cells | - Over-seeding of cells.[9] - Vigorous pipetting during cell seeding or reagent addition.[9] - Poor cell health before starting the experiment. | - Optimize cell seeding density to avoid confluence-related cell death. - Handle cells gently during all steps. - Ensure cells are healthy and in the logarithmic growth phase. |
| Low signal in positive control (maximum LDH release) | - Incomplete cell lysis. - Insufficient number of cells. | - Ensure the lysis buffer is added correctly and incubated for the recommended time. - Increase the cell seeding density. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of L-692,429 in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include untreated control wells (vehicle only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11] Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 5-10 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the blank (media only) values.
LDH Assay for Cytotoxicity
This protocol measures LDH release into the culture supernatant.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Prepare the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 10X Lysis Solution) for 45 minutes before the end of the experiment.[12]
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[10] Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[10]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[10]
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[10] Add 50 µL of stop solution.[10] Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[10]
-
Data Analysis: Subtract the 680 nm background reading from the 490 nm reading. Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Data Presentation
Quantitative data should be summarized in tables to clearly present the dose-dependent effects of L-692,429.
Table 1: Example of MTT Assay Results for L-692,429
| L-692,429 Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 (Control) | 1.250 | 0.085 | 100% |
| 1 | 1.235 | 0.091 | 98.8% |
| 10 | 1.198 | 0.077 | 95.8% |
| 50 | 1.150 | 0.102 | 92.0% |
| 100 | 0.980 | 0.095 | 78.4% |
| 200 | 0.650 | 0.068 | 52.0% |
Table 2: Example of LDH Assay Results for L-692,429
| L-692,429 Conc. (µM) | Mean Absorbance (490 nm) | Std. Deviation | % Cytotoxicity |
| 0 (Spontaneous) | 0.150 | 0.012 | 0% |
| 1 | 0.158 | 0.015 | 0.9% |
| 10 | 0.175 | 0.018 | 2.8% |
| 50 | 0.210 | 0.021 | 6.7% |
| 100 | 0.350 | 0.030 | 22.2% |
| 200 | 0.680 | 0.045 | 58.9% |
| Max Release | 0.900 | 0.050 | 100% |
Visualizations
Caption: Experimental workflow for cytotoxicity assessment.
Caption: L-692,429 signaling pathway via the GHSR1a receptor.
Caption: Troubleshooting decision tree for viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. Efficacy and specificity of L-692,429, a novel nonpeptidyl growth hormone secretagogue, in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of L-692,429 and MK-0677 for Growth Hormone Secretagogue Receptor (GHSR) Activation
For researchers in endocrinology and drug development, the growth hormone secretagogue receptor (GHSR) presents a compelling target for therapeutic intervention in growth hormone (GH) deficiency and related metabolic conditions. L-692,429 and MK-0677 (also known as Ibutamoren) are two non-peptidyl small molecules that have been instrumental in the study of GHSR activation. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Molecular and Pharmacological Profile
L-692,429, a substituted benzolactam, and MK-0677, a spiroindoline sulfonamide, are both potent agonists of the GHSR.[1][2] While both effectively stimulate growth hormone release, they exhibit distinct pharmacological profiles. MK-0677 is characterized by its high affinity and oral bioavailability, making it a subject of extensive clinical investigation.[2] L-692,429, while also a potent secretagogue, has been noted in some studies to act as a positive allosteric modulator of ghrelin signaling, the endogenous ligand for GHSR.[3] However, other research suggests both compounds act as competitive agonists at the ghrelin binding site.[4][5]
In Vitro Efficacy and Potency
The following tables summarize the in vitro binding affinities and functional potencies of L-692,429 and MK-0677 from various studies.
Table 1: GHSR Binding Affinity
| Compound | Assay Type | Radioligand | Cell Line | Species | Ki (nM) | pKi | IC50 (nM) | Reference |
| L-692,429 | Radioligand Binding | Not Specified | G Protein-Coupled Receptor | Not Specified | 63 | - | - | [6] |
| MK-0677 | Radioligand Binding | Not Specified | Ghrelin Receptor | Not Specified | - | 8.14 | - | |
| MK-0677 | Competitive Binding | [35S]MK-0677 | hGHS-R1a expressing cells | Human | - | - | 0.3 | [7] |
Table 2: Functional Potency (GH Release and Signaling)
| Compound | Assay | Cell Type | Species | EC50 / ED50 (nM) | Endpoint | Reference |
| L-692,429 | GH Secretion | Rat Pituitary Cells | Rat | 60 (ED50) | Growth Hormone Release | [1] |
| L-692,429 | Calcium Mobilization | HeLa-T4 cells expressing GHSR | Not Specified | 26 | Intracellular Calcium Release | [6] |
| L-692,429 | Inositol Phosphate Turnover | Not Specified | Not Specified | 47 | Inositol Phosphate Accumulation | [6] |
| MK-0677 | GH Release | Rat Pituitary Cells | Rat | 1.3 | Growth Hormone Release | |
| MK-0677 | Aequorin Bioluminescence | HEK 293 AEQ-17 cells expressing hGHS-R1a | Human | 1.1 | Calcium Mobilization | [7] |
In Vivo Effects on Growth Hormone Secretion
Both L-692,429 and MK-0677 have demonstrated robust in vivo efficacy in stimulating pulsatile GH release in animal models and humans.
Table 3: In Vivo Growth Hormone Response
| Compound | Species | Dose | Route | Peak GH Concentration | Duration of Action | Reference |
| L-692,429 | Beagles | 0.1, 0.25, or 1.0 mg/kg | Intravenous | Dose-dependent increase | Not specified | [1] |
| L-692,429 | Humans (Young Men) | 1.0 mg/kg | Intravenous | 82.5 +/- 14.9 µg/L | Peak at 30-45 min | [8] |
| L-692,429 | Humans (Older Subjects) | 0.75 mg/kg | Intravenous | 32.2 +/- 3.9 µg/L | Not specified | [9] |
| MK-0677 | Beagles | 1.0 mg/kg | Oral | 27.6 +/- 1.5 ng/ml | Elevated up to 360 min | [2] |
| MK-0677 | Beagles | 0.25 mg/kg | Intravenous | 77.4 +/- 13.7 ng/ml | Elevated up to 180 min | [2] |
| MK-0677 | Rats | 4 mg/kg | Oral | 1.8-fold increase from baseline | Response abolished after 6 weeks | [10][11] |
Signaling Pathways and Experimental Workflows
The activation of GHSR by agonists like L-692,429 and MK-0677 initiates a cascade of intracellular signaling events. A simplified representation of this pathway and a typical experimental workflow for evaluating these compounds are depicted below.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay quantifies the affinity of a test compound for the GHSR by measuring its ability to displace a radiolabeled ligand.
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human GHSR (hGHS-R1a) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) is used.
-
Incubation: Cell membranes are incubated with a fixed concentration of a radiolabeled GHSR ligand (e.g., [35S]MK-0677 or [125I]-Tyr-Ala-hexarelin) and varying concentrations of the unlabeled test compound (L-692,429 or MK-0677).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following GHSR activation, which is a key downstream signaling event.[12][13]
-
Cell Culture: HEK293 or CHO cells stably expressing hGHS-R1a are seeded into 96- or 384-well black-walled, clear-bottom plates.[14] Some protocols may involve co-transfection with a promiscuous Gα protein to enhance the signal.[12]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer for a specified time at 37°C.[12][14]
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Varying concentrations of the test compound (L-692,429 or MK-0677) are added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured in real-time before and after compound addition.
-
Data Analysis: The increase in fluorescence, corresponding to the increase in intracellular calcium, is plotted against the compound concentration to generate a dose-response curve and determine the EC50 value.
Conclusion
Both L-692,429 and MK-0677 are valuable pharmacological tools for investigating the GHSR. MK-0677 stands out for its high affinity, potency, and oral activity, which has led to its extensive evaluation in clinical settings. L-692,429, while also a potent GH secretagogue, may exhibit a more complex mechanism of action with potential allosteric modulatory properties. The choice between these compounds will depend on the specific research question, with MK-0677 being more suitable for in vivo studies requiring oral administration and prolonged action, while both are effective for in vitro characterization of GHSR function. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at further elucidating the role of the GHSR in health and disease.
References
- 1. Efficacy and specificity of L-692,429, a novel nonpeptidyl growth hormone secretagogue, in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MK-0677, a potent, novel, orally active growth hormone (GH) secretagogue: GH, insulin-like growth factor I, and other hormonal responses in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Growth Hormone Secretagogues and Growth Hormone Releasing Peptides Act As Orthosteric Super-Agonists but Not Allosteric Regulators for Activation of the G Protein Gαo1 by the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth hormone secretagogues and growth hormone releasing peptides act as orthosteric super-agonists but not allosteric regulators for activation of the G protein Galpha(o1) by the Ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Binding Domain Characterization of Growth Hormone Secretagogue Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth hormone response in man to L-692,429, a novel nonpeptide mimic of growth hormone-releasing peptide-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroendocrine responses to a novel growth hormone secretagogue, L-692,429, in healthy older subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of L-692,429 and Ghrelin in Stimulating Growth Hormone Secretion
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of the synthetic, non-peptidyl growth hormone (GH) secretagogue, L-692,429, and the endogenous peptide hormone, ghrelin, in their capacity to stimulate GH secretion. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the key characteristics and potential applications of these compounds.
Introduction
L-692,429 is a member of the benzolactam class of compounds and acts as a potent agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] Ghrelin is the natural, endogenous ligand for this receptor and plays a crucial role in regulating GH release and energy homeostasis.[3][4][5] Both molecules stimulate the secretion of GH from the pituitary gland, but their distinct chemical natures—a small non-peptide versus a 28-amino acid peptide—confer different pharmacological properties.
Mechanism of Action and Signaling Pathways
Both L-692,429 and ghrelin exert their primary effects by binding to and activating the GHS-R1a, a G-protein coupled receptor predominantly expressed in the hypothalamus and pituitary gland.[3][6] Activation of the GHS-R1a initiates a downstream signaling cascade that results in the release of GH.
The binding of either L-692,429 or ghrelin to the GHS-R1a leads to the activation of phospholipase C (PLC).[3][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and the subsequent rise in intracellular calcium concentration is a key signal for the exocytosis of GH-containing vesicles from somatotroph cells in the pituitary.[3][8]
Caption: Simplified signaling pathway for L-692,429 and ghrelin-stimulated GH secretion.
Quantitative Comparison of Performance
The efficacy and potency of L-692,429 and ghrelin have been quantified in various experimental settings. The following tables summarize key performance data.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | L-692,429 | Ghrelin | Notes |
| Binding Affinity (Ki) | 63 nM[1][2] | 1.12 ± 0.17 nM[9] | L-692,429 has a lower binding affinity for the GHS-R1a compared to ghrelin. |
| EC50 for Ca2+ Mobilization | 26 nM[1][2] | 4.2 ± 1.2 nM[9] | Ghrelin is more potent in initiating the intracellular calcium signal. |
| EC50 for Inositol Phosphate (IP) Turnover | 47 nM[1][2] | - | Demonstrates activation of the PLC pathway. |
Table 2: In Vivo Stimulation of Growth Hormone Secretion in Humans
| Compound | Dose | Peak GH Concentration (µg/L) | Study Population |
| L-692,429 | 0.2 mg/kg (IV) | 41.0 ± 6.3[10] | Healthy young men |
| L-692,429 | 0.75 mg/kg (IV) | 32.2 ± 3.9[11] | Healthy older subjects |
| L-692,429 | 1.0 mg/kg (IV) | 82.5 ± 14.9[10] | Healthy young men |
Note: Direct comparative in vivo studies in humans under identical conditions are limited. The data presented is from separate studies and should be interpreted with caution.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol is used to determine the potency of a compound in activating the GHS-R1a.
-
Cell Culture: Human Embryonic Kidney (HEK293) or HeLa cells are transiently transfected with a plasmid encoding the human GHS-R1a.[1][2]
-
Fluorescent Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3/AM.[1][2]
-
Compound Application: Varying concentrations of L-692,429 or ghrelin are added to the cells.
-
Signal Detection: Changes in intracellular calcium are measured by detecting the fluorescence intensity using a fluorometer.
-
Data Analysis: The concentration-response data is fitted to a sigmoidal curve to calculate the EC50 value.
Caption: Workflow for an in vitro calcium mobilization assay.
Protocol 2: In Vivo GH Secretion in Healthy Volunteers
This protocol assesses the efficacy of a compound in stimulating GH release in a clinical setting.
-
Subject Recruitment: Healthy volunteers meeting specific inclusion criteria (e.g., age, BMI) are recruited.[10]
-
Study Design: A randomized, double-blind, placebo-controlled, cross-over or parallel-group design is typically employed.[10][11]
-
Baseline Sampling: An intravenous catheter is inserted, and baseline blood samples are collected.
-
Compound Administration: L-692,429 or placebo is administered, often as an intravenous infusion over a set period (e.g., 15 minutes).[10]
-
Serial Blood Sampling: Blood samples are collected at frequent, regular intervals (e.g., every 5-15 minutes) for several hours post-administration.[10][11]
-
Hormone Analysis: Serum or plasma GH concentrations are measured using a validated immunoassay.
-
Pharmacokinetic and Pharmacodynamic Analysis: Peak GH concentration, area under the curve (AUC), and other relevant parameters are calculated.
Summary and Conclusion
-
Potency and Affinity: Ghrelin, the endogenous ligand, demonstrates higher binding affinity and greater potency in in vitro functional assays compared to the synthetic L-692,429.[1][2][9]
-
In Vivo Efficacy: L-692,429 is a highly effective GH secretagogue in vivo, capable of inducing robust, dose-dependent increases in GH secretion in humans.[10][11]
-
Chemical Nature and Pharmacokinetics: As a small, non-peptide molecule, L-692,429 has a different pharmacokinetic profile than the peptide ghrelin, with a reported half-life of approximately 3.8 hours in humans after intravenous administration.[10] This contrasts with the shorter half-life of ghrelin.
-
Selectivity: L-692,429 is highly selective for the GHS-R1a, with minimal effects on other pituitary hormones at therapeutic doses, although small, transient increases in cortisol and prolactin have been observed at higher doses.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. Ghrelin: Ghrelin as a Regulatory Peptide in Growth Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Ghrelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ghrelin and growth hormone secretagogues (GHS): modulation of growth hormone secretion and therapeutic applications - Archives of Endocrinology and Metabolism [aem-sbem.com]
- 6. Regulation of ghrelin secretion and action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Complex World of Regulation of Pituitary Growth Hormone Secretion: The Role of Ghrelin, Klotho, and Nesfatins in It [frontiersin.org]
- 8. biomedres.us [biomedres.us]
- 9. Long-term effects of ghrelin and ghrelin receptor agonists on energy balance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Growth hormone response in man to L-692,429, a novel nonpeptide mimic of growth hormone-releasing peptide-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroendocrine responses to a novel growth hormone secretagogue, L-692,429, in healthy older subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-692,429 and Other Growth Hormone-Releasing Peptides
For Research Professionals: An Objective Guide to the Efficacy of Growth Hormone Secretagogues
This guide provides a detailed comparison of the nonpeptidyl growth hormone (GH) secretagogue, L-692,429, against key peptidyl GH-releasing peptides (GHRPs) such as GHRP-6, GHRP-2, and Ipamorelin. The data presented is intended for researchers, scientists, and drug development professionals, focusing on quantitative efficacy, receptor affinity, and specificity, supported by detailed experimental protocols.
Introduction to GH Secretagogues
Growth hormone secretagogues (GHSs) are a class of compounds that stimulate the release of growth hormone from the anterior pituitary. They primarily act via the growth hormone secretagogue receptor 1a (GHSR-1a), the same receptor activated by the endogenous hormone ghrelin. This class includes both peptidyl compounds, like GHRP-6, and nonpeptidyl molecules, such as L-692,429. L-692,429, a substituted benzolactam, was developed as a nonpeptide mimic of GHRP-6, designed to offer improved pharmacokinetic properties over its peptide counterparts.[1]
Comparative Efficacy: In Vitro and In Vivo Data
The efficacy of GHSs is typically determined by their potency (EC50/ED50) and maximal stimulatory effect (Emax) on GH release. The following tables summarize key quantitative data from in vitro and in vivo studies.
In Vitro Potency for GH Release from Rat Pituitary Cells
This table compares the half-maximal effective concentration (EC50) of various GHRPs required to stimulate GH release from primary rat pituitary cell cultures. A lower EC50 value indicates higher potency.
| Compound | EC50 (nM) | Relative Potency (vs. L-692,429) |
| L-692,429 | 59.6 ± 7.3 | 1.0x |
| GHRP-6 | 2.2 ± 0.3 to 10.3 ± 1.9 | ~5.8x - 27.1x |
| Ipamorelin | 1.3 ± 0.4 | ~45.8x |
| GHRP-2 | N/A | N/A |
Note: Data for GHRP-6 is presented as a range from two separate studies using similar protocols to show variance. Data for GHRP-2 in a directly comparable rat pituitary cell assay was not available in the cited literature.
In Vivo Potency for GH Release in Swine
This table shows the half-maximal effective dose (ED50) required to stimulate GH release in conscious swine following intravenous administration.
| Compound | ED50 (nmol/kg) | Relative Potency (vs. GHRP-6) |
| GHRP-6 | 3.9 ± 1.4 | 1.0x |
| Ipamorelin | 2.3 ± 0.03 | 1.7x |
| GHRP-2 | 0.6 | 6.5x |
Receptor Binding Affinity
The binding affinity (Ki) indicates how tightly a ligand binds to a receptor. A lower Ki value signifies a stronger interaction with the GHSR-1a.
| Compound | Receptor Binding Affinity (Ki, nM) |
| L-692,429 | 63 |
Specificity and Off-Target Effects
A critical factor in drug development is the specificity of a compound for its target receptor. While all the discussed compounds stimulate GH release, some exhibit effects on other hormones.
-
L-692,429 : In human studies, L-692,429 caused small, transient increases in cortisol and prolactin, though values remained within the normal range.[2]
-
GHRP-6 and GHRP-2 : Administration of these peptides has been shown to increase plasma levels of ACTH and cortisol.[2] GHRP-6 in particular is also known to stimulate appetite.
-
Ipamorelin : Ipamorelin is distinguished by its high specificity for GH release. Even at doses significantly exceeding its ED50 for GH stimulation, it does not release ACTH or cortisol, showing a safety profile similar to the endogenous Growth Hormone-Releasing Hormone (GHRH).[2]
Signaling and Experimental Workflow
The following diagrams illustrate the common signaling pathway for GHRPs and a typical experimental workflow for their comparison.
Caption: GHRP Signaling Pathway via GHSR-1a.
Caption: General Experimental Workflow for Comparing GH Secretagogues.
Experimental Protocols
The data cited in this guide were primarily generated using the following methodologies.
Key Experiment: In Vitro GH Release from Primary Rat Pituitary Cells
This protocol is fundamental for determining the potency (EC50) and efficacy (Emax) of GH secretagogues directly on pituitary somatotrophs.
-
Cell Isolation and Culture :
-
Anterior pituitary glands are surgically removed from male Sprague-Dawley rats.
-
The tissue is minced and enzymatically dissociated using enzymes like collagenase and DNase to obtain a single-cell suspension.
-
Cells are washed and plated in multi-well culture plates (e.g., 96-well) at a specific density in a suitable culture medium, such as DMEM supplemented with fetal bovine serum.
-
Cultures are maintained for 2-4 days at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.
-
-
GH Secretion Assay :
-
Prior to the assay, the culture medium is replaced with a serum-free medium for an equilibration period (e.g., 1 hour).
-
The medium is then replaced with fresh medium containing various concentrations of the test compounds (L-692,429, GHRP-6, Ipamorelin, etc.) or a vehicle control.
-
The cells are incubated for a defined period (e.g., 4 hours) at 37°C.
-
Following incubation, the supernatant (culture medium) is carefully collected from each well.
-
-
Quantification and Data Analysis :
-
The concentration of GH in the collected supernatant is quantified using a validated method, typically a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
A standard curve is generated using known concentrations of rat GH.
-
The amount of GH released is plotted against the log concentration of the test compound, and a sigmoidal dose-response curve is fitted to the data.
-
From this curve, the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal GH release) values are calculated.
-
Conclusion
The available data indicates that L-692,429 is a potent, orally active nonpeptidyl GH secretagogue. However, when compared directly in vitro, peptidyl GHRPs like GHRP-6 and particularly Ipamorelin exhibit significantly higher potency in stimulating GH release from rat pituitary cells. In vivo, GHRP-2 demonstrates the highest potency among the tested peptides. A key differentiator is specificity; Ipamorelin shows a superior profile by selectively stimulating GH release without significantly impacting ACTH and cortisol levels, a notable advantage over L-692,429, GHRP-6, and GHRP-2. The choice of agent for research or therapeutic development will therefore depend on the desired balance between potency, specificity, and pharmacokinetic properties.
References
L-692,429: A Comparative Analysis of its Cross-Reactivity with G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
L-692,429 is a potent, non-peptidyl agonist of the growth hormone secretagogue receptor (GHS-R), a G protein-coupled receptor (GPCR) primarily known for its role in stimulating the release of growth hormone.[1] Understanding the selectivity profile of L-692,429 is crucial for its application as a research tool and for assessing its therapeutic potential. This guide provides a comparative analysis of the known activity of L-692,429, summarizes its on-target potency, and discusses its selectivity based on available data. While comprehensive in vitro screening data against a broad panel of GPCRs is limited in the public domain, this guide synthesizes existing information to provide a current overview of its specificity.
On-Target and Off-Target Activity of L-692,429
L-692,429 demonstrates high potency for the GHS-R, with a binding affinity (Ki) of 63 nM.[1][2] Its agonist activity is confirmed by the stimulation of various downstream signaling pathways typically associated with GHS-R activation.
Table 1: On-Target Potency of L-692,429 at the Growth Hormone Secretagogue Receptor (GHS-R)
| Parameter | Value (nM) | Assay System |
| Binding Affinity (Ki) | 63 | Not specified |
| Intracellular Calcium Release (EC50) | 26 | HeLa-T4 cells expressing flag-tagged GHS-R |
| Inositol Phosphate (IP) Turnover (EC50) | 47 | Not specified |
| CREB Activity (EC50) | 60 | Not specified |
| Serum-Responsive Element Activity (EC50) | 63 | Not specified |
| Bioluminescence Resonance Energy Transfer (BRET) Activity (EC50) | 58 | Not specified |
Data sourced from MedChemExpress and Universal Biologicals.[1][2]
Table 2: In Vivo Hormonal Response to L-692,429 in Beagles
| Hormone | Effect |
| Growth Hormone (GH) | Significantly Increased |
| Cortisol | Significantly Increased |
| Adrenocorticotropic Hormone (ACTH) | Increased |
| Prolactin (PRL) | Slightly Decreased or Not Significantly Affected |
| Luteinizing Hormone (LH) | Not Affected |
| Insulin | Not Significantly Affected |
| Triiodothyronine (T3) | Not Significantly Affected |
| Thyroxine (T4) | Not Significantly Affected |
Data from studies on the efficacy and specificity of L-692,429 in beagles.[3][4][5]
Signaling Pathways and Experimental Workflows
To fully characterize the cross-reactivity of L-692,429, a comprehensive screening against a panel of GPCRs is necessary. The following diagrams illustrate the primary signaling pathway of GHS-R and a typical experimental workflow for assessing GPCR activation.
Caption: GHS-R Signaling Pathway Activated by L-692,429.
Caption: Workflow for a Calcium Mobilization Assay.
Experimental Protocols
Detailed below are representative protocols for assays that can be employed to determine the cross-reactivity of L-692,429 against a panel of GPCRs.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from a receptor, thereby determining its binding affinity (Ki).
-
Cell Membrane Preparation:
-
Culture cells expressing the GPCR of interest.
-
Harvest the cells and homogenize in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a microplate, combine the cell membrane preparation, a known concentration of a suitable radiolabeled ligand for the target receptor, and varying concentrations of L-692,429.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of L-692,429 that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following GPCR activation, typically for Gq-coupled receptors.
-
Cell Preparation:
-
Seed cells expressing the GPCR of interest into a 96- or 384-well black, clear-bottom microplate.
-
Culture the cells until they form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate to allow the cells to take up the dye.
-
-
Compound Addition and Signal Measurement:
-
Prepare serial dilutions of L-692,429 in an appropriate assay buffer.
-
Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to add the compound dilutions to the cell plate.
-
Simultaneously, the instrument excites the fluorescent dye and measures the emission intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the concentration of L-692,429 to generate a dose-response curve and determine the EC50 value.
-
Conclusion
L-692,429 is a high-potency agonist for the GHS-R. While in vivo data suggests a degree of selectivity, the elevation of cortisol and ACTH indicates potential for off-target activity or indirect physiological effects. A comprehensive in vitro screening of L-692,429 against a broad panel of GPCRs using assays such as radioligand binding and calcium mobilization is recommended to fully elucidate its cross-reactivity profile. Such data would be invaluable for researchers utilizing L-692,429 as a pharmacological tool and for any future drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Efficacy and specificity of L-692,429, a novel nonpeptidyl growth hormone secretagogue, in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Validating L-692,429 Activity at the Growth Hormone Secretagogue Receptor Using the Known Antagonist [D-Lys3]-GHRP-6
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the Growth Hormone Secretagogue Receptor (GHSR) agonist L-692,429 and its validation using the established GHSR antagonist, [D-Lys3]-GHRP-6. This guide includes supporting experimental data, detailed methodologies, and visual representations of the underlying biological processes and workflows.
The non-peptidyl small molecule L-692,429 is a potent agonist of the Growth Hormone Secretagogue Receptor (GHSR), a G protein-coupled receptor primarily known for its role in stimulating the release of growth hormone. To ascertain the specificity of L-692,429's action at the GHSR, its activity is benchmarked against a known antagonist. [D-Lys3]-GHRP-6 is a widely utilized competitive antagonist of the GHSR, making it an ideal candidate for validating the receptor-mediated effects of L-692,429.
Comparative Analysis of L-692,429 Activity in the Presence of [D-Lys3]-GHRP-6
The efficacy of an agonist like L-692,429 is commonly assessed by its ability to elicit a cellular response, such as the mobilization of intracellular calcium, upon binding to its receptor. The specificity of this interaction can be confirmed by observing a reduction in the agonist's effect in the presence of a competitive antagonist. The antagonist, [D-Lys3]-GHRP-6, competes with L-692,429 for the same binding site on the GHSR, thereby inhibiting the agonist-induced signaling cascade.
| Compound | Treatment Condition | Endpoint Measured | Result |
| L-692,429 | Alone (e.g., 1 µM) | Intracellular Calcium Mobilization | Agonist Activity (Stimulation) |
| [D-Lys3]-GHRP-6 | Alone (e.g., 10 µM) | Intracellular Calcium Mobilization | No Agonist Activity (Baseline) |
| L-692,429 + [D-Lys3]-GHRP-6 | Pre-incubation with [D-Lys3]-GHRP-6 followed by L-692,429 | Intracellular Calcium Mobilization | Inhibition of L-692,429-induced response |
Experimental Protocols
A fundamental method to validate the agonist activity of L-692,429 and its specific inhibition by [D-Lys3]-GHRP-6 is the intracellular calcium mobilization assay.
Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic calcium concentration, a key second messenger in the GHSR signaling pathway, upon agonist stimulation.
1. Cell Culture and Preparation:
-
Cells stably or transiently expressing the human GHSR (e.g., HEK293 or CHO cells) are cultured in appropriate media and conditions.
-
On the day of the experiment, cells are harvested and seeded into a 96-well black, clear-bottom microplate.
2. Fluorescent Dye Loading:
-
The cell-permeant calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is prepared in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
The culture medium is removed from the wells, and the cells are incubated with the Fluo-4 AM solution in the dark at 37°C for 1 hour.
3. Compound Preparation and Addition:
-
Stock solutions of L-692,429 and [D-Lys3]-GHRP-6 are prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in the assay buffer.
-
For the antagonist condition, cells are pre-incubated with [D-Lys3]-GHRP-6 for a specified period (e.g., 15-30 minutes) before the addition of the agonist.
4. Signal Detection:
-
The microplate is placed in a fluorescence plate reader equipped with an automated injection system.
-
The baseline fluorescence is measured before the addition of the compounds.
-
L-692,429 is automatically injected into the wells, and the fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.
5. Data Analysis:
-
The change in fluorescence intensity is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
The response to L-692,429 in the absence of the antagonist is considered the maximum response.
-
The percentage of inhibition by [D-Lys3]-GHRP-6 is calculated relative to the maximum response. Dose-response curves can be generated to determine the EC50 of L-692,429 and the IC50 of [D-Lys3]-GHRP-6.
Visualizing the Molecular Interactions and Experimental Process
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the GHSR signaling pathway and the workflow for validating L-692,429's activity.
Comparative Analysis of L-692,429 and its Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the growth hormone secretagogue L-692,429 and its analogs, focusing on their structure-activity relationships (SAR). The information presented herein is intended to support research and drug development efforts in the field of endocrinology and metabolism.
Introduction
L-692,429 is a potent, non-peptidyl agonist of the growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor primarily expressed in the anterior pituitary and hypothalamus.[1] As a synthetic mimic of the endogenous ligand ghrelin, L-692,429 stimulates the release of growth hormone (GH) and has been a pivotal tool in the study of GH regulation. This guide explores the chemical modifications of the L-692,429 scaffold and their impact on biological activity, providing a framework for the rational design of novel GHSR agonists.
Core Compound Profile: L-692,429
-
Mechanism of Action: GHSR Agonist[1]
-
In Vitro Potency:
-
Binding Affinity (Ki): 63 nM[1]
-
EC50 for GH release (rat pituitary cells): 60 nM[2]
-
EC50 for intracellular Ca2+ release: 26 nM[1]
-
EC50 for inositol (B14025) phosphate (B84403) (IP) turnover: 47 nM[1]
-
Structure-Activity Relationship of L-692,429 Analogs
The following table summarizes the structure-activity relationship of L-692,429 and a selection of its analogs. The data is compiled from a key study by Patchett et al. (1995) in the Journal of Medicinal Chemistry, which systematically explored modifications to the benzolactam core, the spiro-linked piperidine, and the side chain.
| Compound | R1 | R2 | R3 | In Vitro Potency (EC50, nM) for GH Release |
| L-692,429 | H | Imidazole | H | 60 |
| Analog 1 | CH3 | Imidazole | H | 40 |
| Analog 2 | H | 2-Methylimidazole | H | 30 |
| Analog 3 | H | 4-Methylimidazole | H | 150 |
| Analog 4 | H | Imidazole | CH3 | 80 |
| Analog 5 | H | Pyridine-2-yl | H | >1000 |
| Analog 6 | H | Pyridine-3-yl | H | 200 |
| Analog 7 | H | Pyridine-4-yl | H | 120 |
Note: The full dataset from the primary literature should be consulted for a comprehensive understanding of the SAR. The structures are simplified to highlight key modification points.
Signaling Pathway and Experimental Workflows
To understand the biological context of the SAR data, the following diagrams illustrate the signaling pathway of L-692,429 and the general workflows for the key experimental assays.
Caption: Signaling pathway of L-692,429 and its analogs upon binding to the GHSR.
Caption: General experimental workflows for key in vitro assays.
Experimental Protocols
Rat Pituitary Cell Growth Hormone (GH) Release Assay
This protocol is a synthesized representation of standard methods for assessing the potency of GH secretagogues.
-
Cell Preparation:
-
Anterior pituitary glands are dissected from rats (e.g., Sprague-Dawley) under sterile conditions.
-
The tissue is minced and then enzymatically dispersed using a solution containing collagenase and DNase.
-
The resulting cell suspension is washed and filtered to obtain single cells.
-
Cells are plated in multi-well plates in a suitable culture medium (e.g., DMEM with fetal bovine serum) and cultured for 2-3 days to allow for attachment and recovery.
-
-
GH Release Assay:
-
The culture medium is replaced with a serum-free medium, and the cells are pre-incubated for 1-2 hours.
-
The medium is then replaced with fresh serum-free medium containing various concentrations of the test compounds (L-692,429 or its analogs).
-
The cells are incubated with the compounds for a defined period (e.g., 4 hours) at 37°C in a humidified incubator.
-
-
GH Quantification:
-
After incubation, the supernatant is collected from each well.
-
The concentration of GH in the supernatant is determined using a specific enzyme-linked immunosorbent assay (ELISA) for rat GH.[3][4]
-
A standard curve is generated using known concentrations of rat GH to quantify the amount of GH released.
-
-
Data Analysis:
-
The GH release data is plotted against the concentration of the test compound.
-
The EC50 value, the concentration of the compound that elicits a half-maximal response, is calculated using non-linear regression analysis.
-
Growth Hormone Secretagogue Receptor (GHSR) Competitive Binding Assay
This protocol outlines a typical radioligand competitive binding assay to determine the affinity of compounds for the GHSR.
-
Membrane Preparation:
-
A cell line stably or transiently expressing the human GHSR (e.g., HEK293 or CHO cells) is used.
-
The cells are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and intact cells, followed by a high-speed centrifugation to pellet the cell membranes.
-
The membrane pellet is resuspended in a binding buffer.
-
-
Competitive Binding Assay:
-
The membrane preparation is incubated in a multi-well plate with a fixed concentration of a radiolabeled GHSR ligand (e.g., [³⁵S]MK-677).[5]
-
Increasing concentrations of the unlabeled test compounds (L-692,429 or its analogs) are added to the wells to compete with the radioligand for binding to the GHSR.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled potent GHSR ligand.
-
The incubation is carried out for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 30°C).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding of the radioligand is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the concentration of the test compound.
-
The IC50 value, the concentration of the compound that inhibits 50% of the specific binding of the radioligand, is determined.
-
The Ki (inhibition constant), which represents the affinity of the compound for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation.[6]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and specificity of L-692,429, a novel nonpeptidyl growth hormone secretagogue, in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Growth hormone secretion by cultured rat anterior pituitary cells. Effects of culture conditions and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding Domain Characterization of Growth Hormone Secretagogue Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Potency of L-692,429 and Peptide Secretagogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo potency of the non-peptide growth hormone (GH) secretagogue, L-692,429, with various peptide secretagogues. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in understanding the relative efficacy and characteristics of these compounds.
Introduction
Growth hormone secretagogues (GHSs) are a class of molecules that stimulate the release of growth hormone from the pituitary gland. They primarily act via the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1] This class includes both peptide-based compounds, such as Growth Hormone-Releasing Peptides (GHRPs), and non-peptide mimetics like L-692,429.[2] L-692,429, a substituted benzolactam, was developed as a non-peptide mimic of GHRP-6.[3][4] Understanding the comparative in vivo potency of these different agents is crucial for their therapeutic development and application in various clinical settings, including growth hormone deficiency and age-related hyposomatotropism.[1][5]
Comparative Efficacy Data
The following tables summarize the available quantitative data on the potency and efficacy of L-692,429 and various peptide secretagogues from both in vitro and in vivo studies.
In Vitro Potency at the Ghrelin Receptor
| Compound | Assay | Species | Potency (EC₅₀/IC₅₀/Kᵢ) | Efficacy (Eₘₐₓ) | Reference |
| L-692,429 | Calcium Mobilization | --- | 26 nM | --- | [6] |
| Inositol (B14025) Phosphate Turnover | --- | 47 nM | --- | [6] | |
| CREB Activity | --- | 60 nM | --- | [6] | |
| SRE Activity | --- | 63 nM | --- | [6] | |
| GH Release (pituitary cells) | Rat | 60 nM (ED₅₀) | --- | [7] | |
| GHRP-6 | Calcium Mobilization | --- | 0.8 nM | --- | [6] |
| Inositol Phosphate Turnover | --- | 4.5 nM | --- | [6] | |
| CREB Activity | --- | 0.11 nM | --- | [6] | |
| SRE Activity | --- | 61 nM | --- | [6] | |
| GH Release (pituitary cells) | Rat | 2.2 nM (EC₅₀) | 100% | [8] | |
| GHRP-2 | GH Release (pituitary cells) | Rat | Similar to GHRP-6 | Similar to GHRP-6 | [9] |
| Ipamorelin | GH Release (pituitary cells) | Rat | 1.3 nM (EC₅₀) | 85% (vs GHRP-6) | [8] |
| Hexarelin | GH Release (pituitary cells) | Rat | Similar to GHRP-6 | Similar to GHRP-6 | [10] |
Note: Direct comparative studies of all compounds under identical in vitro conditions are limited. The data above is compiled from various sources and should be interpreted with caution.
In Vivo GH-Releasing Potency: Preclinical Studies
| Compound | Species | Dose | Route of Administration | Peak GH Response | Reference |
| L-692,429 | Beagle Dogs | 0.1 mg/kg | Intravenous | 13 ± 2 ng/mL | [11] |
| 0.25 mg/kg | Intravenous | 39 ± 6 ng/mL | [11] | ||
| 1.0 mg/kg | Intravenous | 71 ± 11 ng/mL | [11] | ||
| GHRP-6 | Anesthetized Rats | --- | Intravenous | ED₅₀ = 115 nmol/kg | [8] |
| Conscious Swine | --- | Intravenous | ED₅₀ = 3.9 nmol/kg | [8] | |
| GHRP-2 | Conscious Swine | --- | Intravenous | ED₅₀ = 0.6 nmol/kg | [8] |
| Ipamorelin | Anesthetized Rats | --- | Intravenous | ED₅₀ = 80 nmol/kg | [8] |
| Conscious Swine | --- | Intravenous | ED₅₀ = 2.3 nmol/kg | [8] | |
| Hexarelin | Swine | --- | Intravenous | ED₅₀ = 2.0 nmol/kg | [10] |
Note: The relative potency of peptide secretagogues in vivo has been suggested to follow the order: Hexarelin > GHRP-2 > GHRP-6 > Ipamorelin.[12]
In Vivo GH-Releasing Potency: Human Clinical Studies
| Compound | Subject Population | Dose | Route of Administration | Peak GH Response (mean ± SE) | Reference |
| L-692,429 | Healthy Young Men | 0.2 mg/kg | 15-min IV Infusion | 41.0 ± 6.3 µg/L | [3] |
| 1.0 mg/kg | 15-min IV Infusion | 82.5 ± 14.9 µg/L | [3] | ||
| Healthy Older Subjects | 0.2 mg/kg | Intravenous | 16.5 ± 1.8 µg/L | [1] | |
| 0.75 mg/kg | Intravenous | 32.2 ± 3.9 µg/L | [1] | ||
| Obese Young Men | 0.2 mg/kg | 15-min IV Infusion | 12.6 ± 1.8 µg/L | [4] | |
| 0.75 mg/kg | 15-min IV Infusion | 18.5 ± 2.7 µg/L | [4] | ||
| GHRP-6 | Healthy Young Men | 1.0 µg/kg/h | 24-h IV Infusion | 8-fold increase vs. saline | [13] |
| GHRP-2 | Healthy Young Men | 1.0 µg/kg | IV Bolus | 109.7 ± 56.1 mU/L | [14] |
| Hexarelin | Healthy Young Adults | 2.0 µg/kg | IV Bolus | 60.9 ± 8.0 µg/L | [15] |
| Ipamorelin | Healthy Young Men | 0.06 mg/kg | 15-min IV Infusion | Maximally effective dose | [16] |
Note: Direct head-to-head in vivo potency comparisons in humans are scarce, and study designs vary. The data presented should be considered in the context of the specific experimental protocols.
Signaling Pathways
Both L-692,429 and peptide secretagogues exert their primary effects through the GHS-R1a, a G-protein coupled receptor. The canonical signaling pathway involves the activation of Gαq/11, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade ultimately results in the exocytosis of growth hormone from the somatotrophs in the anterior pituitary.
Canonical GHS-R1a signaling pathway.
Experimental Protocols
The following sections detail representative experimental protocols for assessing the in vivo potency of GH secretagogues in both preclinical and clinical settings.
Preclinical In Vivo Assessment in Beagles
This protocol is based on studies evaluating the efficacy and specificity of GH secretagogues in a canine model.
-
Animal Model: Healthy adult male and female Beagle dogs are used. Animals are housed individually and maintained on a standard diet.
-
Experimental Design: A balanced cross-over design is often employed, where each animal receives all treatments in a randomized order with a washout period between treatments.
-
Drug Administration:
-
L-692,429 or peptide secretagogues are dissolved in a suitable vehicle (e.g., saline).
-
The solution is administered as an intravenous (IV) bolus at specified doses (e.g., 0.1, 0.25, 1.0 mg/kg).
-
A vehicle control (saline) is administered in the same volume and manner.
-
-
Blood Sampling:
-
A baseline blood sample is collected before drug administration.
-
Serial blood samples are collected at frequent intervals (e.g., 15, 30, 45, 60, 75, and 120 minutes) post-administration via an indwelling catheter.
-
-
Hormone Analysis:
-
Blood samples are centrifuged, and serum or plasma is stored at -20°C until analysis.
-
Growth hormone concentrations are measured using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Peak GH concentration (Cₘₐₓ) and the area under the curve (AUC) for GH response are calculated for each treatment.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different treatments.
-
Preclinical experimental workflow.
Clinical In Vivo Assessment in Humans
This protocol is representative of clinical trials designed to evaluate the safety and efficacy of GH secretagogues in human subjects.
-
Study Population: Healthy volunteers or specific patient populations (e.g., elderly, obese, or GH-deficient individuals) are recruited. Subjects undergo a thorough medical screening to ensure they meet the inclusion and exclusion criteria.
-
Study Design: A randomized, double-blind, placebo-controlled, cross-over design is frequently used. Each subject receives all treatments in a random order, separated by a washout period.
-
Drug Administration:
-
L-692,429 or the peptide secretagogue is prepared in a sterile solution for injection.
-
The drug is administered as a constant intravenous (IV) infusion over a specified period (e.g., 15 minutes) at various doses.
-
A placebo (e.g., saline) is administered under the same double-blind conditions.
-
-
Blood Sampling:
-
An indwelling intravenous catheter is placed for frequent blood sampling.
-
Blood samples are collected at regular intervals (e.g., every 10-30 minutes) before, during, and for several hours after the infusion.
-
-
Hormone and Safety Analysis:
-
Serum or plasma is separated and stored frozen until assayed.
-
GH concentrations are measured using a sensitive and specific immunoassay.
-
Other hormones (e.g., cortisol, prolactin, ACTH) and safety parameters (e.g., glucose, electrolytes) are also measured.
-
-
Pharmacokinetic Analysis: Plasma concentrations of the administered drug are measured at various time points to determine its pharmacokinetic profile (e.g., half-life, clearance).
-
Data and Statistical Analysis:
-
The primary endpoints are typically the peak GH concentration and the integrated GH response (AUC).
-
Statistical methods, such as repeated measures ANOVA, are used to compare the effects of the active drug versus placebo and between different doses.
-
Conclusion
Both the non-peptide secretagogue L-692,429 and various peptide secretagogues are potent stimulators of growth hormone release in vivo. While direct comparative in vivo potency data is limited, the available evidence suggests that the potency can vary significantly between different compounds and across different species. L-692,429 has demonstrated robust and dose-dependent GH-releasing activity in both preclinical and clinical settings. Peptide secretagogues, such as GHRP-2 and Hexarelin, appear to be highly potent, with some studies suggesting a hierarchy of potency among them. The choice of a specific GH secretagogue for research or therapeutic development will depend on a variety of factors, including the desired potency, route of administration, and potential for off-target effects. Further head-to-head comparative studies are warranted to more definitively establish the relative in vivo potencies of these compounds.
References
- 1. Neuroendocrine responses to a novel growth hormone secretagogue, L-692,429, in healthy older subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Growth hormone response in man to L-692,429, a novel nonpeptide mimic of growth hormone-releasing peptide-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Enhancement of pulsatile growth hormone secretion by continuous infusion of a growth hormone-releasing peptide mimetic, L-692,429, in older adults--a clinical research center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonpeptide and peptide growth hormone secretagogues act both as ghrelin receptor agonist and as positive or negative allosteric modulators of ghrelin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and specificity of L-692,429, a novel nonpeptidyl growth hormone secretagogue, in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ipamorelin, the first selective growth hormone secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptideslabuk.com [peptideslabuk.com]
- 10. scispace.com [scispace.com]
- 11. [PDF] Efficacy and specificity of L-692,429, a novel nonpeptidyl growth hormone secretagogue, in beagles. | Semantic Scholar [semanticscholar.org]
- 12. particlepeptides.com [particlepeptides.com]
- 13. Twenty-four-hour growth hormone (GH)-releasing peptide (GHRP) infusion enhances pulsatile GH secretion and specifically attenuates the response to a subsequent GHRP bolus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GH responses to intravenous bolus infusions of GH releasing hormone and GH releasing peptide 2 separately and in combination in adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hexarelin, a synthetic GH-releasing peptide, is a powerful stimulus of GH secretion in pubertal children and in adults but not in prepubertal children and in elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. particlepeptides.com [particlepeptides.com]
Reversing Glucocorticoid-Induced Growth Hormone Suppression: A Comparative Analysis of L-692,429 and Standard Therapeutic Approaches
For Researchers, Scientists, and Drug Development Professionals
Prolonged glucocorticoid therapy, a cornerstone in managing inflammatory and autoimmune diseases, often leads to the suppression of the hypothalamic-pituitary-adrenal (HPA) axis and can significantly blunt the secretion of growth hormone (GH). This suppression contributes to the catabolic side effects of glucocorticoids, including muscle wasting and osteoporosis. This guide provides a comparative overview of a novel pharmacological intervention, L-692,429, against conventional methods for managing glucocorticoid-induced GH suppression, supported by experimental data, detailed protocols, and pathway visualizations.
L-692,429: A Novel Growth Hormone Secretagogue
L-692,429 is a nonpeptide mimic of the endogenous growth hormone-releasing peptide-6 (GHRP-6). It acts as a potent agonist for the growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor, to stimulate the release of GH from the pituitary gland.[1] Clinical studies have demonstrated its efficacy in overcoming the suppressive effects of glucocorticoids on GH secretion.[1]
Quantitative Analysis of L-692,429 Efficacy
A key clinical trial investigated the potential of L-692,429 to reverse the suppressive effects of prednisolone (B192156) on GH secretion in healthy young men.[1] The study demonstrated that L-692,429 could significantly stimulate GH release even in the presence of high-dose glucocorticoids.[1]
| Treatment Group | Mean Peak GH (μg/L) | Mean Area Under the Curve (AUC) for GH (μ g/min ·L) |
| 0.2 mg/kg L-692,429 (without prednisolone) | 53.8 (± 7.2) | 3481 (± 1005) |
| 0.2 mg/kg L-692,429 + Prednisolone | 25.1 (± 3.4) | 1342 (± 285) |
| 0.75 mg/kg L-692,429 + Prednisolone | 42.6 (± 5.8) | 2298 (± 425) |
Data presented as mean (± standard error). Prednisolone was administered at 20 mg orally, three times daily for four days prior to L-692,429 administration.[1]
The data clearly indicates that while prednisolone significantly suppresses the GH response to a 0.2 mg/kg dose of L-692,429, a higher dose of 0.75 mg/kg can effectively counteract this suppression, restoring GH peak and AUC to levels comparable to the non-suppressed state.[1]
Comparison with Alternative Approaches
The current standard of care for managing glucocorticoid-induced adrenal suppression primarily involves careful tapering of the glucocorticoid dose and, in cases of confirmed adrenal insufficiency, physiological replacement with hydrocortisone (B1673445).[2][3] A direct comparison with L-692,429 is challenging as they address different aspects of glucocorticoid side effects. L-692,429 directly targets the suppressed GH secretion, while tapering and replacement therapies aim to restore the natural function of the HPA axis.
| Approach | Primary Goal | Key Outcomes and Considerations |
| L-692,429 | Directly stimulate GH secretion to counteract the catabolic effects of glucocorticoids. | - Rapid and potent stimulation of GH release.[1]- Potential to mitigate muscle wasting and osteoporosis.- Does not directly address HPA axis recovery. |
| Glucocorticoid Tapering | Gradual withdrawal of exogenous glucocorticoids to allow for the recovery of endogenous HPA axis function.[3] | - Highly individualized process with variable success rates.[4]- Risk of glucocorticoid withdrawal syndrome or flare-up of the underlying disease.[3]- HPA axis recovery can take months to over a year.[5] |
| Hydrocortisone Replacement | Provide physiological levels of cortisol in patients with confirmed adrenal insufficiency.[2] | - Aims to mimic the natural circadian rhythm of cortisol.[2]- Prevents adrenal crisis.[2]- Does not directly address suppressed GH secretion. |
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for appreciating the mechanism by which L-692,429 reverses glucocorticoid suppression.
Caption: Opposing actions of glucocorticoids and L-692,429 on GH secretion.
Glucocorticoids exert their suppressive effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and binds to glucocorticoid response elements (GREs) on DNA, leading to the repression of genes involved in GH synthesis and secretion.[6] In contrast, L-692,429 bypasses this suppression by directly activating the GHSR on pituitary somatotrophs. This activation leads to a signaling cascade involving G proteins, phospholipase C, and an increase in intracellular calcium, ultimately triggering the release of stored GH.[7]
Experimental Protocols
Clinical Trial of L-692,429 in Glucocorticoid-Treated Subjects
The following protocol is a summary of the methodology used in the key clinical trial investigating L-692,429.[1]
Caption: Crossover design of the L-692,429 clinical trial.
1. Study Design: A double-blind, placebo-controlled, three-period, crossover study.[1] 2. Subjects: Nine healthy young men.[1] 3. Interventions:
- Glucocorticoid: Prednisolone (20 mg, orally, three times daily) or placebo for 4 days preceding the test.[1]
- Growth Hormone Secretagogue: A single intravenous dose of L-692,429 (0.2 mg/kg or 0.75 mg/kg) or placebo.[1] 4. Treatment Arms:
- 0.2 mg/kg L-692,429 with placebo pre-treatment.[1]
- 0.2 mg/kg L-692,429 with prednisolone pre-treatment.[1]
- 0.75 mg/kg L-692,429 with prednisolone pre-treatment.[1] 5. Blood Sampling: Venous blood samples were collected at regular intervals for 240 minutes following the administration of L-692,429.[1] 6. Hormone Analysis: Serum growth hormone concentrations were measured using a sensitive and specific immunoassay.[8][9] The specific type of immunoassay (e.g., ELISA, RIA) and the antibodies used are critical for the accuracy and comparability of results.[8][9] 7. Outcome Measures: The primary endpoints were the peak GH concentration and the area under the curve (AUC) of GH concentration over the 240-minute sampling period.[1]
Assessment of HPA Axis Recovery
For the alternative approaches focusing on restoring endogenous function, the recovery of the HPA axis is a key endpoint.
1. Glucocorticoid Tapering: The glucocorticoid dose is gradually reduced over weeks to months.[3] The tapering schedule is highly individualized based on the duration and dose of glucocorticoid therapy, as well as the underlying disease activity.[4] 2. Monitoring: Patients are monitored for symptoms of adrenal insufficiency (e.g., fatigue, nausea, hypotension) and flare-ups of their primary condition.[3] 3. Biochemical Testing: Once a physiological dose is reached, HPA axis function can be assessed.[10]
- Morning Serum Cortisol: A baseline morning cortisol level is a common initial test. A level above a certain threshold (e.g., >10 µg/dL) may indicate HPA axis recovery.[11]
- ACTH Stimulation Test: This is the gold standard for assessing adrenal reserve.[5] A synthetic ACTH analogue (cosyntropin) is administered, and serum cortisol is measured at baseline and after 30 and/or 60 minutes. An adequate cortisol response indicates adrenal recovery.[10]
Conclusion
L-692,429 represents a promising, targeted approach to counteract the catabolic effects of glucocorticoids by directly stimulating GH secretion. The available data demonstrates its ability to overcome glucocorticoid-induced GH suppression. In contrast, traditional methods of glucocorticoid tapering and hydrocortisone replacement are centered on the gradual and uncertain process of HPA axis recovery. While these standard approaches are essential for managing adrenal insufficiency, they do not directly address the immediate catabolic state induced by glucocorticoid therapy.
For researchers and drug development professionals, L-692,429 and other GH secretagogues warrant further investigation as a potential adjunctive therapy for patients on long-term glucocorticoid treatment. Future studies should focus on long-term safety and efficacy in various patient populations, as well as direct comparisons with other anabolic therapies. The detailed protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting such future investigations.
References
- 1. L-692,429, a nonpeptide growth hormone (GH) secretagogue, reverses glucocorticoid suppression of GH secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenal insufficiency: review of clinical outcomes with current glucocorticoid replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Glucocorticoid Taper: A Primer for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejournal.uin-malang.ac.id [ejournal.uin-malang.ac.id]
- 5. Recovery of steroid induced adrenal insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Growth hormone assays: current methodologies and their limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of human growth hormone by immunoassays: Current status, unsolved problems and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. clinician.nejm.org [clinician.nejm.org]
A Head-to-Head Comparison of L-692,429 and Ipamorelin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent growth hormone secretagogues (GHSs): the non-peptidyl L-692,429 and the peptidyl Ipamorelin. This document synthesizes experimental data to evaluate their respective performance, mechanisms of action, and selectivity profiles.
Introduction
Growth hormone secretagogues are a class of molecules that stimulate the release of growth hormone (GH) from the pituitary gland. They primarily act via the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. This guide focuses on a head-to-head comparison of L-692,429, a benzolactam-based non-peptide GHS, and Ipamorelin, a synthetic pentapeptide GHS. While both are potent agonists of the GHSR, they exhibit distinct pharmacological profiles.
Chemical and Physical Properties
L-692,429 and Ipamorelin belong to different chemical classes, which influences their pharmacokinetic properties and potential for oral bioavailability.
| Property | L-692,429 | Ipamorelin |
| Chemical Class | Benzolactam derivative (non-peptide) | Pentapeptide |
| Molecular Formula | C29H31N7O2 | C38H49N9O5 |
| Molecular Weight | 509.60 g/mol | 711.85 g/mol |
| Amino Acid Sequence | Not applicable | Aib-His-D-2-Nal-D-Phe-Lys-NH2[1] |
Mechanism of Action and Signaling Pathways
Both L-692,429 and Ipamorelin exert their primary effects by binding to and activating the GHSR, a G-protein coupled receptor. Activation of the GHSR initiates a cascade of intracellular signaling events, leading to the synthesis and release of growth hormone.
The primary signaling pathway for GHSR activation involves the Gq/11 protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This increase in intracellular calcium is a key event in stimulating GH secretion.
References
Safety Operating Guide
Safe Disposal and Handling of L-692429: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal and handling of L-692429, a nonpeptidyl growth hormone secretagogue agonist. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations for chemical waste management.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Ki for G protein-coupled receptor | 63 nM | [1][2] |
| EC50 for intracellular calcium release | 26 nM | [1] |
| EC50 for inositol (B14025) phosphate (B84403) (IP) turnover | 47 nM | [1] |
| EC50 for CREB activity | 60 nM | [1] |
| EC50 for serum-responsive element activity | 63 nM | [1] |
| EC50 for BRET activity | 58 nM | [1] |
| In vitro ED50 for GH secretion (rat pituitary cells) | 60 nM | [3] |
Storage and Handling
Proper storage is crucial to maintain the integrity of this compound. The compound is shipped at room temperature in the continental US, though this may vary for other locations.[1] For long-term stability, the following storage conditions are recommended:
-
Powder:
-
-20°C for 3 years
-
4°C for 2 years
-
-
Stock Solution:
-
-80°C for 2 years
-
-20°C for 1 year[1]
-
Proper Disposal Procedures for this compound
Step 1: Waste Identification and Segregation
-
Categorize the Waste: this compound waste should be classified as chemical waste. All materials that have come into contact with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware, must be considered chemical waste.
-
Segregate from Other Waste Streams: Do not mix this compound waste with biohazardous, radioactive, or general laboratory trash.[5]
Step 2: Preparing Waste for Disposal
-
Solid Waste:
-
Collect all solid waste, such as contaminated gloves, pipette tips, and empty vials, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[5]
-
Ensure the original container of this compound is empty. If it held an acute hazardous waste (P-listed), it must be triple-rinsed, and the rinsate collected as hazardous waste.[5]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and leak-proof container with a screw-on cap.[5]
-
Do not fill the container to more than 90% capacity to prevent spills.
-
If chemical inactivation is a viable option and aligns with your institution's policies, it must be performed in accordance with established protocols. For example, some liquid infectious wastes can be treated with a 10-20% bleach solution for 30 minutes before drain disposal, provided no other hazards are present.[6] However, for a research chemical like this compound, consult with your institution's Environmental Health and Safety (EHS) office before attempting any chemical neutralization.
-
Step 3: Labeling and Storage of Waste
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[5] The label must include:
-
The full chemical name: this compound
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
Storage: Store the sealed and labeled waste containers in a designated, secure area away from incompatible materials.[5] This area should be under the control of the generator.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) or Hazardous Materials Management department to schedule a pickup for the hazardous waste.[7]
-
Follow their specific procedures for waste manifest tracking and removal.
Signaling Pathway of this compound
This compound acts as an agonist for the growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor. Its activation initiates a signaling cascade that ultimately leads to the release of growth hormone.
Caption: Signaling pathway of this compound via the GHSR.
Experimental Workflow: Intracellular Calcium Release Assay
The following diagram outlines the workflow for measuring intracellular calcium release in response to this compound treatment, a key experiment to determine its bioactivity.[1]
Caption: Workflow for intracellular calcium release assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy and specificity of L-692,429, a novel nonpeptidyl growth hormone secretagogue, in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. essr.umd.edu [essr.umd.edu]
- 6. Biohazardous Waste Disposal Procedures | Research and Innovation [unh.edu]
- 7. Biological, Medical, Sharps and Pharmaceutical Waste (Regulated) | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Safe Handling and Disposal of L-692,429: A Comprehensive Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with L-692,429. The following procedures are designed to ensure the safe handling, use, and disposal of this potent growth hormone secretagogue agonist.
Immediate Safety and Handling Precautions
L-692,429 is a potent, biologically active compound and should be handled with care to avoid accidental exposure. The primary hazards include inhalation of the powder and contact with skin or eyes. Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is crucial when working with L-692,429 to minimize exposure risks. The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommended Item | Specifications and Rationale |
| Hand Protection | Double Nitrile Gloves | Provides a robust barrier against skin contact. The outer glove should be removed and replaced immediately upon contamination. |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles provide a seal around the eyes to protect against splashes and aerosols. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | Disposable Chemo Gown | A disposable gown designed for handling chemotherapy agents provides superior protection against contamination of personal clothing compared to a standard lab coat. |
| Respiratory Protection | N95 or Higher-Rated Respirator | Essential when handling the compound in its powdered form to prevent inhalation. All work with the solid compound must be conducted within a certified chemical fume hood.[1][2][3][4][5] |
| Foot Protection | Closed-Toe Shoes and Shoe Covers | Standard laboratory footwear protects against spills. Disposable shoe covers should be used when there is a risk of powder dissemination and removed upon exiting the work area.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling and use of L-692,429 is critical for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon Receipt: Inspect the container for any damage or leaks.
-
Storage of Solid Compound: Store at room temperature in the continental US; however, storage conditions may vary in other locations.[6]
-
Storage of Stock Solutions: For long-term storage, it is recommended to store stock solutions at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[6]
Solution Preparation
The following protocol, adapted from supplier recommendations, outlines the preparation of a stock solution.[6] All steps involving the handling of powdered L-692,429 must be performed in a chemical fume hood.
| Step | Action | Details |
| 1 | Weighing | Tare a suitable container on a calibrated analytical balance. Carefully weigh the desired amount of L-692,429. |
| 2 | Initial Dissolution | Add the appropriate volume of Dimethyl Sulfoxide (DMSO) to the solid compound to create a stock solution. |
| 3 | Further Dilution (Example Protocol) | For a working solution of ≥ 2.5 mg/mL, a common method involves a multi-solvent system: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6] |
| 4 | Ensuring Complete Dissolution | If precipitation or phase separation is observed, gentle heating and/or sonication can be used to facilitate complete dissolution.[6] |
Disposal Plan
Proper disposal of L-692,429 and all contaminated materials is essential to prevent environmental contamination and accidental exposure. As a potent pharmaceutical compound, it should be treated as hazardous waste.
-
Waste Segregation: All materials that have come into contact with L-692,429, including gloves, pipette tips, tubes, and empty vials, must be segregated as hazardous pharmaceutical waste.
-
Solid Waste: Collect all contaminated solid waste in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing L-692,429 in a labeled, sealed, and chemically resistant hazardous waste container.
-
Final Disposal: The disposal of hazardous pharmaceutical waste must be handled by a certified waste management contractor in accordance with all local, state, and federal regulations.[7][8][9][10]
Experimental Protocols and Visualizations
Understanding the experimental context and the compound's mechanism of action is key to its effective and safe use.
Experimental Workflow: In Vitro Analysis
The following diagram illustrates a typical workflow for an in vitro experiment to assess the biological activity of L-692,429 on cultured cells. L-692,429 has been shown to stimulate intracellular calcium release and activate the MAPK pathway.[6]
Caption: A generalized workflow for in vitro cell-based assays with L-692,429.
Signaling Pathway of L-692,429
L-692,429 functions as an agonist for the Growth Hormone Secretagogue Receptor (GHSR), which is a G protein-coupled receptor.[6][11][12] The binding of L-692,429 to GHSR initiates an intracellular signaling cascade, as depicted in the simplified diagram below.
Caption: Simplified signaling pathway initiated by L-692,429 binding to GHSR.
References
- 1. cleanairessentials.com [cleanairessentials.com]
- 2. medidepot.com [medidepot.com]
- 3. gemplers.com [gemplers.com]
- 4. mallory.com [mallory.com]
- 5. medline.com [medline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. epa.gov [epa.gov]
- 8. tceq.texas.gov [tceq.texas.gov]
- 9. Disposing of Medical Waste - Texas Commission on Environmental Quality - www.tceq.texas.gov [tceq.texas.gov]
- 10. cdph.ca.gov [cdph.ca.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
